trans-N-Boc-1,4-cyclohexanediamine
Description
Structure
3D Structure
Properties
CAS No. |
195314-59-1 |
|---|---|
Molecular Formula |
C11H23N2O2+ |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-O |
SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
trans-N-Boc-1,4-cyclohexanediamine chemical properties
High-Fidelity Scaffold for Medicinal Chemistry & Linker Design
Executive Summary
trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a critical bifunctional building block in modern drug discovery.[1] Unlike flexible alkyl chains, the cyclohexane core provides a rigid, defined spatial arrangement between the protected amine (Boc) and the free primary amine. This "rigid linker" effect is exploited to freeze bioactive conformations, improve metabolic stability, and optimize pharmacokinetic (PK) profiles in kinase inhibitors, GPCR ligands, and PROTACs.
This guide provides a field-proven technical analysis of its properties, synthesis, and application, moving beyond basic catalog data to actionable experimental strategies.
Chemical Identity & Stereochemical Significance
The utility of this compound rests entirely on its stereochemistry. In the trans-isomer, both the amino group and the carbamate group occupy equatorial positions in the lowest-energy chair conformation.[1] This diequatorial arrangement maximizes thermodynamic stability and creates a linear vector (~6.0 Å distance) between functional groups, essential for bridging binding pockets.
Structural Specifications
| Property | Detail |
| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate |
| CAS Number | 177906-48-8 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Stereochemistry | trans (1,4-diequatorial) |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 |
Conformational Analysis (DOT Visualization)
The following diagram illustrates the central role of the trans-isomer as a divergent scaffold in synthesis.
Figure 1: The central role of this compound in divergent synthesis.
Physical & Chemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and calculated properties relevant to handling and storage.
| Property | Value | Context/Notes |
| Physical State | White to off-white solid | Crystalline powder form is preferred for purity.[1] |
| Melting Point | >150°C (Decomposes) | High lattice energy due to H-bonding network.[1] |
| Solubility | DCM, MeOH, DMSO, DMF | Excellent solubility in chlorinated and polar aprotic solvents. |
| Water Solubility | Low / Slightly Soluble | Free amine allows pH-dependent solubility (soluble at pH < 9).[1] |
| pKa (Amine) | ~10.5 (Estimated) | Typical for primary cyclohexyl amines; highly basic. |
| pKa (Carbamate) | ~ -1.0 | Non-basic; stable to base, labile to strong acid.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent carbamate hydrolysis over long periods. |
Synthetic Accessibility: The Mono-Protection Challenge
Synthesizing the mono-Boc protected diamine from the inexpensive trans-1,4-cyclohexanediamine is non-trivial due to the risk of di-protection (forming the bis-Boc byproduct).[1]
Recommended Protocol: The Statistical Salt Method
Why this works: By converting the diamine to a dihydrochloride salt and then neutralizing one equivalent, you statistically favor the mono-reactive species.
-
Salt Formation: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in MeOH. Add HCl (1.0 eq) or TMSCl (1.0 eq) to generate the mono-ammonium salt in situ.[1]
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) slowly at 0°C.
-
Workup (Critical Step):
-
Evaporate MeOH.[2]
-
Partition between water and Ether/EtOAc. The di-Boc byproduct (neutral) will extract into the organic layer.[1] The mono-Boc product (amine salt) remains in the aqueous layer.[1]
-
Basify the aqueous layer (pH > 12) with NaOH.[3]
-
Extract the now-neutral mono-Boc product into DCM.
-
Result: High purity mono-protected diamine without column chromatography.[1]
-
Experimental Protocols
Protocol A: Reductive Amination (Secondary Amine Formation)
Objective: Install an alkyl group on the free amine without over-alkylation. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ (too harsh) or NaCNBH₃ (toxic) because it selectively reduces the imine in the presence of the aldehyde.
Workflow:
-
Imine Formation: In a dry flask, combine this compound (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCE (Dichloroethane) or DCM (10 mL).
-
Additives: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops). If using a salt form of the amine, add Et₃N (1.0 eq).
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction Time: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; imine intermediate may hydrolyze on LCMS).
-
Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[4][5][6]
Protocol B: Amide Coupling
Objective: Link the scaffold to a carboxylic acid. Reagent Choice: HATU is recommended for sterically hindered cyclohexyl amines to ensure rapid coupling and minimize epimerization of chiral acids.
-
Dissolve Carboxylic Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.
-
Add this compound (1.1 eq).[1]
-
Stir at RT for 1–2 hours.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.
Protocol C: Boc-Deprotection
Objective: Reveal the second amine for further functionalization.[1][2]
-
Option 1 (Standard): 4M HCl in Dioxane (RT, 1 hour). Precipitates the amine hydrochloride salt directly.
-
Option 2 (Scavenger): TFA/DCM (1:1). Requires basic workup or resin exchange (SCX-2) to obtain the free base.[1]
Mechanism & Decision Logic
The following decision tree guides the researcher through the optimization of the reductive amination step, a common point of failure in library synthesis.
Figure 2: Optimization logic for reductive amination using this compound.
Medicinal Chemistry Applications
The "Rigid Linker" Concept
In Fragment-Based Drug Discovery (FBDD) and PROTAC design, linker flexibility is often a liability.[1] Flexible alkyl chains result in a high entropic penalty upon binding.
-
Entropy: The trans-cyclohexane ring locks the conformation, reducing the entropic cost of binding (
).[1] -
Vector: It enforces a ~180° angle between substituents, ideal for spanning deep protein channels (e.g., kinase ATP pockets to solvent-front residues).[1]
Case Study: V1A Receptor Antagonists
Research has shown that replacing flexible ethylenediamine linkers with trans-1,4-cyclohexanediamine improves selectivity for the Vasopressin V1A receptor.[1] The rigid core prevents the molecule from collapsing into conformations that bind off-target receptors (like V2 or Oxytocin receptors) [1].[1]
PROTAC Design
The compound is increasingly used as a spacer in Proteolysis Targeting Chimeras (PROTACs). The Boc group allows for the modular attachment of E3 ligase ligands (e.g., Thalidomide derivatives), while the free amine is coupled to the Warhead (Target protein ligand). The rigidity prevents "linker collapse," ensuring the ternary complex (Target-PROTAC-E3) forms efficiently [2].[1]
References
-
Synthesis and SAR of V1A Antagonists: Source: ChemicalBook / Santa Cruz Biotechnology Applications. Context: Use of this compound as a key intermediate for orally bioavailable V1A receptor antagonists.[1] URL:[1]
-
Selective Mono-Boc Protection of Diamines: Source:Synthetic Communications, 2007, 37: 737–742.[2] Context: Detailed methodology for the statistical mono-protection of diamines using HCl salts to prevent bis-protection. URL:[1][2]
-
Reductive Amination Protocols (General & Specific): Source:Journal of Organic Chemistry / BenchChem Protocols. Context: Standardized conditions for using NaBH(OAc)3 with Boc-protected diamines.[1] URL:
-
Rigid Linkers in Drug Design: Source:Journal of Medicinal Chemistry. Context: Discussion on the entropic advantages of rigid cyclohexane linkers versus flexible alkyl chains in ligand binding. URL: (General Search for Rigid Linkers)[1]
Sources
- 1. This compound | 177906-48-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of trans-N-tert-butyloxycarbonyl-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and purification, and detail its analytical characterization. Furthermore, this guide will explore its significant applications, with a particular focus on its role as a key intermediate in the synthesis of important pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: A Versatile Diamine Building Block
trans-N-Boc-1,4-cyclohexanediamine is a mono-protected diamine that has garnered significant attention in the pharmaceutical industry.[1][2] Its structure, featuring a rigid cyclohexane core with two amino groups in a trans configuration, one of which is protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal scaffold for the synthesis of complex molecules with specific stereochemistry.[1] The Boc protecting group provides stability under a variety of reaction conditions, while the free primary amine allows for selective functionalization. This unique combination of features has led to its use in the development of novel therapeutics.[1]
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 177906-48-8 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Synonyms | tert-Butyl (1r,4r)-4-aminocyclohexylcarbamate, N-Boc-trans-1,4-cyclohexanediamine, trans-4-(Boc-amino)cyclohexylamine | [1][5] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound involves the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O).
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1,4-diaminocyclohexane in methanol. Cool the solution to 0 °C using an ice bath.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the cooled diamine solution over a period of 30-60 minutes. The slow addition is crucial to favor mono-Boc protection and minimize the formation of the di-protected byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diamine is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring, the Boc group (a sharp singlet around 1.4 ppm), and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexane ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. Researchers should acquire and interpret their own spectral data for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the primary amine and the carbamate.
-
C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹).
-
C-H stretching of the cyclohexane and Boc groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 215.18.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Key Intermediate in the Synthesis of Cariprazine
Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6] this compound serves as a crucial building block for the synthesis of a key intermediate of cariprazine.[6][7]
Caption: Role of this compound in Cariprazine synthesis.
A general synthetic approach involves the alkylation of the free amino group of this compound, followed by deprotection of the Boc group and subsequent reaction steps to build the final cariprazine molecule.
Synthesis of V1A Receptor Antagonists
This compound is also utilized in the preparation of orally bioavailable and selective vasopressin V1A receptor antagonists.[4] These compounds have potential therapeutic applications in various conditions, including social and behavioral disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a selectively protected amino group provide a reliable platform for the construction of complex and biologically active molecules. The straightforward synthesis and purification of this compound, coupled with its proven utility in the synthesis of pharmaceuticals like cariprazine, underscore its value to the drug discovery and development community. This guide provides a foundational understanding to enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- Supporting Information for: Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. (n.d.).
-
Farkas, E., Satorhelyi, P., Szakacs, Z., & Eles, J. (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. Retrieved February 20, 2026, from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 20, 2026, from [Link]
-
Farkas, E., Satorhelyi, P., Szakacs, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3097. [Link]
-
Chen, X., Ni, F., Liu, Y., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. Retrieved February 20, 2026, from [Link]
- Richter Gedeon Nyrt. (2018). Industrial process for the preparation of cariprazine. (WO2018007986A1).
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved February 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-1,4-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved February 20, 2026, from [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved February 20, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 177906-48-8 [chemicalbook.com]
- 3. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 4. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane
An In-Depth Technical Guide to the Selective Synthesis of trans-N-Boc-1,4-cyclohexanediamine
This guide provides a comprehensive technical overview for the selective mono-N-Boc protection of trans-1,4-diaminocyclohexane. It is intended for researchers, scientists, and drug development professionals who require a robust and well-characterized method for producing this critical building block. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for achieving high selectivity, and detailed protocols for synthesis, purification, and characterization.
Introduction: The Strategic Importance of Mono-Protected Diamines
Symmetrical diamines are fundamental scaffolds in medicinal chemistry. However, their difunctional nature presents a significant challenge: the need to differentiate between two chemically equivalent reactive sites to build complex molecular architectures. The mono-protection of such diamines is therefore a critical enabling step in multi-step syntheses. This compound, in particular, is a highly valuable intermediate used in the development of novel therapeutics, including V1A receptor antagonists.[1][2][3]
The tert-butyloxycarbonyl (Boc) group is a preferred choice for amine protection due to its broad stability to nucleophiles, bases, and catalytic hydrogenation, combined with its facile removal under mild acidic conditions.[4][5] The primary obstacle in the synthesis of this compound is preventing the formation of the di-protected byproduct, which can be difficult to separate and reduces the yield of the desired product.[6] This guide presents a field-proven methodology designed to maximize the yield and purity of the mono-Boc protected target compound.
Part 1: Foundational Principles & Synthesis Strategy
The Boc-Protection Mechanism
The reaction proceeds via a nucleophilic attack of a primary amine from trans-1,4-diaminocyclohexane on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5] This forms an unstable tetrahedral intermediate that subsequently collapses, eliminating a tert-butoxycarbonate anion. This anion readily decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide, driving the reaction to completion.
The Core Challenge: Achieving Mono-Selectivity
Given that both amine groups in the starting material are equally reactive, a straightforward reaction with one equivalent of Boc₂O will statistically yield a mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct. Achieving high selectivity for the mono-adduct requires a strategy to modulate the reactivity of the diamine or control the availability of the protecting agent. Several strategies exist:
-
Excess Diamine: Using a large excess of the diamine statistically favors mono-protection, as a molecule of Boc₂O is more likely to encounter an unprotected diamine than a mono-protected one.[6][7] While simple, this approach is often impractical for valuable diamines due to material waste and the need for extensive purification to remove the unreacted starting material.
-
Kinetic Control: The slow, dropwise addition of Boc₂O to the diamine solution maintains a very low concentration of the protecting agent, minimizing the chance of a second reaction with the already mono-protected product.[6]
-
In Situ Mono-Protonation: A highly effective strategy involves the in-situ protonation of one of the amine groups with one equivalent of acid.[8][9] The resulting ammonium salt is no longer nucleophilic, effectively "deactivating" one side of the molecule and allowing the Boc₂O to react selectively with the remaining free amine.[9] While this method is elegant, it requires precise control of stoichiometry.
The protocol detailed in this guide primarily leverages stoichiometric and kinetic control, as it has been demonstrated to produce high yields of the target compound with operational simplicity.[10]
Part 2: Detailed Experimental Protocol
This protocol is a robust method for the synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.
Materials and Equipment
-
trans-1,4-Diaminocyclohexane (CAS: 2615-25-0)
-
Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
TLC plates (silica gel 60 F₂₅₄)
-
Ninhydrin stain solution
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (3.6 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.35 M.[10]
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of MeOH and add it to a dropping funnel. Add the Boc₂O solution dropwise to the cooled diamine solution over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5:95 MeOH/DCM. The starting diamine will remain at the baseline, while the product will have an Rf value of approximately 0.3.[10] Visualize the spots using a ninhydrin stain (the product will stain, as it still contains a free amine).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[10]
-
Dilute the resulting residue with deionized water and extract with ethyl acetate (2x volume of water).[10]
-
Combine the organic layers and wash with a brine solution.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.[10]
-
-
Purification: The crude product is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane can be employed.
Part 3: Data & Characterization
Chemical Transformation
Caption: Reaction scheme for the mono-Boc protection of trans-1,4-diaminocyclohexane.
Data Summary Table
| Parameter | Value/Observation | Reference |
| Starting Material | trans-1,4-Diaminocyclohexane | [11] |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | [4] |
| Stoichiometry | 3.6 eq. Diamine : 1.0 eq. Boc₂O | [10] |
| Solvent | Methanol (MeOH) | [10] |
| Temperature | 0°C to Room Temperature | [10] |
| Reaction Time | 16 hours | [10] |
| Expected Yield | ~86% | [10] |
| Product Appearance | Off-white solid | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [10] |
| Molecular Weight | 214.31 g/mol | [10] |
Expected Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of the Boc group and the asymmetrically substituted cyclohexane ring.
-
δ 4.35 (broad singlet, 1H): This corresponds to the N-H proton of the Boc-carbamate.[10]
-
δ 3.39 (broad singlet, 1H): This is attributed to one of the C-H protons on the carbons bearing the nitrogen atoms.[10]
-
δ 2.67-2.62 (multiplet, 1H): The other C-H proton on a nitrogen-bearing carbon.[10]
-
δ 1.45 (singlet, 9H): The characteristic signal for the nine equivalent protons of the tert-butyl group.[12]
-
Additional signals for the remaining cyclohexane and NH₂ protons will also be present in the aliphatic region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Infrared (IR) Spectroscopy:
-
~3350 cm⁻¹: N-H stretching (amine and carbamate).
-
~2930 cm⁻¹: C-H stretching (aliphatic).
-
~1680-1700 cm⁻¹: C=O stretching of the carbamate group.
-
~1520 cm⁻¹: N-H bending.
-
-
Mass Spectrometry (ESI-MS):
-
Expected m/z for [M+H]⁺: 215.17.
-
Part 4: Safety & Handling
-
trans-1,4-Diaminocyclohexane: Corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[13][14]
-
Di-tert-butyl dicarbonate: Lachrymator and should be handled with care.[6]
-
Solvents: Methanol and ethyl acetate are flammable liquids.
Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 12(1), 1-10. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Butcher, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6149–6157. Retrieved from [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Nuño, M., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis, 10(17), 10043–10049. Retrieved from [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. Retrieved from [Link]
- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-10. Retrieved from [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ChemBK. (2024). Trans-1,4-Cyclohexane Diamine. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
NIST. (n.d.). trans-1,4-Cyclohexanediamine. Retrieved from [Link]
- Google Patents. (n.d.). JP2008074754A - Method for producing trans-1,4-diaminocyclohexane.
-
ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
Sources
- 1. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 177906-48-8 [chemicalbook.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 12. redalyc.org [redalyc.org]
- 13. trans-1,4-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]
- 14. chembk.com [chembk.com]
role of trans-N-Boc-1,4-cyclohexanediamine as a building block in organic synthesis
Executive Summary
trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) has emerged as a critical building block in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators .[1][2][3] Unlike flexible alkyl linkers, this scaffold offers a defined spatial orientation due to its thermodynamic preference for the diequatorial chair conformation. This guide details the physicochemical rationale for its use, specific synthetic protocols for its integration, and its impact on ternary complex formation in targeted protein degradation.
Structural & Physicochemical Attributes[2][4][5][6]
The Stereochemical Advantage: "Stick-Out" vs. "Folded-Back"
The utility of this compound lies in its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation.
-
Trans-isomer: Both substituents (the Boc-protected amine and the free amine) occupy the equatorial positions to minimize 1,3-diaxial interactions. This locks the molecule into an extended, linear geometry (approx. 6–7 Å distance between nitrogens).
-
Cis-isomer: One substituent is equatorial and the other is axial. This introduces curvature, often leading to a "folded-back" conformation that can induce intramolecular interactions or steric clashes in a binding pocket.
Impact on PROTACs: In the development of degraders (e.g., LRRK2 degraders like XL01126), the trans-linker facilitates a "stick-out" trajectory, enabling the E3 ligase and the target protein to approach without steric hindrance.[4] Conversely, cis-linkers often collapse, preventing the formation of a productive ternary complex [1].
Quantitative Profile
| Property | Value/Description | Relevance |
| CAS Number | 177906-48-8 | Identity verification |
| Molecular Weight | 214.31 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~1.5 | Moderate lipophilicity; good membrane permeability |
| pKa (Free Amine) | ~10.5 | Highly basic; forms stable salts (HCl, TFA) |
| Geometry | Linear, Rigid | Reduces entropic penalty upon binding |
Synthetic Utility & Reactivity[2][8]
The mono-Boc protection renders this molecule an ideal heterobifunctional scaffold. It allows for orthogonal functionalization:
-
Free Amine (N1): Available for immediate coupling (acylation, reductive amination, SNAr).
-
Boc-Amine (N4): Latent functionality, revealed under acidic conditions (TFA/DCM or HCl/Dioxane) after the first arm is secured.
Diagram: Synthetic Workflow
Caption: Step-wise desymmetrization strategy using this compound to construct heterobifunctional drugs.
Applications in Medicinal Chemistry
Case Study: PROTAC Linker Design
In the design of the LRRK2 degrader XL01126 , the trans-cyclohexane linker was pivotal.[5][4]
-
Challenge: Flexible alkyl linkers resulted in poor degradation despite high binding affinity to the individual proteins (binary affinity).
-
Solution: Incorporating the trans-1,4-cyclohexanediamine moiety restricted the conformational freedom of the PROTAC.
-
Mechanism: The rigid "stick-out" conformation forced the E3 ligase (VHL) and the target (LRRK2) into a specific orientation, enhancing the cooperativity of ternary complex formation. This resulted in potent degradation even with weaker binary binding affinities compared to the cis-analog [1].
Bioisostere for Piperazine
The trans-1,4-cyclohexanediamine scaffold is often used as a surrogate for piperazine. While piperazine introduces a basic nitrogen (often protonated at physiological pH) and hydrogen bond acceptor capability, the cyclohexane analog is lipophilic and lacks the ring nitrogen. This substitution is useful when:
-
Reducing Polar Surface Area (PSA): To improve blood-brain barrier (BBB) penetration.
-
Modulating Basicity: To avoid hERG channel inhibition often associated with basic centers.
Experimental Protocols
Protocol A: Selective Synthesis of this compound
While commercially available, in-house synthesis ensures stereochemical purity.
Reagents: trans-1,4-cyclohexanediamine (2.0 g, 17.5 mmol), Di-tert-butyl dicarbonate (Boc2O) (1.1 g, 5.0 mmol), Methanol (MeOH).
-
Dissolution: Dissolve trans-1,4-cyclohexanediamine (3.5 equiv relative to Boc2O) in MeOH (100 mL). The excess diamine is crucial to minimize di-Boc formation.
-
Addition: Dissolve Boc2O (1.0 equiv) in MeOH (60 mL). Add this solution dropwise to the diamine solution over 30–60 minutes at room temperature.
-
Note: Slow addition favors mono-protection.
-
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH.
-
Purification (Extraction):
-
Yield: Off-white solid (~83% based on Boc2O).
-
Validation: 1H NMR should show a single Boc peak (9H) and distinct multiplets for the cyclohexane ring protons consistent with a chair conformation [2].
-
Protocol B: General Amide Coupling (N1-Functionalization)
Standard procedure for attaching the first arm of a PROTAC or drug scaffold.
Reagents: Carboxylic Acid (R-COOH, 1.0 equiv), this compound (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
-
Activation: To a vial containing R-COOH in anhydrous DMF (0.1 M), add DIPEA and HATU. Stir for 5 minutes to form the active ester.
-
Coupling: Add this compound.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts), water, and brine.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Diagram: Conformational Analysis (Graphviz)
Caption: Conformational landscape of 1,4-cyclohexanediamine. The trans-isomer provides the linear rigidity required for effective linker design.
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Source: Bioorganic & Medicinal Chemistry Letters (2024).[4][7] URL:[Link] Significance: Defines the "stick-out" vs "folded-back" mechanism critical for PROTAC design.
Sources
- 1. biosynce.com [biosynce.com]
- 2. CAS 177906-48-8: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. This compound | 177906-48-8 [chemicalbook.com]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Mono-Boc-Protected Diamines in Medicinal Chemistry
Executive Summary
In the architecture of modern drug discovery, bifunctional linkers are the unsung heroes. Among these, mono-Boc-protected diamines represent a critical class of building blocks.[1][2][3] They offer a precise solution to the "symmetry problem," allowing medicinal chemists to differentiate two identical amine termini for sequential functionalization. This guide explores the high-fidelity synthesis of these intermediates and their pivotal role in constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetic scaffolds.
The Challenge of Symmetry: Statistical vs. Selective
The fundamental challenge in utilizing symmetric diamines (e.g., piperazine, ethylenediamine, hexamethylenediamine) is controlling reactivity. Reacting a symmetric diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under standard conditions typically yields a statistical mixture:
-
~25% Unreacted Diamine
-
~50% Mono-Boc Product (Desired)
-
~25% Di-Boc Product (Waste)
For commodity chemicals, this is manageable via chromatography. For high-value, complex diamine scaffolds, losing 50% of the material to statistics is unacceptable.
The Solution: Selective Monoprotonation
The "Expert" approach leverages pKa differences. By introducing exactly one equivalent of acid, the diamine exists primarily as a mono-ammonium salt. The protonated amine is non-nucleophilic, leaving the free amine available for reaction with Boc₂O. This shifts the statistical distribution heavily toward the mono-protected species (>85% yield).
High-Fidelity Synthesis Protocols
Method A: The "In Situ" HCl Generation (Recommended)
This method avoids the handling of hygroscopic amine hydrochloride salts or gaseous HCl. It utilizes Chlorotrimethylsilane (TMSCl) in methanol to generate anhydrous HCl in situ.
Mechanism:
-
Base Workup
Experimental Protocol: Mono-Boc Protection of trans-1,4-Diaminocyclohexane
Valid for most aliphatic diamines.
Reagents:
-
Diamine (10 mmol)
-
TMSCl (10 mmol, 1.0 eq)
-
Boc₂O (10 mmol, 1.0 eq)
-
Anhydrous Methanol (50 mL)
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of diamine in 30 mL anhydrous methanol in a round-bottom flask. Cool to 0°C.[4][5][6]
-
Acid Generation: Add 10 mmol (1.27 mL) of TMSCl dropwise. Note: A white precipitate of the mono-hydrochloride salt may form. This is normal.
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure thermodynamic equilibration of the salt.
-
Protection: Add a solution of Boc₂O (10 mmol) in 20 mL methanol dropwise over 15 minutes.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[4]
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Dissolve residue in water (20 mL).
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-polar Di-Boc byproduct.
-
Critical Step: Basify the aqueous layer to pH >12 using 4N NaOH. The product will precipitate or oil out.
-
Extract with DCM (3 x 30 mL).
-
-
Yield: Typically 85–95% as a free base.
Applications in Medicinal Chemistry
Linkerology in PROTACs
Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length and composition to bridge an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand. Mono-Boc diamines are the industry standard for "scanning" linker lengths.
-
Workflow: A library of mono-Boc diamines (varying chain lengths, rigidities) is coupled to the E3 ligand. The Boc group is removed (TFA/DCM), and the revealed amine is coupled to the target ligand.
-
Direct-to-Biology (D2B): Recent advances utilize mono-Boc diamines in high-throughput plate-based synthesis to rapidly generate PROTAC libraries for cellular screening without intermediate purification.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable in circulation but cleavable inside the cell.[] Mono-Boc diamines are used to synthesize Cathepsin-B cleavable linkers (e.g., Val-Cit-PABC spacers). The mono-protection allows for the clean attachment of the cytotoxic payload (e.g., MMAE) at one end and the maleimide-antibody attachment site at the other.
Peptidomimetics and Urea Scaffolds
Mono-Boc diamines are precursors for urea synthesis. Reacting the free amine with an isocyanate or carbamoyl chloride yields a mono-Boc urea. Subsequent deprotection and cyclization can yield cyclic ureas, which are privileged scaffolds in HIV protease inhibitors and chemokine receptor antagonists.
Visualizations
Diagram 1: Selective Synthesis Logic
This diagram illustrates the kinetic vs. thermodynamic control in the synthesis of mono-Boc diamines.
Caption: Comparison of statistical reaction versus the selective monoprotonation strategy using TMSCl.
Diagram 2: PROTAC Modular Assembly
This diagram details how mono-Boc diamines facilitate the modular construction of bifunctional degraders.
Caption: Step-wise assembly of a PROTAC molecule utilizing a mono-Boc diamine linker.
Data Summary: Protecting Group Comparison
| Feature | Mono-Boc (t-Butyl Carbamate) | Mono-Cbz (Benzyl Carbamate) | Mono-Fmoc (Fluorenyl Carbamate) |
| Deprotection | Acid (TFA, HCl) | Hydrogenolysis (H₂/Pd) | Base (Piperidine) |
| Base Stability | Excellent (Stable to NaOH, LiOH) | Good | Unstable |
| Acid Stability | Poor (Labile) | Excellent | Good |
| Primary Use | General synthesis, PROTACs | Orthogonal to Boc | Solid Phase Peptide Synthesis (SPPS) |
| Atom Economy | High | Moderate | Low |
References
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[9] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.[9]
-
Servín, F. A., et al. (2017).[6] General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).[5][6]
-
Kremb, S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1140–1148.
-
Wille, G., & Kaiser, F. (2006). Mono-Boc-Protection of Diamines using Microreactor Technology.
Sources
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioorg.org [bioorg.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Application of trans-N-Boc-1,4-cyclohexanediamine in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and development, enabling the rapid and efficient construction of vast chemical libraries.[1][2] The choice of a linker, the molecular entity connecting the growing compound to the insoluble support, is a critical determinant of the overall success of a synthetic campaign. This guide provides an in-depth technical exploration of trans-N-Boc-1,4-cyclohexanediamine, a conformationally restricted diamine that offers significant advantages as a linker in solid-phase synthesis.[3] We will delve into the causality behind its utility, provide field-proven protocols for its application, and explore its role in the synthesis of diverse molecular classes, from peptides to complex small molecules.
The Strategic Advantage of a Rigid Linker: Why this compound?
The efficacy of a linker in solid-phase synthesis is dictated by its ability to be stably attached to the solid support, remain inert to a wide range of reaction conditions, and be cleaved under specific, non-destructive conditions to release the final product.[4] this compound distinguishes itself through a unique combination of structural and chemical properties that address key challenges in SPS.
1.1. Conformational Rigidity and Its Implications
Unlike flexible aliphatic linkers, the cyclohexane ring of this compound adopts a rigid chair conformation. This conformational restriction is a key attribute, as it provides a well-defined spatial arrangement of the functional groups and the synthesized molecule relative to the solid support.[3] This predictable orientation can lead to improved reaction kinetics and reduced side reactions by minimizing undesirable interactions between the growing molecule and the polymer matrix.
1.2. Orthogonal Protection for Selective Functionalization
The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities, while the other remains free, is central to its utility.[5][6] This mono-protection scheme allows for a highly controlled and sequential elaboration of the molecule.[7][8] The free amine serves as the initial point of attachment to the solid support, while the Boc-protected amine is unmasked at a later, strategic point in the synthesis to introduce further diversity or to serve as a point of cyclization. The acid-labile nature of the Boc group allows for its selective removal under conditions that do not affect other common protecting groups used in peptide and small molecule synthesis, a concept known as orthogonality.[7][9]
1.3. Broad Synthetic Utility
The versatility of this compound extends its application beyond a single class of molecules. It has been successfully employed in:
-
Peptide Synthesis: As a non-natural building block to introduce conformational constraints or as a branching point for the synthesis of complex peptide architectures.[5][7]
-
Small Molecule Libraries: Serving as a robust scaffold for combinatorial chemistry, enabling the generation of diverse libraries for high-throughput screening.[10]
-
PROTACs and DNA-Encoded Libraries: The defined geometry and bifunctional nature of the linker are advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs) and for its incorporation into DNA-encoded libraries (DELs).[11][12][13]
Core Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure robust and reproducible results. Each step includes checkpoints and rationale to empower the researcher with a thorough understanding of the process.
2.1. Loading of this compound onto a Solid Support
The initial and most critical step is the covalent attachment of the linker to the solid support. The choice of resin is dictated by the desired C-terminal functionality of the final product. For example, a 2-chlorotrityl chloride resin is commonly used for the synthesis of C-terminal carboxylic acids or amides.[14]
Experimental Protocol: Loading onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel. This step is crucial for ensuring that the reactive sites within the polymer matrix are accessible.[4]
-
Linker Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM (5 mL). The excess of reagents is used to drive the reaction to completion.[2]
-
Coupling Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by a Kaiser test (ninhydrin test) on a small sample of the resin; a negative result (yellow beads) indicates complete reaction of the primary amine.
-
Capping of Unreacted Sites: To prevent side reactions in subsequent steps, it is essential to cap any unreacted chlorotrityl groups. Add a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes.[14]
-
Washing: Thoroughly wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
Table 1: Reagent Quantities for Loading Protocol
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount for 1g Resin (1.6 mmol/g) |
| 2-Chlorotrityl Chloride Resin | - | 1.0 | 1.0 g |
| This compound | 214.31[15] | 2.0 | 685.8 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 1.12 mL |
Diagram 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
Caption: Selective deprotection pathways for Boc and Fmoc groups.
Applications in Advanced Synthesis
The unique properties of the this compound linker enable its use in cutting-edge synthetic applications.
3.1. Synthesis of Branched Peptides
By incorporating the linker into a peptide sequence, a branching point can be introduced. After the linear peptide chain is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the linker can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure.
3.2. "Safety-Catch" Linker Strategies
In a "safety-catch" linker strategy, the linker is initially stable to the cleavage conditions but can be activated by a specific chemical transformation. [1][16]While not a classic safety-catch linker itself, the diamine can be derivatized to incorporate functionalities that enable such strategies. For example, acylation of the second amine with a sulfonamide can create a linker that is stable to both acidic and basic conditions but can be activated for cleavage by alkylation. [17] 3.3. PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in defining the distance and orientation between the two protein-binding moieties. The rigidity of the cyclohexanediamine core can be advantageous in optimizing the ternary complex formation. [11]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is more than just a simple linker; it is a strategic tool that offers solutions to several challenges in solid-phase synthesis. Its conformational rigidity, orthogonal protection scheme, and broad applicability make it an invaluable asset for researchers in drug discovery and medicinal chemistry. [3][5]By understanding the underlying chemical principles and employing robust, self-validating protocols, scientists can leverage the full potential of this versatile building block to construct complex and diverse molecular architectures.
References
-
DSpace@MIT. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]
-
Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]
-
Fiveable. (2025, August 15). Combinatorial chemistry. Retrieved from [Link]
-
MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]
-
MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
CORDIS. (2005, September 18). Enzymic cleavage of polymer linkers. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2003, February 13). SULFUR AND SELENIUM SAFETY CATCH LINKERS. Retrieved from [Link]
-
CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Combinatorial Compound Libraries - Advantages, Disadvantages. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rigid Linkers for Bioactive Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Retrieved from [Link]
- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Catalyst for Peptide Synthesis. Retrieved from [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
- Google Patents. (n.d.). US7972992B2 - Methods for synthesis of encoded libraries.
-
Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Composition of DNA-Encoded Libraries, Past Present and Future. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. crsubscription.com [crsubscription.com]
- 5. chemimpex.com [chemimpex.com]
- 6. redalyc.org [redalyc.org]
- 7. jocpr.com [jocpr.com]
- 8. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
A Comprehensive Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Protected Diamine
trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a mono-protected diamine that has emerged as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure, featuring a cyclohexane ring with two amine groups in a trans configuration, one of which is masked by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity.[1] This strategic protection allows for selective functionalization of the free amine, making it an invaluable tool for medicinal chemists in the development of novel therapeutics.[1] This guide will provide a comprehensive overview of its synthesis, commercial availability, quality control, and key applications, with a focus on its role in the synthesis of vasopressin V1A receptor antagonists.
Synthesis of this compound: A Self-Validating Protocol
The selective mono-protection of a symmetrical diamine like trans-1,4-cyclohexanediamine presents a common challenge in organic synthesis, often yielding a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. An effective and reproducible method for the synthesis of this compound involves the careful addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of trans-1,4-cyclohexanediamine in a suitable solvent.
Experimental Protocol:
Materials:
-
trans-1,4-Cyclohexanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine in methanol at 0°C (ice bath).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5:95 MeOH/DCM. The product should have an Rƒ value of approximately 0.3 and can be visualized with a ninhydrin stain.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a white solid. An expected yield is approximately 86%.
This protocol provides a reliable method for the synthesis of this compound, and the straightforward workup facilitates the isolation of a high-purity product.
Caption: Synthetic workflow for this compound.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥95%, with many suppliers providing material with a purity of >98%. When sourcing this material, it is crucial to review the supplier's certificate of analysis to ensure it meets the specific requirements of your application.
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich | 177906-48-8 | 95% | Grams to Kilograms |
| Chem-Impex | 177906-48-8, 195314-59-1 | ≥97% (GC) | Grams to Kilograms[1] |
| Santa Cruz Biotechnology | 177906-48-8 | >98% | Grams |
| Oakwood Chemical | 177906-48-8 | 95% | Grams to Kilograms[2] |
| Apollo Scientific | 177906-48-8 | 95% | Grams to Kilograms[3] |
| BLD Pharm | 177906-48-8 | Not specified | Grams to Kilograms[4] |
| Pharmaffiliates | 177906-48-8 | Not specified | Custom |
| Biosynth | 177906-48-8 | Not specified | Custom[5] |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 214 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to confirm the molecular weight and identify volatile impurities. The compound may require derivatization to improve its volatility and thermal stability.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
-
¹H NMR (400 MHz, CDCl₃) δ: ~4.35 (br s, 1H, NH), ~3.39 (br s, 1H, CH-NHBoc), ~2.65 (m, 1H, CH-NH₂), other cyclohexyl protons will appear as multiplets between 1.0-2.0 ppm, and the Boc group protons will be a sharp singlet at ~1.44 ppm.
-
¹³C NMR (100 MHz, CDCl₃) δ: ~155.5 (C=O), ~79.1 (C(CH₃)₃), ~50.5 (CH-NHBoc), ~49.5 (CH-NH₂), cyclohexyl carbons will appear in the range of ~30-35 ppm, and the Boc methyl carbons at ~28.4 ppm.
Applications in Drug Discovery: A Key Building Block for V1A Receptor Antagonists
This compound is a crucial intermediate in the synthesis of vasopressin V1A receptor antagonists. The vasopressin V1A receptor is a G-protein coupled receptor that is a promising target for the treatment of a variety of central nervous system disorders, including anxiety and depression.[8]
One notable example is the investigational drug SRX246 , a selective V1A receptor antagonist that has been evaluated for the treatment of affective and anger disorders.[9][10] The synthesis of SRX246 and related analogs utilizes this compound as a key building block to introduce the aminocyclohexyl moiety, which is critical for its pharmacological activity.[11]
Another example is Relcovaptan (SR-49059) , a non-peptide V1A antagonist that has been investigated for conditions such as Raynaud's syndrome and dysmenorrhea.[12] The structural motifs found in these compounds often require the differential reactivity of the two amino groups on the cyclohexane ring, a feature that this compound provides.
Caption: Role in V1A antagonist synthesis.
Handling and Storage
This compound is a white to off-white solid. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.[1][4] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Conclusion
This compound is a commercially available and highly valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features enable the selective functionalization of a diamine, providing a strategic advantage in the construction of complex molecules. The reliable synthetic protocols, coupled with well-established analytical methods for quality control, ensure its consistent performance in multi-step syntheses. As research into V1A receptor antagonists and other therapeutic areas continues, the demand for high-purity this compound is expected to remain strong, solidifying its role as a key intermediate in the development of future medicines.
References
- Fabio, K. M., et al. (2012). Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging. Bioorganic & Medicinal Chemistry, 20(3), 1337-1345.
- Giraud, A., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 497-507.
-
Giraud, A., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound (BSC). Retrieved February 12, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SRX246. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). SRX246. Retrieved February 12, 2026, from [Link]
- Simon, N. G., et al. (2022). The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington's Disease. Movement Disorders, 37(10), 2115-2121.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60943, Relcovaptan. Retrieved February 12, 2026, from [Link].
-
Wikipedia. (n.d.). Relcovaptan. Retrieved February 12, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]relcovaptan. Retrieved February 12, 2026, from [Link]
- Szántó, G., et al. (2021). Synthesis and Characterization of New V1A Antagonist Compounds: The Separation of Four Atropisomeric Stereoisomers. Journal of Medicinal Chemistry, 64(14), 10445-10468.
-
EMBL-EBI. (n.d.). EMD-64559. Retrieved February 12, 2026, from [Link]
- Szántó, G., et al. (2020). New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives. Bioorganic & Medicinal Chemistry Letters, 30(18), 127416.
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 12, 2026, from [Link]
-
Chem-Impex. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 12, 2026, from [Link]
-
NIST. (n.d.). trans-1,4-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Vasopressin receptor 1A. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2020, February 19). How to analyze synthetic peptide by LC and LCMS?. Retrieved February 12, 2026, from [Link]
-
University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved February 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 3. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. 177906-48-8|trans-tert-Butyl (4-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. SRX246 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relcovaptan - Wikipedia [en.wikipedia.org]
Methodological & Application
Mastering Selectivity: A Detailed Protocol for the Mono-Boc Protection of trans-1,4-Cyclohexanediamine
In the landscape of pharmaceutical development and complex organic synthesis, the precise modification of molecular scaffolds is paramount. The trans-1,4-cyclohexanediamine moiety is a prevalent building block, valued for its rigid, non-aromatic structure that imparts favorable pharmacokinetic properties to drug candidates.[1] However, its symmetrical nature, possessing two primary amine groups of equal reactivity, presents a significant challenge: achieving selective monofunctionalization. This guide provides a comprehensive, field-proven protocol for the mono-Boc protection of trans-1,4-cyclohexanediamine, a critical step for its use as a versatile intermediate in multi-step syntheses.[1]
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[2][3][4] The primary obstacle in the protection of diamines is the statistical formation of a mixture containing the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[2] This protocol is designed to maximize the yield of the mono-Boc protected product by controlling the reaction stoichiometry and conditions.
The Underlying Chemistry: Achieving Selective Protection
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[3] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] The evolution of CO2 gas provides a strong thermodynamic driving force for the reaction.[3]
To favor mono-protection over di-protection, this protocol employs a strategic excess of the diamine relative to the Boc anhydride.[2] This ensures that the concentration of the protecting agent is the limiting factor, statistically favoring the reaction of a single Boc anhydride molecule with a diamine molecule before a second protection event can occur on the same diamine.
Experimental Protocol: Mono-Boc Protection of trans-1,4-Cyclohexanediamine
This protocol is a robust method that relies on the slow addition of di-tert-butyl dicarbonate to a solution of trans-1,4-cyclohexanediamine in methanol at a controlled temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| trans-1,4-Cyclohexanediamine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Ice bath | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (3.6 equivalents) in anhydrous methanol (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath with vigorous stirring.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in methanol (50 mL) and add it to a dropping funnel. Add the Boc anhydride solution dropwise to the stirred diamine solution over a period of 1-2 hours. The slow addition is crucial to maintain a low local concentration of the protecting agent, thereby minimizing di-protection.[2]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5:95 methanol/dichloromethane. The desired product should have an approximate Rf value of 0.3.[5]
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water (100 mL) and extract with ethyl acetate (2 x 100 mL).[5]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) to remove any acidic byproducts, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to remove any unreacted diamine and the di-Boc protected byproduct.
Visualizing the Workflow
Caption: A flowchart illustrating the key steps of the mono-Boc protection protocol.
Expected Results and Characterization
Following this protocol, a yield of approximately 86% of the mono-Boc protected trans-1,4-cyclohexanediamine can be expected after purification.[5] The product can be characterized by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H), 1.98-1.80 (m, 4H), 1.44 (s, 9H), 1.25-1.05 (m, 4H).[5]
-
TLC: Rf ≈ 0.3 (5:95 MeOH/DCM, Ninhydrin stain).[5]
Alternative Strategy: In Situ Mono-Protonation
An alternative and highly effective strategy to achieve selective mono-Boc protection involves the in situ mono-protonation of the diamine.[6][7][8] By adding one equivalent of an acid (such as HCl), one of the amine groups is protonated to form an ammonium salt.[8] This significantly reduces its nucleophilicity, rendering it unreactive towards the Boc anhydride. The remaining free amine can then be selectively protected. This method can be particularly advantageous as it often simplifies the purification process.[7][8]
Troubleshooting and Key Considerations
-
Di-protection: The formation of the di-protected byproduct is the most common issue. Ensure slow and controlled addition of the Boc anhydride. Using a larger excess of the diamine can also help, although this may not be practical for valuable starting materials.[2]
-
Incomplete Reaction: If the reaction does not go to completion, ensure the quality and stoichiometry of the reagents. The reaction time can also be extended.
-
Purification: Complete separation of the mono- and di-protected products, as well as the starting diamine, can be challenging. Careful column chromatography with a shallow solvent gradient is recommended.
Conclusion
The selective mono-Boc protection of trans-1,4-cyclohexanediamine is a crucial transformation for the synthesis of a wide array of complex molecules in drug discovery and materials science. The protocol detailed herein provides a reliable and high-yielding method to obtain this valuable intermediate. By understanding the underlying principles of selectivity and carefully controlling the reaction parameters, researchers can successfully navigate the challenges of symmetrical diamine functionalization.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]
-
Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. Retrieved from [Link]
-
PubMed. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. J Org Chem, 65(20), 6368-80. Retrieved from [Link]
- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Conditions for Selective Boc Deprotection of trans-N,N'-bis(Boc)-1,4-cyclohexanediamine
Introduction
The selective deprotection of one of two equivalent functional groups is a significant challenge in modern organic synthesis. The trans-N-Boc-1,4-cyclohexanediamine scaffold is a crucial building block in the development of pharmaceuticals and functional materials, prized for its rigid, well-defined stereochemistry. Achieving the mono-deprotected product, this compound, is essential for subsequent unsymmetrical functionalization. This document provides a detailed guide to the reaction conditions required to selectively cleave a single tert-butyloxycarbonyl (Boc) protecting group, focusing on the mechanistic rationale, comparative data, and a validated experimental protocol.
The stability of the N-Boc group to a wide range of reagents, including basic, nucleophilic, and reductive conditions, makes it an ideal choice for amine protection.[1] Its removal is typically effected under acidic conditions. The core challenge with a symmetrically protected diamine lies in preventing the reaction from proceeding to complete di-deprotection. This is achieved by carefully controlling reaction parameters such as acid strength, stoichiometry, temperature, and time.
Mechanistic Considerations for Selectivity
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-understood mechanism.[2][3] The reaction is initiated by protonation of the carbamate's carbonyl oxygen.[2][4] This is followed by the cleavage of the unstable protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5] The liberated amine is then protonated in the acidic medium to form an ammonium salt.[4]
Key steps for Boc deprotection:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4]
-
Carbocation Formation: The protonated group cleaves, forming a stable tert-butyl cation and a carbamic acid intermediate.[2]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing CO2 and the free amine.[4]
Selectivity in the deprotection of trans-N,N'-bis(Boc)-1,4-cyclohexanediamine arises from electronic deactivation. Once the first Boc group is removed, the resulting ammonium salt is a powerful electron-withdrawing group. This effect reduces the basicity and nucleophilicity of the remaining Boc-protected amine, slowing the rate of its protonation and subsequent cleavage. By carefully choosing reaction conditions, it is possible to exploit this rate difference to isolate the mono-deprotected product in high yield.
Diagram of the Boc Deprotection Mechanism
Caption: Experimental workflow for selective mono-deprotection.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-N,N'-bis(Boc)-1,4-cyclohexanediamine (e.g., 3.14 g, 10.0 mmol, 1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate).
-
Reagent Addition: Cool the stirred solution in an ice bath to 0 °C. Slowly add 4.0 M HCl in 1,4-dioxane (e.g., 2.75 mL, 11.0 mmol, 1.1 eq) dropwise over 5-10 minutes. A white precipitate may begin to form during or after the addition.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5]For TLC, take a small aliquot, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer. The mono-deprotected product will be more polar than the starting material and should be ninhydrin-positive. The reaction is complete when the starting material is consumed, and before significant formation of the di-deprotected product is observed.
-
Work-up and Isolation: Upon completion, add anhydrous diethyl ether (an equal or double volume to the reaction mixture) to ensure complete precipitation of the product. Stir the resulting slurry for 15-20 minutes.
-
Purification: Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting material and soluble by-products.
-
Drying and Characterization: Dry the isolated white solid under high vacuum to afford tert-butyl (trans-4-aminocyclohexyl)carbamate hydrochloride. The product can be characterized by NMR and MS to confirm its identity and purity. The free amine can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction into an organic solvent. [6]
Troubleshooting and Optimization
-
Incomplete Reaction: If starting material remains after the recommended time, an additional small portion of the HCl/dioxane solution (0.1-0.2 eq) can be added. Alternatively, the reaction temperature can be slightly increased, but this may compromise selectivity. [2]* Formation of Di-deprotected Product: This indicates the reaction conditions are too harsh or the reaction time was too long. Reduce the equivalents of acid or lower the reaction temperature (e.g., maintain at 0 °C for a longer period). [7]* Dealing with the tert-Butyl Cation: While less of an issue with this substrate, the liberated tert-butyl cation can alkylate sensitive functional groups. If side products are observed, adding a scavenger like anisole or thioanisole to the reaction mixture can be beneficial. [2][7]
Conclusion
The selective mono-deprotection of trans-N,N'-bis(Boc)-1,4-cyclohexanediamine is a critical transformation for accessing asymmetrically functionalized building blocks. By leveraging the electronic deactivation of the second Boc group following the removal of the first, high selectivity can be achieved. A carefully controlled reaction using a mild acidic reagent like 4M HCl in dioxane provides a reliable and scalable method for obtaining the desired mono-protected product. Researchers should carefully monitor the reaction to optimize for yield and purity, preventing over-reaction to the di-deprotected species.
References
-
BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem.
-
Reddy, B. M., & Reddy, P. S. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117-25.
-
BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
Mekky, A. E. M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
-
BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
-
Reagents ACSGCI PR. (n.d.). BOC Deprotection - Bases. Wordpress.
-
Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
Sources
- 1. mcours.net [mcours.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging trans-N-Boc-1,4-cyclohexanediamine in Advanced Peptide Coupling Reactions
Introduction: A Rigid Scaffold for Next-Generation Peptidomimetics
In the landscape of modern drug discovery and peptide chemistry, the pursuit of molecules with enhanced metabolic stability, receptor affinity, and specific conformations is paramount. Peptidomimetics, which mimic the structure of natural peptides, have emerged as a critical class of therapeutic candidates.[1][2] A key strategy in their design is the incorporation of rigid scaffolds to constrain the peptide backbone into a bioactive conformation, thereby improving its pharmacological properties.[3]
trans-N-Boc-1,4-cyclohexanediamine stands out as a versatile and valuable building block in this endeavor.[4] Its rigid cyclohexane core provides a conformationally restricted linker, ideal for replacing dipeptide motifs to induce stable β-turn formations or for creating unique, three-dimensional peptide architectures.[3] The mono-Boc protection of the symmetrical diamine allows for sequential, controlled coupling of amino acids or peptide fragments, making it an essential tool for both solution-phase and solid-phase synthesis.[5][6]
This guide provides an in-depth exploration of the application of this compound in peptide coupling, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a stable, solid compound at room temperature, generally soluble in various organic solvents used for peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[7]
| Property | Value |
| CAS Number | 177906-48-8[8] |
| Molecular Formula | C₁₁H₂₂N₂O₂[8] |
| Molecular Weight | 214.31 g/mol [8] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-ventilated area. |
Core Application: A Scaffold for Controlled Peptide Dimerization
The primary utility of this compound lies in its ability to act as a central scaffold, linking two peptide chains or two ends of a single chain. The mono-Boc protection is the key to its functionality, allowing for a two-stage coupling process. First, an N-terminally protected amino acid is coupled to the free amine. Following this, the Boc group is removed under acidic conditions to expose the second amine for a subsequent coupling reaction. This orthogonal strategy is fundamental to its application.[9][10]
Caption: Symmetrical Dimerization Workflow.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling
This protocol details the coupling of two identical N-terminally protected amino acids to the this compound scaffold.
Materials:
-
This compound
-
N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[11]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: First Amino Acid Coupling
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and Fmoc-Ala-OH (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-coupled intermediate, Fmoc-Ala-NH-(C₆H₁₀)-NH-Boc.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency, rapid kinetics, and ability to suppress racemization, especially with sterically hindered amino acids.[12] It works by forming a highly reactive HOAt active ester.[12]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the activation by HATU.[12] An excess is used to ensure complete reaction.
Step 2: Boc Deprotection
-
Dissolve the dried mono-coupled intermediate in a solution of 20-50% TFA in DCM.[13]
-
Stir the mixture at room temperature for 30-60 minutes.[10] Monitor the deprotection by TLC or LC-MS.
-
Co-evaporate the solvent and excess TFA with toluene under reduced pressure.
-
The resulting TFA salt of the free amine, Fmoc-Ala-NH-(C₆H₁₀)-NH₃⁺TFA⁻, can often be used directly in the next step.
Causality Behind Choices:
-
TFA: A strong acid that efficiently cleaves the acid-labile Boc group via an E1-like mechanism, generating a stable tert-butyl cation, isobutylene, and carbon dioxide.[11][14]
Step 3: Second Amino Acid Coupling
-
Dissolve the TFA salt from Step 2 (1.0 eq) and a second molecule of Fmoc-Ala-OH (1.05 eq) in anhydrous DMF.
-
Add DIPEA (3.5 eq - additional base is needed to neutralize the TFA salt).
-
Add HATU (1.05 eq) solution as described in Step 1.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Work-up and purify the final product, Fmoc-Ala-NH-(C₆H₁₀)-NH-Ala-Fmoc, using the same procedure as in Step 1. Purification is typically achieved via column chromatography.
Caption: Solution-Phase Symmetrical Coupling Workflow.
Protocol 2: Solid-Phase Synthesis (SPPS) Incorporation
This protocol describes how to incorporate the diamine scaffold onto a solid support to synthesize a peptide with a C-terminal diamine linker. This is useful for creating molecules like PROTACs or other targeted conjugates.[15]
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
This compound
-
Standard SPPS reagents: Piperidine/DMF, HATU, DIPEA, DCM, DMF.
Procedure:
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using standard HATU/DIPEA coupling protocols.
-
Repeat the deprotection and coupling cycle to build the desired peptide sequence.
Step 2: Coupling of the Diamine Scaffold
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate a carboxylic acid that will link to the diamine (if not coupling the peptide's C-terminus directly). For this protocol, we will couple the peptide directly.
-
To couple the diamine, a different strategy is needed. The peptide is on the resin, and we want to attach the diamine. We first need to activate the C-terminus of the peptide. This protocol assumes the peptide is already built on a resin that allows C-terminal activation (e.g., a trityl-based resin).
-
Alternative (More Common) Approach: Build the peptide, cleave it from the resin with the C-terminus protected, and then couple the diamine in solution as per Protocol 1.
-
For On-Resin Functionalization: A more direct but complex method involves an orthogonal protecting group strategy. For instance, build a peptide with a C-terminal Asp(OAll) or Glu(OAll). After chain assembly, selectively deprotect the Allyl group using a Palladium(0) catalyst.[16] Then, activate the now-free side-chain carboxyl group on-resin using HATU/DIPEA.
-
Add a solution of this compound (5-10 equivalents) in DMF to the activated resin-bound peptide. Allow it to react for 4-6 hours.
-
Wash the resin extensively with DMF and DCM.
Step 3: Final Deprotection and Cleavage
-
Perform a final Boc deprotection using TFA/DCM as described in Protocol 1 to unmask the second amine on the cyclohexane scaffold.
-
Wash the resin thoroughly.
-
Cleave the entire construct from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance from the cyclohexane scaffold or bulky amino acids.- Insufficient activation time or reagent stoichiometry.- Poor resin swelling (SPPS). | - Double couple: repeat the coupling step with fresh reagents.- Use a more potent coupling reagent like COMU.[17]- Increase reaction time and/or temperature slightly (e.g., to 40°C).- For SPPS, ensure adequate resin swelling and use a more compatible solvent. |
| Di-acylation during Mono-coupling | - Use of excess activated amino acid.- Reaction run for too long or at too high a temperature. | - Use a precise 1.0-1.05 equivalent of the activated amino acid for the first coupling.- Monitor the reaction closely and stop it as soon as the starting diamine is consumed.- A large excess of the diamine can also be used to favor mono-substitution.[5] |
| Side Reactions during Boc Deprotection | - Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[11] | - Add scavengers to the TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT).[11] |
| Racemization | - Strong base or prolonged activation times. | - Use a hindered base like DIPEA or 2,4,6-collidine instead of triethylamine.- Pre-activate the carboxylic acid with HATU for only a few minutes before adding it to the amine component.- Keep reaction temperatures low. |
Conclusion
This compound is a powerful and enabling reagent for the synthesis of conformationally constrained peptidomimetics and complex molecular architectures. Its rigid scaffold and orthogonal protecting group facilitate a controlled, stepwise approach to creating symmetrical or asymmetrical dimeric structures. By understanding the principles behind the coupling and deprotection steps and by employing optimized protocols as detailed in this guide, researchers can effectively integrate this versatile building block into their synthetic strategies, advancing the frontiers of peptide-based drug discovery and materials science.
References
-
Margetić, D. & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available from: [Link]
-
Hanessian, S. & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-74. Available from: [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(15), 4488. Available from: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). tert-Butyl Carbamate (BOC) Deprotection.
-
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship, University of California. Available from: [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (2025, August 5). Design, synthesis and use of scaffold based peptidomimetics. Request PDF. Available from: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved February 16, 2026, from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Available from: [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Available from: [Link]
- Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents. WO2019217116A1.
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 16, 2026, from [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1478. Available from: [Link]
-
Foley, D. A., et al. (2011). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 108(17), 6790-6795. Available from: [Link]
-
Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. Available from: [Link]
-
Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Available from: [Link]
-
Sharma, S. (2017, October 17). Solution phase peptide synthesis. Slideshare. Available from: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 16, 2026, from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 16, 2026, from [Link]
-
Tam, J. P., Yu, Q., & Miao, Z. (1999). Orthogonal ligation strategies for peptide and protein. Biopolymers, 51(5), 311-332. Available from: [Link]
-
Britton, J., et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Available from: [Link]
-
Thieme. (n.d.). Product Class 11: Peptides. Science of Synthesis. Available from: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 16, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Next Peptide. (n.d.). This compound. Retrieved February 16, 2026, from [Link]
- Google Patents. (2008). METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE. JP2008074754A.
-
Kankia, B. I., & Zuber, G. (2003). cis-1,4-diaminocyclohexane-Pt(II) and -(IV) adducts with DNA bases and nucleosides. Journal of Inorganic Biochemistry, 96(4), 481-489. Available from: [Link]
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. redalyc.org [redalyc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 8. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 14. youtube.com [youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. thaiscience.info [thaiscience.info]
- 17. peptide.com [peptide.com]
procedure for amide bond formation with trans-N-Boc-1,4-cyclohexanediamine
Application Note: High-Fidelity Amide Bond Formation with trans-N-Boc-1,4-cyclohexanediamine [1]
Abstract & Scope
This technical guide outlines optimized protocols for the acylation of This compound (CAS: 177906-48-8).[1] This bifunctional scaffold is a critical spacer in medicinal chemistry, valued for its ability to impose a rigid, linear spatial orientation between pharmacophores while maintaining metabolic stability.[1]
The primary challenge in utilizing this scaffold is maintaining the solubility of the semi-protected diamine while preventing bis-acylation or stereochemical erosion of the coupling partner. This guide presents two distinct workflows:
-
Method A (HATU): For high-throughput discovery, sterically hindered acids, or precious payloads.[1]
-
Method B (T3P): For scalable, "green" synthesis with simplified aqueous workup.[1]
Strategic Reagent Selection
The choice of coupling reagent dictates the purification strategy.[1] The following decision tree illustrates the logic for selecting the appropriate protocol based on the carboxylic acid partner's properties.
Figure 1: Decision matrix for coupling reagent selection based on substrate value and steric demand.
Substrate Profile
| Property | Specification | Critical Note |
| Compound | This compound | Stereochemistry: The trans isomer places both substituents in the equatorial position, maximizing stability.[1] |
| MW | 214.31 g/mol | |
| Solubility | DMSO, DMF, MeOH, DCM (Moderate) | Poor solubility in non-polar ethers (Et2O, Hexanes).[1] |
| pKa (Conj. Acid) | ~10.5 (Primary Amine) | Requires basic pH (>8.[1]0) for effective nucleophilic attack.[1][2] |
| Storage | 2–8°C, Hygroscopic | Store under inert gas to prevent carbamate hydrolysis over long periods.[1] |
Method A: HATU-Mediated Coupling (Discovery Scale)[1]
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (OAt-ester).[1] It is the "gold standard" for ensuring complete conversion, especially when the carboxylic acid partner is chiral (low racemization risk) or sterically encumbered.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
HATU (1.1 – 1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMA (DCM may be used if solubility permits).[1]
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution must be basic for the activation to occur.
-
Active Ester Formation: Add HATU (1.1 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15–30 minutes. The solution often turns yellow/orange.[1]
-
Amine Addition: Add This compound (1.1 equiv).
-
Tip: If the diamine is solid, pre-dissolve it in a minimal amount of DMF to ensure rapid mixing.[1]
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (consume acid).
-
Workup (Small Scale):
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove tetramethylurea byproducts.[1]
Method B: T3P-Mediated Coupling (Scalable/Process)[1]
Rationale: T3P (Propylphosphonic anhydride) drives the reaction by forming a mixed anhydride.[1] It is non-explosive, non-toxic, and crucially, all byproducts are water-soluble .[1] This allows for isolation of pure product via extraction alone, eliminating chromatography.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or TEA (3.0 equiv).[1] Pyridine is preferred to minimize epimerization.[1][6]
-
Solvent: EtOAc or 2-MeTHF (Green alternative).[1]
Protocol:
-
Slurry Formation: To a flask equipped with a stirrer, add the Carboxylic Acid (1.0 equiv), This compound (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (concentration 0.2 M).[1]
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.
-
Exotherm Control: T3P addition is exothermic; cooling prevents side reactions.[1]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup (Self-Cleaning):
-
Result: Typically yields >90% purity white solid, often requiring no further purification.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Precipitation) | The product or intermediate is crashing out of solution before reacting.[1] | Switch solvent to DMF or NMP .[1] If using T3P, use the DMF-solution version rather than EtOAc.[1] |
| Double Acylation | Boc-group instability or large excess of acid.[1] | Ensure the amine is strictly Mono-Boc protected (check NMR). Use 1.1 equiv of amine relative to acid.[1][7] |
| Racemization of Acid | High base concentration or prolonged activation time.[1] | Use Method B (T3P/Pyridine) .[1] If using HATU, reduce base to 2.0 equiv and add amine immediately after HATU.[1] |
| Incomplete Conversion | Amine is protonated (salt form).[1] | Ensure pH is >8.[1] Check if the starting diamine was a hydrochloride salt; if so, add extra base.[1] |
Analytical Validation
1H NMR (DMSO-d6) Diagnostic Signals:
-
Amide NH: Doublet or broad singlet at
7.8 – 8.5 ppm (indicates successful coupling).[1] -
Carbamate NH: Broad singlet at
6.7 – 6.9 ppm (confirms Boc integrity).[1] -
Cyclohexane Methines: Two distinct multiplets at
3.2 – 3.6 ppm (CH-NH-COR and CH-NH-Boc).[1] -
Boc Group: Strong singlet at
1.37 ppm (9H).[1]
Workflow Visualization:
Figure 2: General timeline and unit operations for amide coupling.
References
-
Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][8] Tetrahedron, 61(46), 10827-10852.[1]
-
Sigma-Aldrich. "Product Specification: N-Boc-trans-1,4-cyclohexanediamine."[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. hepatochem.com [hepatochem.com]
Application Notes & Protocols: The Strategic Use of trans-N-Boc-1,4-cyclohexanediamine in the Synthesis of Pharmaceutical Intermediates
Abstract
This guide provides an in-depth exploration of trans-N-(tert-butoxycarbonyl)-1,4-cyclohexanediamine, a pivotal building block in modern pharmaceutical synthesis. We will dissect the molecule's unique structural attributes—the rigid trans-cyclohexane scaffold and the versatile Boc-protecting group—to understand its strategic importance. This document moves beyond simple procedural lists to explain the chemical causality behind its application, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed, validated protocols for its synthesis and subsequent elaboration into key pharmaceutical scaffolds are provided, supported by clear data presentation and visual workflows.
Introduction: The Strategic Value of a Differentially Protected Diamine
In the intricate chess game of multi-step organic synthesis, controlling reactivity is paramount. trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a masterful strategic piece. It presents chemists with a rigid, non-planar cyclohexane core bearing two amino groups at opposite ends of the ring. Critically, one amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the other remains a free, nucleophilic primary amine.[1] This differential protection is the key to its power, allowing for sequential, site-selective functionalization, which is essential for constructing complex, biologically active molecules.[2]
The cyclohexane ring itself is not merely a spacer. It often serves as a bioisostere for a phenyl ring, offering improved pharmacokinetic properties such as increased metabolic stability and better solubility. Its rigid trans-conformation fixes the spatial relationship between the two amine functionalities, providing a predictable and conformationally constrained scaffold that can be crucial for precise interaction with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 177906-48-8[3] |
| Molecular Formula | C₁₁H₂₂N₂O₂[4] |
| Molecular Weight | 214.31 g/mol [3] |
| Appearance | White to off-white solid[1] |
| Purity | Typically >95-98%[3][4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc)[1] |
Core Principle: The Power of Orthogonal Reactivity
The utility of this compound is rooted in the concept of orthogonal protection. The free primary amine is a potent nucleophile, readily participating in a wide array of C-N bond-forming reactions. In contrast, the Boc-protected amine is unreactive under these conditions. Once the first modification is complete, the Boc group can be cleanly removed under acidic conditions that typically do not affect the newly formed bond, revealing a second primary amine for further functionalization. This two-step, controlled sequence is the cornerstone of its application.
Caption: Synthetic workflow using this compound.
Key Synthetic Applications & Protocols
This molecule is a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and other novel therapeutics.[2] A notable application is in the preparation of orally bioavailable and selective V1A receptor antagonists.[3][5]
Protocol 1: Synthesis of this compound
The most direct and efficient synthesis involves the mono-Boc protection of commercially available trans-1,4-diaminocyclohexane. The key to achieving high mono-protection selectivity is controlling the stoichiometry of the Boc-anhydride.
Causality: By dissolving the diamine in a solvent like methanol and adding the di-tert-butyl dicarbonate ((Boc)₂O) slowly at a reduced temperature (0°C), we can favor the mono-acylation product.[6] Using a slight excess of the diamine relative to the protecting agent can further suppress the formation of the di-protected byproduct.
Caption: Synthesis of the title compound.
Step-by-Step Protocol:
-
To a stirred solution of trans-1,4-diaminocyclohexane (e.g., 2.0 g, 17.5 mmol) in methanol (50 mL), cool the mixture to 0°C in an ice bath.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 1.1 mL, 4.91 mmol, ~0.28 eq relative to diamine) to the stirred solution. Note: The sub-stoichiometric amount of (Boc)₂O is crucial for maximizing mono-protection.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of 5% MeOH in DCM. The product should be visible with a ninhydrin stain.[6]
-
Upon completion, remove the methanol under reduced pressure (rotary evaporation).
-
Dilute the resulting residue with water (50 mL) and extract with ethyl acetate (2 x 100 mL).[6]
-
Combine the organic layers, wash with brine solution (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the product, this compound, typically as an off-white solid. Expected yield is often high, in the range of 80-90%.[5][6]
Protocol 2: Application in Amide Bond Formation
The free amine serves as an excellent nucleophile for coupling with carboxylic acids to form robust amide linkages, a cornerstone of peptide and small molecule synthesis.
Causality: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the primary amine of our title compound. A tertiary amine base like diisopropylethylamine (DIPEA) is added to scavenge the acid produced during the reaction, driving it to completion.
Step-by-Step Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated intermediate.
Table 2: Summary of Key Synthetic Transformations
| Reaction Type | Key Reagents | Solvent | Typical Yield | Purpose |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF, DCM | 75-95% | Build peptide-like backbones, introduce diverse side chains. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, DCM | 60-85% | Form secondary amines, elongate molecular scaffolds. |
| Boc-Deprotection | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | DCM (for TFA) | >95% (quantitative) | Unmask the second amine for subsequent reactions. |
Protocol 3: Boc-Group Deprotection
The final, crucial step to enable further synthesis is the removal of the Boc protecting group.
Causality: The Boc group is designed to be stable to a wide range of conditions but is selectively and cleanly cleaved by strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or an added scavenger) and carbon dioxide, liberating the free amine.
Step-by-Step Protocol:
-
Dissolve the Boc-protected intermediate in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). It can be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables controlled, sequential synthesis of complex molecules. Its unique combination of a conformationally rigid scaffold and orthogonally protected amines provides a reliable and versatile platform for building pharmaceutical intermediates.[2] The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid foundation for its successful implementation in drug discovery and development programs.
References
-
Espacenet. (2022). CN114835610A - Preparation method for synthesizing N-Boc-trans-1, 4-cyclohexanediamine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Sociedad Química de México, 61(1). Retrieved from [Link]
Sources
- 1. CAS 177906-48-8: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 5. This compound | 177906-48-8 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Diamines
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for incorporating Boc-protected diamines into solid-phase peptide synthesis (SPPS). The use of diamines as building blocks or as linkers offers unique opportunities for creating peptides with modified C-termini, cyclized structures, and other valuable functionalities. This document details the strategic considerations, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: The Strategic Value of Diamines in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences.[1] The traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on a graded acid lability, where the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more robust acid-stable groups protect amino acid side chains.[2][3]
The incorporation of diamines into this workflow introduces a powerful tool for generating structural diversity. By replacing a standard C-terminal amino acid with a diamine, chemists can produce peptide amides, or use the second amine functionality as an attachment point for other molecules or for cyclization. This guide focuses on the practical application of N-Boc protected diamines in SPPS, outlining the necessary modifications to standard protocols to ensure successful synthesis.
Core Principles: Orthogonality and Strategic Choices
Successful SPPS hinges on the principle of orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting others.[2][4] When incorporating a diamine, one amine is acylated by the growing peptide chain, while the other must be appropriately protected to prevent unwanted side reactions.
Protecting Group Strategy
The choice of protecting group for the second amine of the diamine is critical and must be orthogonal to the Boc group used for the α-amino protection of the amino acids in the peptide chain.[5] This means the protecting group on the diamine should not be cleaved during the repetitive TFA treatment used for Boc deprotection. Common orthogonal protecting groups compatible with Boc-SPPS include:
-
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, removed with piperidine.[6] This is a truly orthogonal protecting group to the acid-labile Boc group.
-
Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[6]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine.
Linker and Resin Selection
The choice of resin and linker is dictated by the desired C-terminal functionality of the final peptide.
-
For C-terminal Peptide Amides: A standard aminomethylated resin can be used. The diamine is coupled to the resin, and the peptide is synthesized on one of the amino groups.
-
For Peptides with a C-terminal Diamine: The peptide is synthesized on a resin, and the Boc-protected diamine is coupled as the final residue.
-
Safety-Catch Linkers: These linkers are stable to both Boc and Fmoc deprotection conditions but can be activated for cleavage by a specific chemical reaction.[7] Aryl hydrazide linkers, for example, are stable during synthesis but can be cleaved under mild oxidative conditions to yield various C-terminal modifications.[8]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for incorporating a Boc-protected diamine into an SPPS protocol.
Sources
- 1. Overview of Custom Peptide Synthesis [peptide2.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
Application Note & Protocols: Strategies for Covalent Immobilization of trans-N-Boc-1,4-cyclohexanediamine onto Solid Supports
For: Researchers, scientists, and drug development professionals engaged in solid-phase synthesis, combinatorial chemistry, and scaffold-based drug design.
Introduction and Scientific Context
The covalent attachment of bifunctional linkers and scaffolds to solid-phase resins is a foundational technique in modern medicinal chemistry and peptide science. trans-N-Boc-1,4-cyclohexanediamine is a particularly valuable building block, offering a rigid, non-aromatic diamine scaffold. The mono-Boc protection scheme allows for directional immobilization, leaving a free primary amine for subsequent synthetic elaboration. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this diamine to various commercially available resins, a critical first step for constructing diverse chemical libraries and complex target molecules.
The choice of resin and coupling strategy directly impacts the overall success of the solid-phase synthesis. Key considerations include the desired C-terminal functionality of the final product (e.g., carboxylic acid or amide), the acid lability of the linker, and the steric environment of the attachment site. This document will explore three robust and widely applicable methods for immobilizing this compound, explaining the mechanistic rationale behind each approach to empower researchers to make informed decisions and troubleshoot effectively.
Foundational Principles: Resin Selection and Handling
Before initiating any coupling protocol, proper resin selection and preparation are paramount. The resin beads, typically 1% divinylbenzene cross-linked polystyrene, must be sufficiently swelled to ensure that reactive sites within the polymer matrix are accessible to reagents.[1][2]
-
Resin Swelling: Place the desired quantity of resin in a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated solid-phase synthesis vessel). Add a solvent that effectively swells the resin, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), at a volume of approximately 10-15 mL per gram of resin.[1] Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., rocking or nitrogen bubbling).[3]
-
Solvent Washes: Efficient washing between synthetic steps is crucial to remove excess reagents and by-products, preventing their interference in subsequent reactions.[2][4] A typical wash cycle involves filtering the solvent and adding fresh solvent, followed by agitation for 1-2 minutes. This is repeated 3-5 times.
Choosing the Appropriate Resin:
The selection of the resin is dictated by the overall synthetic strategy, particularly the conditions required for final cleavage.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for producing fully protected fragments.[5] The linkage is extremely acid-labile, allowing cleavage under very mild acidic conditions (e.g., 1-3% Trifluoroacetic Acid (TFA) in DCM), which preserves most acid-sensitive side-chain protecting groups.[5][6] This resin is highly recommended for immobilizing amines directly.
-
Wang Resin: Used for synthesizing molecules that will ultimately have a C-terminal carboxylic acid.[5][7] Cleavage requires strong acid conditions, typically 95% TFA, which simultaneously removes most common side-chain protecting groups.[8] Direct coupling of an amine to Wang resin is not feasible; it requires a pre-activated carboxylic acid.
-
Rink Amide Resin: The standard choice for synthesizing C-terminal amides.[5][9] Similar to Wang resin, it requires strong acid (e.g., 95% TFA) for cleavage.[7][8] The first building block is coupled to the resin's linker via a standard amide bond formation.
Experimental Workflows and Coupling Protocols
Here we detail three distinct methods for attaching this compound to a solid support. Method 1 describes the direct alkylation onto the highly reactive 2-Chlorotrityl Chloride resin. Methods 2 and 3 are applicable for coupling to resins that present a carboxylic acid, such as a pre-loaded Wang or Rink Amide resin where the initial amino acid has been deprotected to reveal a free carboxylic acid.
Method 1: Direct Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
This is the most direct and efficient method for attaching a primary amine. The reaction proceeds via a nucleophilic substitution where the primary amine of the diamine displaces the chloride on the trityl linker.
Mechanism Rationale: The trityl carbocation is highly stabilized, making the chloride an excellent leaving group. The reaction is driven to completion by the nucleophilicity of the amine. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing in the primary reaction.[10]
Detailed Protocol:
-
Resin Preparation: Swell 1.0 g of 2-Chlorotrityl Chloride resin (e.g., 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (N₂ or Ar).
-
Amine Solution: In a separate flask, dissolve this compound (2-4 equivalents relative to resin loading, e.g., 2.4-4.8 mmol) in anhydrous DCM (10 mL). Add DIPEA (4-5 equivalents, e.g., 4.8-6.0 mmol).
-
Coupling Reaction: Drain the DCM from the swollen resin and add the amine/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.[10]
-
Capping: To quench any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v, 10 mL) and agitate for 30-45 minutes.[1][3] This step is critical to prevent side reactions in subsequent synthetic steps.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying & Verification: Dry the resin in vacuo to a constant weight. The loading can be estimated by the weight gain. For precise determination, a sample can be cleaved and analyzed, or a quantitative ninhydrin test can be performed after Boc deprotection.
Method 2: Carbodiimide-Mediated Coupling (DIC/Oxyma)
This method is used to form an amide bond between the amine of the diamine and a carboxylic acid presented on the resin surface (e.g., a deprotected amino acid on Wang or Rink Amide resin). Diisopropylcarbodiimide (DIC) is a liquid-phase coupling reagent that activates the carboxylic acid.[11] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is added as a catalyst and racemization suppressant.[12]
Mechanism Rationale: The carboxylic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.[11][13] This intermediate can be attacked directly by the amine. However, to improve efficiency and minimize a side reaction that forms an unreactive N-acylurea, an additive like Oxyma is used.[11] Oxyma rapidly converts the O-acylisourea to an active ester, which is less reactive but more stable, ensuring a clean and efficient coupling with the amine.[12]
Detailed Protocol:
-
Resin Preparation: Start with a resin presenting a free carboxylic acid (e.g., deprotected Fmoc-Gly-Wang resin). Swell the resin in DMF (10 mL/g) for 30 minutes.
-
Reagent Solution: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation & Coupling: Add the reagent solution to the swollen resin. Then, add DIC (3 equivalents) to the slurry. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines on the diamine. A negative test (colorless or yellow beads) indicates complete coupling.[14][15]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[16]
-
Capping (Optional but Recommended): If the Kaiser test is positive after the initial coupling, a second coupling can be attempted. If it remains positive, cap any unreacted carboxylic acids using a solution of acetic anhydride and DIPEA in DMF to prevent them from reacting in later steps.
Method 3: Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for rapid reaction kinetics and low rates of racemization.[17][18] It is particularly effective for sterically hindered couplings.
Mechanism Rationale: In the presence of a base (DIPEA), the resin-bound carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a more stable OAt-active ester intermediate, which then reacts cleanly with the primary amine of the diamine to form the desired amide bond.[18][19] The use of HATU often results in higher coupling efficiencies compared to carbodiimide methods, especially in difficult cases.[17]
Detailed Protocol:
-
Resin Preparation: As in Method 2, start with a resin presenting a free carboxylic acid and swell it in DMF.
-
Pre-activation: In a separate flask, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this pre-activation mixture to stand for 5-10 minutes.[18]
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test as described in Method 2. A negative result indicates the reaction is complete.[16]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of by-products like tetramethylurea.[20]
Verification and Quality Control: The Kaiser Test
The Kaiser test is an indispensable qualitative tool in solid-phase synthesis for detecting free primary amines.[14][21]
-
Positive Result (Intense Blue Beads/Solution): Indicates the presence of unreacted primary amines. In the context of these protocols, this would mean the coupling has failed or is incomplete.[22]
-
Negative Result (Colorless/Yellow Beads): Indicates the absence of free primary amines, signifying a successful coupling reaction.[16]
Protocol for Kaiser Test: [14]
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops each of:
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Comparative Summary and Recommendations
| Parameter | Method 1: Direct on 2-CTC | Method 2: DIC/Oxyma | Method 3: HATU |
| Resin Type | 2-Chlorotrityl Chloride | Carboxyl-functionalized (Wang, Rink) | Carboxyl-functionalized (Wang, Rink) |
| Reaction Type | Nucleophilic Substitution | Amide Bond Formation | Amide Bond Formation |
| Key Reagents | DIPEA | DIC, OxymaPure | HATU, DIPEA |
| Relative Speed | Fast (1-2 hours) | Moderate (2-4 hours) | Very Fast (1-2 hours) |
| Efficiency | Very High | High | Very High, best for hindered systems |
| Cost | Resin is more expensive | Reagents are cost-effective | Reagents are more expensive |
| Key Advantage | Mild cleavage preserves protecting groups | Economical and reliable | Highest efficiency, rapid kinetics |
| Consideration | Resin is moisture-sensitive | DIU by-product is soluble | Potential for guanidinylation side reaction with excess reagent[23] |
Recommendations:
-
For syntheses where the final product requires full deprotection and a C-terminal amide or acid, Method 3 (HATU) is often preferred for its speed and reliability, despite the higher cost.
-
For routine, cost-sensitive applications, Method 2 (DIC/Oxyma) provides a robust and economical alternative.
-
When the goal is to create a protected fragment or when the diamine is intended as a permanent linker to be cleaved with the final product, Method 1 (2-CTC Resin) is the superior choice due to its exceptionally mild cleavage conditions.[5]
References
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]
-
Peptides.com. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50050-50056. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer, Berlin, Heidelberg. [Link]
-
Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]
-
Xiao, L., et al. (2023). Omission of column washing operations in the solid phase synthesis of oligonucleotides. Green Chemistry, 25(11), 4292-4301. [Link]
-
Aapptec, LLC. Resins for Peptide Synthesis. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
-
CEM GmbH. (2023, November 29). Total wash elimination for solid phase peptide synthesis. [Link]
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. [Link]
-
Aapptec. Kaiser Test (Ninhydrin Test). [Link]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
-
Royal Society of Chemistry. Supplementary Information for.... [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Omission of column washing operations in the solid phase synthesis of oligonucleotides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. rsc.org [rsc.org]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. langene.com [langene.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Strategic Utilization of trans-N-Boc-1,4-cyclohexanediamine in Heterocyclic Medicinal Chemistry
[1][2]
Executive Summary & Strategic Value
In the architecture of modern drug discovery, trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is not merely a reagent; it is a conformational locking device .[1][2] Unlike flexible aliphatic linkers (e.g., ethylenediamine) that incur high entropic penalties upon receptor binding, the trans-cyclohexane core provides a rigid, rod-like spacer that pre-organizes substituents into a bioactive vector.[1][2]
This Application Note details the strategic integration of this scaffold into heterocyclic synthesis, specifically focusing on Kinase Inhibitors (via pyrimidine coupling) and GPCR Ligands (via reductive amination).
Key Physicochemical Advantages
| Feature | Impact on Drug Design |
| Bifunctionality | Mono-Boc protection allows sequential, asymmetrical functionalization of identical amines ( |
| Rigidity | Trans-diequatorial orientation restricts rotation, reducing entropic loss during ligand-protein binding.[1][2] |
| Metabolic Stability | The cyclohexane ring is less prone to oxidative metabolism compared to linear alkyl chains.[2] |
| Solubility | The carbamate (Boc) and amine functionalities provide tunable polarity for lipophilic heterocyclic cores.[2] |
Mechanistic Pathways & Decision Logic[1][2]
The utility of this reagent branches into two primary synthetic pathways depending on the electrophile present on the target heterocycle.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the decision matrix for coupling this compound to heterocyclic cores.
Figure 1: Decision matrix for integrating this compound into heterocyclic scaffolds.
Detailed Experimental Protocols
Protocol A: SNAr Coupling with Chloropyrimidines (Kinase Inhibitor Synthesis)
Context: This reaction is ubiquitous in the synthesis of CDK and JAK inhibitors.[2] The primary challenge is regioselectivity when reacting with 2,4-dichloropyrimidines.[1][2]
Expert Insight: The C-4 position of 2,4-dichloropyrimidine is generally more electrophilic due to the para-relationship with N-1.[1][2] However, steric bulk at C-5 or electron-donating groups at C-6 can shift selectivity to C-2 [1].[1][2]
Reagents:
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-BuOH (0.2 M concentration).
-
Addition: Add DIPEA (2.5 equiv) followed by this compound (1.0 equiv).
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the amine and formation of the monosubstituted product.[1][2]
-
Workup: Cool to room temperature. Remove n-BuOH under reduced pressure.
-
Purification: Dilute residue with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][4][5] Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination with Heterocyclic Aldehydes
Context: Used to link the cyclohexane scaffold to indole, pyridine, or quinoline cores for GPCR targets (e.g., Dopamine D3, V1A receptors) [2].[2]
Reagents:
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in DCE. If the aldehyde is unreactive, add 1-2 drops of acetic acid.[1][2] Stir at Room Temperature (RT) for 1–2 hours.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Why STAB? Unlike NaCNBH₃, STAB is non-toxic and less liable to reduce the aldehyde directly before imine formation [3].[2]
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.[2][4][5]
-
Purification: Flash chromatography is usually required.[2] Amine products often streak; use 1% Triethylamine or NH₄OH in the eluent.[1][2]
Protocol C: Deprotection (The Final Step)
Context: Removal of the Boc group to liberate the distal amine for further elaboration or salt formation.[2]
Procedure:
Troubleshooting & Optimization
Regioselectivity Issues in SNAr
If you observe a mixture of C-2 and C-4 isomers during pyrimidine coupling:
-
Sterics: Switch solvent to Isopropanol (IPA) or t-Amyl alcohol .[1] Bulky solvents can enhance selectivity for the less sterically hindered position (usually C-4).[1][2]
-
Temperature: Lower reaction temperature to RT and extend time.
-
Catalysis: For unreactive electron-rich heterocycles, use Palladium-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) instead of standard SNAr.
Solubility of the trans-Isomer
The trans-isomer is significantly less soluble in non-polar solvents than the cis-isomer or ethylenediamine due to efficient crystal packing.[1][2]
-
Solution: If the starting material crashes out of DCM, switch to DMF or a DCM/MeOH (9:1) mixture.[2]
Stereochemical Integrity
While the trans-configuration is thermodynamically stable, harsh acidic conditions at high temperatures (>100°C) could theoretically induce isomerization.[1][2]
References
-
WuXi AppTec. (2021).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2][6] Link
-
BenchChem. (2025).[2][4] Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. (General protocol adaptation for Boc-diamines). Link
-
Master Organic Chemistry. (2017). Reductive Amination: Making Substituted Amines.[2][5][7]Link
-
ChemicalBook. (2024).[2][8] Synthesis and Properties of this compound.Link[1]
-
Santa Cruz Biotechnology. this compound Product Data.Link[1][3]
Sources
- 1. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 2. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from Reactions Involving trans-N-Boc-1,4-cyclohexanediamine
Abstract
trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine is a pivotal building block in modern medicinal chemistry and drug development, valued for its conformational rigidity and the synthetic versatility afforded by its differentially protected amino groups.[1][2] As a primary amine, it readily participates in a variety of essential transformations, including amide couplings, reductive aminations, and urea formations. However, the successful synthesis of target molecules is contingent upon the effective purification of the desired product from a complex mixture of starting materials, reagents, and byproducts. This guide provides a comprehensive overview of robust, field-proven protocols for the purification of reaction products derived from this key intermediate. We delve into the causality behind experimental choices, offering detailed, step-by-step methodologies for extraction, crystallization, and chromatography, complemented by troubleshooting strategies to address common purification challenges.
Foundational Principles: Understanding the Purification Challenge
The purification strategy for any reaction product of trans-N-Boc-1,4-cyclohexanediamine must be designed around the physicochemical properties of the key components in the crude reaction mixture. The core challenge lies in separating the desired product from structurally similar impurities.
Key Components in a Typical Reaction Mixture:
-
Desired Product: Typically a neutral or weakly basic compound, larger and less polar than the starting diamine, but still containing the bulky, lipophilic Boc group.
-
Unreacted this compound: A basic, moderately polar solid. Its free amine is a handle for selective removal.
-
Excess Reagents: These vary by reaction type (e.g., carboxylic acids, aldehydes, coupling agents, reducing agents). Their properties (acidic, basic, neutral) dictate the washing strategy.
-
Reagent-Derived Byproducts: Often the most troublesome impurities. For example, isourea byproducts from carbodiimide coupling agents (EDC, DCC) can be difficult to remove.[3]
A summary of the properties of the core starting material is essential for designing a logical purification workflow.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₁H₂₂N₂O₂ | - |
| Molecular Weight | 214.30 g/mol | Influences chromatographic mobility. |
| Appearance | White to off-white solid | [1] Products may also be solids, amenable to crystallization. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); slightly soluble in water.[1][4] | Facilitates extraction into organic layers. |
| Key Functional Groups | 1. Free primary amine (basic) 2. Boc-protected amine (neutral, acid-labile) | The basicity of the free amine is the primary tool for its selective removal via acidic aqueous washes. The Boc group's acid lability requires careful pH control to prevent unintended deprotection.[5][6] |
General Purification Workflow: A Decision-Based Approach
The optimal purification strategy is not a single, rigid protocol but a decision-making process based on the observed properties of the crude product. The following workflow provides a logical path from the crude reaction mixture to the purified compound.
Caption: General decision-based workflow for product purification.
Detailed Application Protocols
The following protocols are tailored to the most common reaction types involving this compound.
Protocol 1: Purification of Amide Coupling Products
Amide bond formation is frequently accomplished using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).[3][7]
Typical Crude Mixture Contains:
-
Product: N-acylated this compound (neutral).
-
Impurities: Unreacted diamine (basic), unreacted carboxylic acid (acidic), EDC-urea byproduct (water-soluble/basic), HOBt (acidic).
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture (often in DCM or DMF) with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the reaction volume).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with a 5% aqueous citric acid solution or 1 M HCl (2x).
-
Rationale: This step protonates and removes the basic unreacted diamine starting material, DIPEA, and the EDC-urea byproduct into the aqueous layer. Mildly acidic citric acid is preferred if the product has any acid-sensitive functionality beyond the Boc group.
-
-
Basic Wash: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).[8]
-
Rationale: This deprotonates and removes the acidic unreacted carboxylic acid and HOBt into the aqueous layer.
-
-
Final Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) (1x).
-
Rationale: The brine wash removes residual water from the organic phase, breaking up any emulsions and initiating the drying process.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Assessment: Analyze the resulting crude solid or oil by TLC and/or LC-MS. If significant impurities remain, proceed to crystallization or chromatography.
Caption: Extractive separation of components in an amide coupling work-up.
Protocol 2: Purification of Reductive Amination Products
Direct reductive amination often employs a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] The reaction is typically clean, but purification is required to remove unreacted starting materials and borate salts.
Typical Crude Mixture Contains:
-
Product: N-alkylated this compound (basic).
-
Impurities: Unreacted diamine (basic), unreacted aldehyde/ketone (neutral), borate salts.
-
Quenching: After the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution to decompose any remaining STAB. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with DCM or EtOAc (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purity Assessment: The crude product will contain the desired N-alkylated product and the unreacted diamine, which have similar basicity and can be difficult to separate by simple acid extraction without risking product loss. Flash chromatography is the most reliable method.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system is highly effective. Start with a low-polarity mobile phase (e.g., 100% DCM or 5% MeOH in DCM) and gradually increase the polarity by adding methanol. A small amount of triethylamine (0.5-1%) or ammonium hydroxide (for very polar amines) can be added to the mobile phase to prevent the basic products from tailing on the acidic silica gel.[10]
-
Monitoring: Monitor fractions by TLC, staining with a ninhydrin solution, which visualizes primary and secondary amines. The starting diamine (two free amines after staining) will have a lower Rf than the more substituted, less polar product.
-
Protocol 3: Purification by Crystallization or Trituration
If the extractive work-up yields a solid or a semi-solid that is substantially pure by TLC, crystallization can be an excellent final purification step.
-
Solvent Selection (for Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent in which it is readily soluble (e.g., EtOAc, isopropanol, or acetone). Slowly add a "non-solvent" or "anti-solvent" (e.g., hexanes, heptane, or diethyl ether) in which the product is poorly soluble, until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystal formation.[11]
-
Trituration (for Oils or Impure Solids): If the product oils out or fails to crystallize cleanly, remove the solvent in vacuo. Add a non-solvent (e.g., hexanes or diethyl ether) and vigorously stir or sonicate the mixture.
-
Rationale: The desired product will often solidify, while more soluble impurities remain in the solvent. This process is effectively a "pulping" of the crude material.
-
-
Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with a small amount of cold non-solvent, and dry under high vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is lost into the acidic wash layer. | The product itself has significant basicity and is being protonated and extracted. | Use a milder acid for the wash, such as 5% citric acid or 10% NH₄Cl, instead of strong acids like HCl. |
| Boc group is cleaved during work-up. | The pH during the acidic wash was too low for a prolonged period. | Minimize contact time with the acidic aqueous layer. Use milder acids (citric acid) and ensure the reaction is not left in the separatory funnel for extended periods.[5][6] |
| White precipitate (e.g., DCU) forms and is difficult to filter or remove. | Use of DCC as a coupling reagent. | If possible, use a water-soluble carbodiimide like EDC, whose byproduct is removed during the aqueous work-up. If DCU is present, it can sometimes be removed by filtration after concentrating the organic layer, or by crystallization from a solvent system where DCU has low solubility. |
| Product streaks or "tails" badly on silica gel column. | The product is basic and is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system. Alternatively, use a different stationary phase like basic alumina. |
| Product co-elutes with a non-polar impurity. | The impurity has a very similar polarity to the product. | Adjust the eluent system. Try a different solvent combination (e.g., DCM/MeOH instead of Hexanes/EtOAc) to alter the selectivity of the separation. |
Conclusion
The purification of reaction products derived from this compound is a systematic process that relies on a fundamental understanding of acid-base chemistry and chromatographic principles. By leveraging the basicity of the unreacted starting material for selective removal via acidic extraction, and then applying appropriate crystallization or chromatographic techniques, researchers can reliably obtain highly pure materials. The protocols and troubleshooting guides presented here provide a robust framework for navigating the common challenges encountered in the synthesis of novel compounds from this versatile building block, ensuring the integrity and success of subsequent research and development efforts.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]
- Google Patents. (2021).
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]
-
Reddy, A. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(8), 9801-9813. [Link]
-
Li, H., et al. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. ResearchGate. [Link]
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582. [Link]
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 132-136. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483. [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. [Link]
-
Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. [Link]
-
ResearchGate. (2020). Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)?. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- Google Patents. (1984).
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]
-
Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(9), 1733-1736. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Liu, W., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184. [Link]
-
Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 74. [Link]
-
Zhang, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5652-5655. [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-1,4-Cyclohexanediamine (CAS 3114-70-3). [Link]
-
Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Austin, J. F., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17380-17381. [Link]
-
NIST. (n.d.). trans-1,4-Cyclohexanediamine. In NIST Chemistry WebBook. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. [Link]
-
PubChem. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
- Google Patents. (2008). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE.
Sources
- 1. CAS 177906-48-8: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 177906-48-8 [chemicalbook.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
incomplete Boc deprotection of trans-N-Boc-1,4-cyclohexanediamine troubleshooting
Ticket ID: BOC-CYC-14-TRBL Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Incomplete Deprotection / Reaction Stalling
Executive Summary
You are encountering incomplete conversion during the acidic deprotection of trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8). Despite the theoretical simplicity of Boc removal, this specific substrate often presents a "false stall" due to the physical properties of the resulting diamine salt.
The rigid cyclohexane scaffold causes the product (trans-1,4-cyclohexanediamine dihydrochloride) to crystallize rapidly in standard non-polar solvents (DCM, Dioxane). This precipitation often encapsulates unreacted starting material, preventing the acid from reaching the remaining Boc groups.
Diagnostic Workflow
Before altering your chemistry, determine if the issue is chemical (kinetics) or physical (solubility).
Figure 1: Diagnostic decision tree for identifying the root cause of incomplete deprotection.
Technical Deep Dive: The "Why" and "How"
Issue A: The Encapsulation Effect (Solubility)
The trans-1,4-cyclohexane scaffold is rigid. Unlike flexible alkyl chains, these molecules stack efficiently.
-
The Problem: As the Boc group is cleaved, the resulting free amine immediately protonates to form the dihydrochloride salt. In solvents like Dioxane or DCM, this salt is insoluble. It precipitates on top of the remaining starting material, creating a physical barrier that the acid cannot penetrate.
-
The Fix: You must break the crystal lattice. The addition of a protic co-solvent (Methanol or Water) solubilizes the salt, re-exposing the starting material to the acid.
Issue B: The Carbamic Acid Intermediate
Boc deprotection is a two-step mechanism.[1][2]
-
Acidolysis: Cleavage of the tert-butyl group (fast).
-
Decarboxylation: Loss of CO₂ (rate-determining in some conditions).
-
The Problem: If you monitor by LCMS immediately, you may see a mass corresponding to [M+H] = Product + 44 (the carbamic acid). In NMR, this can look like "smearing" or confusing shifts.
-
The Fix: Ensure adequate agitation and time for CO₂ off-gassing. Do not seal the vessel tightly.
Issue C: Mechanism Visualization
Understanding the pathway helps verify where the reaction stops.
Figure 2: Reaction pathway. Note that the final product is a salt, which drives the solubility issues described in Issue A.
Troubleshooting Protocols
Protocol A: The "Rescue" Method (For Stalled Reactions)
Use this if you have a thick precipitate and NMR shows ~50% conversion.
-
Do not work up. Keep the reaction mixture in the flask.
-
Add Methanol: Add dry MeOH to the reaction mixture until the white precipitate dissolves or becomes a loose, translucent suspension (typically 10–20% v/v relative to the total volume).
-
Sonication: Briefly sonicate (2–5 mins) to break up physical aggregates.
-
Re-stir: Stir for an additional 1–2 hours at Room Temperature (RT).
-
Monitor: Check TLC (stain with Ninhydrin; the product stays at the baseline, SM moves) or NMR.
Protocol B: The Optimized Synthesis (Start to Finish)
Recommended for fresh batches to prevent encapsulation.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in a minimal amount of Dioxane or MeOH.
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv). Note: Diamines require excess acid to ensure both amines are protonated.
-
Co-solvent Spike: Immediately add MeOH (approx. 1:4 ratio with Dioxane). This keeps the reaction homogeneous longer.
-
Reaction: Stir at RT for 2–4 hours.
-
Checkpoint: If precipitate forms, ensure it is a fine powder, not a gummy solid. If gummy, add more MeOH.
-
-
Isolation:
-
Concentrate in vacuo to remove solvent and excess HCl.
-
Triturate the residue with Diethyl Ether (Et₂O) to remove non-polar impurities.
-
Filter the white solid. This is your pure dihydrochloride salt.
-
Comparative Data: Acid Sources
| Feature | TFA / DCM | HCl / Dioxane | HCl / MeOH |
| Reaction Rate | Very Fast (<30 min) | Moderate (1-2 h) | Fast (Solubility aided) |
| Solubility | Poor (Product oils out) | Poor (Product precipitates) | Excellent (Homogeneous) |
| Workup | Requires neutralization/column | Filtration or Evaporation | Evaporation |
| Product Form | Trifluoroacetate salt (Hygroscopic) | Hydrochloride salt (Solid) | Hydrochloride salt (Solid) |
| Recommendation | Avoid for this substrate | Good (with co-solvent) | Best for scale-up |
Frequently Asked Questions (FAQ)
Q: Why not just use TFA/DCM? A: While TFA is a strong acid, the resulting trifluoroacetate salt of this diamine is often a hygroscopic oil or a sticky gum. This makes handling difficult. The HCl salt is a stable, crystalline solid, which is preferred for storage and subsequent steps [1].
Q: My NMR shows a peak at 1.38 ppm. Is that Boc? A: Likely, yes. The Boc tert-butyl singlet typically appears between 1.35–1.45 ppm. However, ensure it is not a solvent impurity (like cyclohexane grease). A true Boc signal integrates to 9 protons relative to the methine protons on the ring. If the integration is low (<1H), it might be trapped solvent.
Q: Can I use water as a scavenger? A: Yes. Adding 1–2% water can actually accelerate the reaction by trapping the tert-butyl cation (forming tert-butanol) and preventing the reverse reaction, although reverse alkylation is rare with aliphatic amines [2].
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 338–341.
- Lundt, B. F.; et al. "Selective Removal of the Boc Group." International Journal of Peptide and Protein Research, 1978, 12(5), 258–268.
Sources
Technical Support Center: Optimizing Yield and Purity of Mono-Boc Protected Cyclohexanediamine
Welcome to the technical support center for the synthesis and purification of mono-Boc protected cyclohexanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Achieving high yield and purity of the mono-protected product is often a delicate balance, and this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of mono-Boc protected cyclohexanediamine. Each problem is analyzed to identify its root cause, and actionable solutions are provided.
Issue 1: Low Yield of the Desired Mono-Boc Product
Symptoms: After workup and purification, the isolated yield of the mono-Boc protected cyclohexanediamine is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for mono-protection.
-
Loss of Product During Workup: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH of the aqueous layer is properly adjusted during extraction. After the reaction, the mixture is often diluted with water and washed. The aqueous layer should then be made strongly basic (pH > 12) with a base like NaOH before extracting the mono-protected product with an organic solvent like dichloromethane.[3][4]
-
Issue 2: Presence of Significant Di-Boc Byproduct
Symptoms: Analysis of the crude product (e.g., by NMR or LC-MS) shows a significant amount of the di-Boc protected cyclohexanediamine.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of (Boc)₂O will inevitably lead to the formation of the di-protected byproduct.
-
High Local Concentration of (Boc)₂O: Adding the (Boc)₂O too quickly can create localized areas of high concentration, leading to di-protection.
-
Solution: Add the (Boc)₂O solution dropwise and slowly to the stirred solution of the diamine.[1] This maintains a low concentration of the protecting agent and favors the reaction with the more abundant free diamine.
-
-
Lack of Selectivity: The two amino groups of cyclohexanediamine have similar reactivity.
-
Solution: Employ a strategy to differentiate the two amino groups. A highly effective method is the in-situ mono-protonation of the diamine. By adding one equivalent of an acid (like HCl), one of the amino groups is protonated to form an ammonium salt, which is significantly less nucleophilic.[1][4] This directs the (Boc)₂O to react with the remaining free amino group. HCl can be generated in situ from reagents like trimethylchlorosilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][3][4]
-
Issue 3: Difficulty in Separating Mono-Boc from the Starting Diamine and Di-Boc Byproduct
Symptoms: Column chromatography or other purification methods fail to provide a clean separation of the desired mono-Boc product from the starting material and the di-Boc byproduct.
Potential Causes & Solutions:
-
Similar Polarity: The polarities of the starting diamine, the mono-Boc product, and the di-Boc byproduct can be close, making chromatographic separation challenging.
-
Solution 1: Acid-Base Extraction: A well-executed acid-base workup can significantly simplify purification. After the reaction, an acidic wash can remove the unreacted basic diamine. The organic layer containing the mono- and di-Boc products can then be separated.[4]
-
Solution 2: Optimized Chromatography: If chromatography is necessary, careful optimization of the solvent system is key. A gradient elution may be required. For example, a system of dichloromethane and methanol is often effective.[2]
-
Solution 3: Distillation: For some isomers of mono-Boc-cyclohexanediamine, purification by distillation under reduced pressure can be an effective method.[6]
-
Issue 4: Inconsistent Results Between Batches
Symptoms: The yield and purity of the mono-Boc protected cyclohexanediamine vary significantly from one experiment to another, even when following the same procedure.
Potential Causes & Solutions:
-
Moisture in Reagents or Solvents: Water can hydrolyze (Boc)₂O and affect the reaction.
-
Quality of Starting Materials: The purity of the cyclohexanediamine and (Boc)₂O can affect the outcome.
-
Variations in Reaction Temperature: Inconsistent temperature control can lead to variable results.
-
Solution: Use an ice bath to maintain a consistent temperature of 0°C during the addition of reagents.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of (Boc)₂O to cyclohexanediamine for mono-protection?
A1: The optimal ratio can depend on the specific strategy employed.
-
Without a selectivity-enhancing method: Using a slight excess of cyclohexanediamine (e.g., 1.1 to 1.5 equivalents) relative to (Boc)₂O can favor mono-protection.
-
With in-situ mono-protonation: A 1:1 molar ratio of (Boc)₂O to the mono-protonated diamine is typically used.[3][4][7]
Q2: Which solvent is best for this reaction?
A2: Several solvents can be used effectively.
-
Methanol (MeOH): Often used, especially in methods involving the in-situ generation of HCl from Me₃SiCl or SOCl₂.[2][3][4]
-
Dichloromethane (DCM): A common aprotic solvent for this type of reaction.[1]
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[1] The choice of solvent may depend on the specific protocol and the solubility of the starting materials.
Q3: What is the role of a base in this reaction?
A3: In the context of protecting a free amine, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to deprotonate the amine, increasing its nucleophilicity.[8] However, for the selective mono-protection of a diamine using the mono-protonation strategy, a base is typically added during the workup to neutralize the ammonium salt and allow for the extraction of the free amine product.[3][4]
Q4: What are the recommended purification techniques?
A4: The primary purification techniques are:
-
Acid-Base Extraction: This is a crucial first step to separate the basic starting diamine from the protected products.[4]
-
Column Chromatography: Often necessary to separate the mono-Boc product from the di-Boc byproduct.[5][9]
-
Distillation: Can be effective for certain isomers.[6]
-
Recrystallization: May be an option if the product is a solid.[6]
Q5: How can I confirm the purity and identity of my product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.[3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the enantiomeric purity if a chiral starting material was used.[][11]
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol relies on the slow addition of (Boc)₂O to an excess of cyclohexanediamine.
-
Dissolve cyclohexanediamine (1.5 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in DCM.
-
Add the (Boc)₂O solution dropwise to the cyclohexanediamine solution over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Mono-Boc Protection via In-Situ Mono-protonation
This protocol utilizes the in-situ generation of HCl to selectively protect one amine group, leading to higher yields of the mono-protected product.[3][4]
-
Dissolve cyclohexanediamine (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (Me₃SiCl) (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to stir at 0°C for 15-30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Add the (Boc)₂O solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected cyclohexanediamine.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Boc protection of cyclohexanediamine.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues.
Data Summary
| Parameter | Standard Protocol | Optimized Protocol (Mono-protonation) |
| Selectivity | Moderate | High |
| Typical Yield | 40-60% | 60-85%[3][4] |
| Key Challenge | Formation of di-Boc byproduct | Requires anhydrous conditions |
| Purification | Often requires extensive chromatography | Simplified due to higher purity |
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Nagaki, A., Togai, M., Suga, S., Aoki, N., Mae, K., & Yoshida, J. I. (2010). Control of Extremely Fast Competitive Consecutive Reactions using Micromixing. The Journal of Organic Chemistry, 75(23), 8303-8306. [Link]
-
Klingele, M. H., Moubaraki, B., Murray, K. S., & Brooker, S. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base + DMAP). Retrieved from [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
- Google Patents. (2014).
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
ScienceMadness.org. (2010). Boc protection of amines - Mono or Di?. [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective mono-BOC protection of diamines. Synthetic Communications, 37(5), 737-742. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. redalyc.org [redalyc.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
common side reactions during the synthesis of trans-N-Boc-1,4-cyclohexanediamine
Welcome to the technical support center for the synthesis of trans-N-Boc-1,4-cyclohexanediamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reactions and ensure the highest purity of your final product.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of this compound. The primary challenge in this synthesis is achieving selective mono-protection of a symmetrical diamine, which often leads to the formation of undesired byproducts.[1]
FAQ 1: My reaction produced a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for the mono-Boc product?
Answer: This is the most common side reaction. The formation of the di-substituted byproduct, trans-N,N'-di-Boc-1,4-cyclohexanediamine, occurs when both amino groups of the starting material react with the Boc anhydride (Boc₂O). Several factors influence the selectivity, and optimizing them is key to a successful synthesis.
Root Causes & Solutions:
-
Stoichiometry and Reagent Concentration: The relative concentrations of the diamine and Boc₂O are critical.
-
Insight: Using a large excess of the diamine statistically favors the mono-substitution, as a molecule of Boc₂O is more likely to encounter an unreacted diamine than a mono-protected one.[1][2]
-
Troubleshooting Protocol:
-
Increase the excess of trans-1,4-cyclohexanediamine to 3-5 equivalents relative to Boc₂O.[2][3]
-
Employ slow, controlled addition of the Boc₂O solution (e.g., via a syringe pump over several hours) to the solution of the diamine. This keeps the instantaneous concentration of the protecting agent low, further minimizing the chance of double addition.[1]
-
Ensure vigorous stirring throughout the addition to prevent localized areas of high Boc₂O concentration.
-
-
-
In Situ Mono-protonation: One of the most effective strategies is to deactivate one of the amino groups by converting it into an ammonium salt.[1][2] The protonated amine is no longer nucleophilic and will not react with Boc₂O.
-
Insight: By adding exactly one equivalent of a strong acid (like HCl) relative to the diamine, you can form the mono-hydrochloride salt in situ.[2][4][5] The remaining free amine can then be selectively protected.
-
Troubleshooting Protocol:
-
Dissolve the diamine in a suitable solvent like methanol.
-
Cool the solution to 0 °C.
-
Slowly add exactly one equivalent of an acid source. Anhydrous HCl (gas or a solution in dioxane) is common.[4] Alternatively, reagents like trimethylsilyl chloride (TMSCl) can be used to generate HCl in situ by reacting with the methanol solvent, which is often easier to handle than gaseous HCl.[2][6]
-
After stirring for a short period to allow for salt formation, proceed with the slow addition of Boc₂O.
-
After the reaction, a base wash is required during workup to deprotonate the ammonium salt and isolate the final product.[5][7]
-
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction versus the common side reaction.
Caption: Reaction scheme for mono-Boc protection.
FAQ 2: My yield is very low, even after chromatography. Where could my product be going?
Answer: Low yield can stem from several issues beyond the formation of the di-Boc byproduct. The workup and purification steps are common sources of product loss.
Root Causes & Solutions:
-
Aqueous Workup Losses: The mono-Boc protected product has both a lipophilic Boc group and a hydrophilic free amine. This amphiphilic nature can lead to problems during extraction.
-
Insight: The free amine can be protonated by acidic residues, making the product water-soluble and causing it to be lost to the aqueous layer during extraction.[8] Conversely, if the aqueous layer is too basic, emulsions can form.
-
Troubleshooting Protocol:
-
During the aqueous wash, ensure the pH of the aqueous layer is adjusted to be basic (pH > 12) with a base like NaOH before extraction.[2] This ensures the free amine is in its neutral, more organic-soluble form.
-
Use a suitable extraction solvent. While ethyl acetate is common, dichloromethane (DCM) can sometimes be more effective for extracting amines.[3][6]
-
Perform multiple extractions (e.g., 3 x 100 mL) rather than a single large one to maximize recovery.[3]
-
If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Insight: Boc protection is generally fast but can be slowed by temperature or insufficient activation.
-
Troubleshooting Protocol:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). A common eluent system is 5-10% Methanol in DCM.[3] Stain with ninhydrin, which will visualize the free amine groups of the starting material and the mono-Boc product (but not the di-Boc product). The starting material should have a lower Rf than the mono-Boc product.
-
Allow the reaction to stir at room temperature for an adequate amount of time (e.g., 16 hours) after the addition of Boc₂O is complete.[3]
-
-
-
Hydrolysis During Workup or Storage: The Boc group is notoriously sensitive to strong acids.[9][10]
-
Insight: Accidental exposure to acidic conditions, even mild ones for a prolonged period, can cleave the Boc group, reverting your product to the starting material.[8]
-
Troubleshooting Protocol:
-
Avoid any acidic washes during the workup. If you used the in situ protonation method, neutralize the reaction mixture with a base before extraction.
-
Ensure solvents used for purification (e.g., DCM for chromatography) are not acidic. If necessary, store them over potassium carbonate.
-
-
FAQ 3: I am having difficulty separating the mono-Boc product from the unreacted diamine and the di-Boc byproduct. What is the best purification strategy?
Answer: Purifying this reaction mixture can be challenging due to the similar polarities of the components. A multi-step approach is often most effective.
Purification Strategy Troubleshooting:
| Impurity | Separation Principle | Recommended Technique |
| Excess Diamine | The diamine is highly basic and water-soluble as a salt. | Acid Wash: After the reaction, perform a workup by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The diamine will be protonated and move into the aqueous layer. The mono- and di-Boc products, being less basic, will remain in the organic layer. Caution: This must be followed by a base wash to neutralize any acid before concentrating, to avoid cleaving the Boc group. |
| Di-Boc Byproduct | The di-Boc product is significantly less polar than the mono-Boc product. | Column Chromatography: This is the most reliable method for separating the mono- and di-Boc products.[11] Use silica gel with a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. A typical system would be a gradient of 0% to 10% Methanol in Dichloromethane (DCM).[3] |
Troubleshooting Flowchart for Purification
Caption: Decision workflow for purification.
Section 2: Experimental Protocols
Protocol 1: Optimized Synthesis via In Situ Mono-protonation
This protocol is designed to maximize the yield of the mono-protected product by deactivating one amine group prior to reaction.[2][6]
Materials:
-
trans-1,4-Cyclohexanediamine
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve trans-1,4-cyclohexanediamine (e.g., 20 mmol, 1.0 eq) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add trimethylsilyl chloride (20 mmol, 1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve Boc₂O (20 mmol, 1.0 eq) in methanol (50 mL).
-
Add the Boc₂O solution to the diamine salt suspension dropwise over 1-2 hours using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitor the reaction by TLC (10% MeOH in DCM, ninhydrin stain) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water (100 mL) and adjust the pH to >12 with 2N NaOH solution.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel chromatography as described in the FAQ section.
References
- Benchchem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
- Ralph, M. S., & Roesner, R. A. (2003).
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ChemicalBook. (n.d.). This compound synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
- Chem-Impex. (n.d.). N-Boc-trans-1,4-cyclohexanediamine.
- Kotha, S., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
- Getman, D. P., et al. (1993). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 58(1), 178-184.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Google Patents. (1984).
- Santa Cruz Biotechnology. (n.d.). This compound, CAS 177906-48-8.
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. bioorg.org [bioorg.org]
- 8. reddit.com [reddit.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
preventing di-Boc formation during mono-protection of 1,4-cyclohexanediamine
Topic: Preventing Di-Boc Formation in 1,4-Cyclohexanediamine Ticket ID: #BOC-14-DA-MONO Status: Open Analyst: Senior Application Scientist[1]
The Mechanic's Corner: Why Di-Boc Happens
Before fixing the protocol, you must understand the enemy.[1] The reaction between 1,4-cyclohexanediamine and di-tert-butyl dicarbonate (
-
The Problem: The nucleophilicity of the second amine group in the mono-Boc intermediate is nearly identical to the starting diamine. Unlike aromatic diamines where resonance deactivates the second amine, the aliphatic cyclohexane ring acts as an insulator.[1]
-
The Result:
. Once the mono-Boc is formed, it competes equally with the remaining diamine for any available .[1] If you add too fast or in a 1:1 ratio, you statistically guarantee a mixture of ~25% Di-Boc, ~50% Mono-Boc, and ~25% Unreacted Diamine.[1]
Experimental Protocols
Choose your method based on the value of your starting material.
Method A: The "Brute Force" Statistical Method
Best for: When 1,4-cyclohexanediamine is cheap/abundant and you want the simplest setup.[1]
The Logic: By flooding the reaction with excess diamine (5–10 equivalents), you statistically ensure that every molecule of
Protocol:
-
Dissolve: Place 5.0 equivalents of 1,4-cyclohexanediamine in Methanol (MeOH) or Dichloromethane (DCM).
-
Cool: Chill to 0°C. Lower temperature reduces kinetic energy, slightly improving selectivity.[1]
-
Dilute Reagent: Dissolve 1.0 equivalent of
in a separate volume of solvent (at least 10x dilution relative to the amine volume). -
Slow Addition: Add the
solution dropwise over 1–2 hours. Do not rush this. High local concentration of causes immediate di-Boc formation. -
Workup: Evaporate solvent. The excess diamine is the challenge here. (See Purification Section).
Method B: The "Precision" Mono-Salt Method (Recommended)
Best for: High-value diamines or when waste minimization is critical.[1]
The Logic: You cannot react what is protonated. By adding exactly 1 equivalent of acid, you create a statistical distribution where the dominant species is the mono-ammonium salt.[1] The free amine reacts, but the ammonium tail repels further reaction.[1]
Protocol:
-
Prepare Salt: Dissolve 1,4-cyclohexanediamine (10 mmol) in MeOH. Add exactly 1.0 equivalent of HCl (e.g., 1.25 M HCl in MeOH) at 0°C. Stir for 20 mins.
-
Add Reagent: Add 1.0 equivalent of
in one portion (or dropwise).[2] -
Base Release: After the reaction is complete (check TLC), add aqueous NaOH to neutralize the ammonium salt and liberate the free amine of the mono-Boc product.[1]
-
Extraction: Extract with DCM.
Visualization: Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal protection strategy based on substrate value.[1]
The "Self-Validating" Purification System
Even with the best protocol, you will have some Di-Boc and unreacted diamine.[1] Do not use a silica column yet. It is slow and amines streak. Use this extraction logic to separate the three components based on their basicity.
The Solubility Logic:
-
Di-Boc: Neutral (Organic soluble, Water insoluble).[1]
-
Mono-Boc: Basic (Organic soluble, but Water soluble at pH < 4).[1]
-
Unreacted Diamine: Highly Basic (Water soluble).[1]
Step-by-Step Purification Protocol:
-
Initial Wash: Dissolve crude mixture in DCM. Wash 3x with water.
-
Result: Most Unreacted Diamine goes into the water. Di-Boc and Mono-Boc stay in DCM.[1]
-
-
The Acid Trap: Extract the DCM layer with dilute aqueous Citric Acid (10% w/v) or 0.5 M HCl.
-
The Recovery: Take the acidic aqueous layer (containing your product) and basify to pH > 12 using NaOH.[2]
-
Result: Mono-Boc is now neutral/free-base again.[1]
-
-
Final Extraction: Extract the basic aqueous layer with fresh DCM. Dry (
) and evaporate.[1][3][4]-
Result: Pure Mono-Boc .
-
Figure 2: The Acid-Base Extraction Workflow.[1] This method isolates the mono-protected amine without chromatography.[1][5]
Troubleshooting & FAQs
Q: I used Method B (HCl salt) but still see Di-Boc. Why?
A: You likely added the
Q: My Mono-Boc product is stuck in the aqueous layer after the acid wash. A: 1,4-cyclohexanediamine derivatives can be quite polar.[1] If DCM doesn't pull it out after basification, try Chloroform/Isopropanol (3:1) as the extraction solvent.[1] This "magic mix" is excellent for polar amines.
Q: Can I use TFA instead of HCl for the salt formation? A: No. Trifluoroacetate salts are often more soluble in organic solvents, which might mess up your purification if you rely on solubility differences.[1] Stick to HCl or p-Toluenesulfonic acid.
Q: Does the cis/trans ratio matter? A: Chemically, the reactivity is similar.[1] Physically, the solubility differs.[1][6] Trans isomers usually crystallize better. If you have a mixture, the oil you obtain might slowly solidify over days.[1]
References
-
Selective Mono-Boc Protection of Diamines. Synthetic Communications. Describes the protocol using 1 equivalent of HCl to differentiate amine groups via salt formation.[5] [1][5]
-
General Method for Selective Mono-Boc Protection.Journal of the Mexican Chemical Society. Details the use of
as an in-situ HCl source for diamine protection. [Source: J. Mex.[2] Chem. Soc. 2017, 61(1)]([Link]) -
Acid-Base Extraction Principles. UMass Organic Chemistry Guide. Fundamental grounding for the purification strategy described in Section 4. [1]
Sources
Technical Support Center: Purification of trans-N-Boc-1,4-cyclohexanediamine Derivatives
Welcome to the technical support center for the purification of trans-N-Boc-1,4-cyclohexanediamine and its derivatives. As a foundational building block in pharmaceutical development and organic synthesis, the purity of this intermediate is paramount.[1][2] However, its unique bifunctional nature—possessing both a protected amine and a free, basic amine—presents a distinct set of purification challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the causal reasoning that underpins them.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My TLC/LCMS analysis of the crude reaction shows three major components: my starting diamine, the desired mono-Boc product, and a di-Boc byproduct. How can I efficiently separate these?
Answer: This is the most common challenge arising from the synthesis of mono-Boc protected diamines, where the Boc-anhydride reagent can react with both amino groups, leading to a statistical mixture. The key to separation lies in exploiting the significant polarity differences between the three species.
-
Causality: The unprotected diamine is highly polar and basic. The desired mono-Boc product has intermediate polarity. The di-Boc byproduct is the least polar and is non-basic.
-
Recommended Strategy: A two-step approach is most effective:
-
Liquid-Liquid Extraction (Acid Wash): Before chromatography, perform an acid-base workup. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute, weak acid solution (e.g., 0.1 M citric acid or very dilute HCl). The highly basic starting diamine will be protonated and move to the aqueous layer, while the less basic mono-Boc and non-basic di-Boc compounds remain in the organic phase. This simple step can significantly reduce the burden on your chromatography.[3][4]
-
Flash Column Chromatography: The remaining mixture of mono- and di-Boc products can now be easily separated using standard silica gel chromatography. The less polar di-Boc derivative will elute much faster than the desired mono-Boc product. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Question 2: My target compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?
Answer: Streaking (or tailing) of amine-containing compounds on silica gel is a classic problem.
-
Causality: Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic amine of your compound (pKa ≈ 10-11) undergoes an acid-base interaction with the stationary phase. This strong, sometimes irreversible, binding causes the compound to "stick" to the column and elute slowly and unevenly, resulting in streaking.[5]
-
Solutions:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. This is achieved by adding approximately 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent system (e.g., 95:4:1 DCM/MeOH/Et₃N). The modifier competes with your product for binding sites on the silica, allowing your compound to travel smoothly down the column.[5]
-
Change of Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[5] Alternatively, reversed-phase chromatography on a C18-functionalized silica column is an excellent option, as it operates on a different separation principle (hydrophobicity) and avoids the acid-base interaction issue.[6]
-
Question 3: I suspect my purified this compound is contaminated with the cis isomer. How can I confirm this and achieve separation?
Answer: Contamination with the cis diastereomer can occur if the starting 1,4-cyclohexanediamine was not isomerically pure. Separating diastereomers is feasible because they have different physical properties.[7][8]
-
Causality: Cis and trans isomers of a substituted cyclohexane ring have different 3D shapes and dipole moments. The trans isomer generally exists in a more stable di-equatorial conformation, while the cis isomer has a higher energy axial-equatorial conformation. These structural differences lead to different interactions with a stationary phase.
-
Confirmation and Separation Strategy:
-
Analysis: High-Performance Liquid Chromatography (HPLC) is the best tool to confirm the presence of the diastereomer. A reversed-phase C18 column often provides baseline separation of such isomers.[7][9] Proton NMR (¹H-NMR) can also be used, as the chemical shifts and coupling constants of the protons attached to the amine-bearing carbons will differ between the cis and trans isomers.
-
Purification:
-
Preparative HPLC: For the highest purity, preparative reversed-phase HPLC is the most reliable method for separating diastereomers.[7]
-
Recrystallization: Diastereomers have different solubilities and crystal packing efficiencies.[8] A carefully chosen solvent system (e.g., ethyl acetate/hexanes) may allow for the selective crystallization of the desired trans isomer, leaving the cis isomer in the mother liquor.
-
Optimized Flash Chromatography: While challenging, high-resolution flash chromatography using a high-performance stationary phase (e.g., smaller particle size silica) or a reversed-phase column can also achieve separation.
-
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best general purification strategy for a newly synthesized this compound derivative?
A robust, multi-tiered strategy is recommended. This workflow ensures that each step removes a specific class of impurities, making the final purification more efficient.
Caption: Recommended workflow for purifying N-Boc-cyclohexanediamine derivatives.
FAQ 2: When should I choose normal-phase (silica) vs. reversed-phase (C18) chromatography?
The choice depends on the properties of your target compound and the impurities you need to remove. The table below summarizes the key considerations.
| Feature | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Polar (Silica Gel, Alumina) | Non-polar (C18-bonded silica) |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc, DCM/MeOH) | Polar (e.g., Water/Acetonitrile, Water/MeOH) |
| Separation Principle | Adsorption based on polarity | Partitioning based on hydrophobicity |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Best For... | Separating the non-polar di-Boc byproduct from the mono-Boc product. | Separating the polar starting diamine from the Boc-protected products. Often superior for resolving diastereomers (cis/trans).[6][7][8] |
| Key Challenge | Potential for streaking with basic amines.[5] | May require removal of mobile phase additives (e.g., TFA) from the final product. |
FAQ 3: Are there any non-chromatographic methods to purify my product?
Yes. Besides the acid-base extraction already mentioned, fractional crystallization can be a powerful and scalable purification technique, especially for separating diastereomers or removing small amounts of impurities from a solid product. The success of crystallization depends heavily on finding the right solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
This protocol is designed to separate mono-Boc-1,4-cyclohexanediamine from the di-Boc byproduct after an initial acid wash has removed the starting diamine.
-
Column Preparation: Select a silica gel column with a mass approximately 50-100 times that of your crude sample.[10] Pack the column as a slurry in the initial mobile phase (e.g., 100% DCM).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the sample weight) by dissolving it in a minimal amount of DCM, adding the silica, and removing the solvent by rotary evaporation to yield a dry, free-flowing powder. This "dry loading" method provides superior resolution compared to injecting a liquid sample.[10]
-
Elution:
-
Place the dry-loaded sample onto the top of the packed column.
-
Begin elution with a non-polar solvent system, such as 100% DCM or 98:2 DCM/MeOH, to elute the non-polar di-Boc byproduct.
-
Gradually increase the polarity by increasing the percentage of methanol. The desired mono-Boc product will typically elute at around 3-5% MeOH in DCM.
-
Crucial Step: Add ~0.5-1% triethylamine or ammonium hydroxide to your mobile phase solvents to prevent streaking.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC (staining with ninhydrin to visualize the free amine) or LCMS to identify the pure product.
Caption: Separation principle on a normal-phase silica column.
Protocol 2: Acid-Base Extraction for Bulk Impurity Removal
This protocol is performed before chromatography to remove the unreacted (and highly basic) trans-1,4-cyclohexanediamine.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1% HCl or 5% citric acid).
-
Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the protonated starting diamine as a salt.
-
Wash the remaining organic layer with water, followed by a brine solution to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid/oil is enriched in the mono-Boc and di-Boc products and is ready for chromatography.
References
-
Santai Technologies, Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
- Gold, B. I., & Sghibartz, C. M. (1975). U.S. Patent No. 3,880,925. U.S.
-
Santai Technologies, Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Pomeisl, K., et al. (2020). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. ResearchGate. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Smith, A. B., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Western Michigan University ScholarWorks. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. santaisci.com [santaisci.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Stereochemical Management of trans-N-Boc-1,4-cyclohexanediamine
Welcome to the technical support center for trans-N-Boc-1,4-cyclohexanediamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require precise control over its stereochemistry. As a key intermediate in pharmaceutical and materials science, maintaining the trans configuration is often critical for achieving the desired biological activity or material properties.[1][2]
This document provides in-depth answers to common questions, troubleshooting advice for potential pitfalls like epimerization, and validated protocols for analysis and purification.
Foundational Concepts: Understanding the Stereochemistry
Before troubleshooting, it's essential to understand the underlying principles governing the stereochemistry of 1,4-disubstituted cyclohexanes.
Why is the trans Isomer Thermodynamically Favored?
The stability of substituted cyclohexanes is dominated by their preference to adopt a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring).
-
trans-Isomer: In this compound, both the -NHBoc and -NH₂ groups can simultaneously occupy equatorial positions (a diequatorial conformation). This arrangement minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions.[3][4]
-
cis-Isomer: The cis isomer is forced to have one substituent in an axial position and one in an equatorial position (axial-equatorial).[3] The axial group experiences steric clashes with the axial hydrogens on the same side of the ring, increasing its conformational energy.
Consequently, the diequatorial trans conformer is significantly more stable than the axial-equatorial cis conformer.[3] The bulky tert-butyl group of the Boc protecting group further reinforces this preference, effectively "locking" the conformation with the -NHBoc group in an equatorial position.
Caption: Energy relationship between trans and cis isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc protecting group on this molecule?
The tert-butyloxycarbonyl (Boc) group serves two main purposes. First, it deactivates one of the amino groups, allowing for selective functionalization of the free -NH₂ group.[1] Second, its steric bulk strongly favors an equatorial position, which helps to maintain the conformational integrity and stability of the trans isomer.[1]
Q2: Under what conditions is the Boc group typically removed?
The Boc group is reliably cleaved under anhydrous acidic conditions.[5][6] The most common reagent is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton, while the carbamic acid decarboxylates to regenerate the free amine.[5]
Q3: How do I synthesize this compound in the lab?
The most common method is the mono-protection of the commercially available trans-1,4-cyclohexanediamine.[7] The reaction involves treating the diamine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like methanol or dichloromethane.[7] Using a slight excess of the diamine relative to the (Boc)₂O helps to minimize the formation of the di-protected byproduct.
Troubleshooting Guide: Preventing and Identifying Isomerization
The most common issue encountered is the unintended conversion (epimerization) of the desired trans isomer into the undesired cis isomer.
Problem: My post-reaction NMR spectrum shows new, unexpected peaks, suggesting the presence of the cis isomer. What happened?
Cause: Epimerization at one of the stereocenters (C1 or C4) has likely occurred. While the trans isomer is thermodynamically favored, certain reaction conditions can provide a pathway for its conversion to the cis form. This often happens via an intermediate or transition state where the stereocenter is temporarily flattened or inverted.
Potential Triggers for Epimerization:
| Condition | Mechanism & Rationale | Recommended Prevention |
| High Temperatures | Providing sufficient thermal energy to overcome the activation barrier for ring-flipping and isomerization can lead to equilibration, increasing the population of the cis isomer. | Maintain reaction temperatures as low as reasonably possible while ensuring an acceptable reaction rate. Monitor reactions closely to avoid prolonged heating. |
| Strong Basic Conditions | While less common for this specific molecule, very strong bases could potentially deprotonate the N-H proton of the Boc-carbamate, leading to a planar intermediate that could be re-protonated from either face, causing inversion. | Use milder bases (e.g., organic amines like triethylamine or DIPEA) instead of strong inorganic bases (e.g., NaOH, KOH) where possible, especially at elevated temperatures. |
| Strong Acidic Conditions (during subsequent reactions) | While Boc deprotection requires acid, prolonged exposure to harsh acidic conditions, particularly at high temperatures, can sometimes lead to side reactions or equilibration. | For subsequent reactions on the free amine, ensure the Boc deprotection step is complete and the acid is fully quenched/removed before proceeding. Use the mildest effective acid conditions.[8] |
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
impact of reaction temperature on the stability of trans-N-Boc-1,4-cyclohexanediamine
Welcome to the technical support guide for trans-N-Boc-1,4-cyclohexanediamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this versatile building block, with a specific focus on the impact of reaction temperature. Here, you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, storage, and thermal limits of this compound.
Q1: What is the recommended temperature range for conducting reactions with this compound?
A1: For Boc protection reactions to synthesize the title compound, it is crucial to maintain a low temperature, typically starting at 0°C for the initial addition of di-tert-butyl dicarbonate (Boc₂O).[1][2][3] The reaction can then be allowed to stir at room temperature (around 20-25°C).[3] For subsequent reactions where the N-Boc group needs to remain intact, it is advisable to keep the temperature below 60°C. While many Boc-protection reactions are robust at room temperature or with moderate heat (e.g., 40°C), elevated temperatures can compromise the stability of the Boc group.[4]
Q2: Can I heat my reaction to accelerate the conversion rate?
A2: While gentle heating (e.g., to 40-50°C) can sometimes be used to overcome the activation energy for sluggish reactions, it must be done with caution.[5] Exceeding the thermal threshold of the Boc-protecting group can lead to its cleavage, a process known as deprotection. Thermal deprotection can occur simply by heating, without the need for an acid catalyst, leading to the formation of the free diamine, isobutylene, and carbon dioxide.[6] This will inevitably generate impurities and reduce the yield of your desired product.
Q3: What are the signs of thermal degradation of this compound?
A3: Thermal degradation is primarily the loss of the Boc group. In your reaction monitoring, this would appear as the consumption of your starting material and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate corresponding to the unprotected trans-1,4-cyclohexanediamine. Analytical techniques like LC-MS would show a decrease in the peak for the mass of the N-Boc protected compound and the emergence of a peak corresponding to the mass of the free diamine.[7][8]
Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1][9] The recommended storage temperature is between 2-8°C.[1][9][10] This minimizes the risk of thermal degradation and prevents potential reactions with atmospheric components like carbon dioxide.[1]
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of mono-Boc product and formation of di-Boc impurity. | 1. Incorrect Stoichiometry: Using too much Boc₂O relative to the diamine. 2. Reaction Temperature Too High: Elevated temperatures can sometimes favor over-reaction. | 1. Optimize Reagent Ratio: Use a slight excess of the diamine or precisely 0.8-1.0 equivalents of Boc₂O to favor mono-protection. 2. Maintain Low Temperature: Add the Boc₂O solution slowly at 0°C to control the reaction's exotherm and selectivity.[1][2] |
| Complete loss of product upon heating or during a subsequent reaction step. | Thermal Deprotection: The reaction temperature exceeded the stability limit of the Boc group, causing it to cleave. This can happen at temperatures as low as 50-60°C under certain conditions, and becomes more rapid at higher temperatures.[6][7] | Strict Temperature Control: Ensure the reaction temperature does not exceed 40°C. If a subsequent step requires higher temperatures, consider if the Boc group is necessary or if an alternative, more thermally stable protecting group is warranted. |
| Unexpected peaks in HPLC/NMR after the reaction, suggesting impurity formation. | 1. Thermal Degradation: As described above, heating can cause deprotection.[6] 2. Side Reactions of the Free Amine: If deprotection occurs, the newly formed free amine can react with other electrophiles in the mixture, leading to complex side products. | 1. Re-run at a Lower Temperature: Repeat the experiment, ensuring the temperature is maintained at or below room temperature. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely for the appearance of byproducts.[7][11] This allows for quenching the reaction before significant impurity formation occurs. |
| Reaction is sluggish or incomplete at room temperature. | 1. Poorly Nucleophilic Amine: While generally reactive, certain substrates or solvent conditions can reduce the amine's nucleophilicity. 2. Steric Hindrance: If the substrate is sterically bulky, the reaction may be slow.[11][12] | 1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 16-24 hours) at room temperature.[3][13] 2. Use a Catalyst: A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, but must be used judiciously.[4] 3. Gentle Warming: Cautiously warm the reaction to 30-40°C while monitoring closely for any signs of degradation.[4] |
Visualizing the Impact of Temperature
Understanding the potential pathways and troubleshooting steps is critical for success. The following diagrams illustrate the key concepts discussed.
Caption: Temperature-dependent reaction pathway.
The diagram above illustrates the critical fork in the reaction pathway based on temperature. Adhering to optimal, lower temperatures leads to the desired product, while excessive heat can initiate thermal degradation, leading to undesired byproducts.[6]
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection at Controlled Temperature
This protocol outlines a general procedure for the synthesis of this compound, emphasizing temperature control to maximize yield and purity.
-
Dissolution: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3.6 equivalents) in methanol (MeOH) to a concentration of approximately 0.3-0.5 M.[3]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a minimal amount of MeOH. Add this solution dropwise to the cooled, stirring diamine solution over 15-30 minutes.[3][14]
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 16 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 5:95 MeOH/DCM with ninhydrin stain) to confirm the consumption of the starting material.[3][15]
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (2x).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified further if necessary.[3]
Protocol 2: Analytical Monitoring for Thermal Stability
This protocol provides a basic workflow for using LC-MS to assess the stability of this compound under thermal stress.
-
Sample Preparation: Prepare a stock solution of the N-Boc protected diamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Inject an aliquot of the stock solution into the LC-MS system to obtain an initial chromatogram and mass spectrum. Record the peak area of the parent compound.
-
Thermal Stress: Heat the stock solution to a specific temperature (e.g., 60°C, 80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 hr, 4 hr, 8 hr), withdraw an aliquot from the heated solution, cool it to room temperature, and inject it into the LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial value. Monitor for the appearance and growth of new peaks, particularly one corresponding to the mass of the unprotected diamine, to quantify the extent of degradation.[8]
References
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]
-
Thermal Methods - Boc Deprotection. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 20, 2026, from [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved February 20, 2026, from [Link]
-
Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved February 20, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2013). Redalyc. Retrieved February 20, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (2024, July 13). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Having great trouble with a Boc-protection reaction. (2021, June 20). Reddit. Retrieved February 20, 2026, from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2013). SciELO. Retrieved February 20, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Preparation of Enantioenriched Homoallylic Primary Amines. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). PMC. Retrieved February 20, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, May 17). University College Cork. Retrieved February 20, 2026, from [Link]
-
N-Boc-trans-1,4-cyclohexanediamine. (n.d.). Oakwood Chemical. Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microsaic.com [microsaic.com]
- 9. 946002-43-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. This compound | 177906-48-8 [chemicalbook.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on trans-N-Boc-1,4-cyclohexanediamine
[1][2]
Status: Operational | Topic: Solvent Engineering & Reactivity | Audience: Senior Chemists
Executive Summary: The "Solubility-Reactivity" Paradox
The primary challenge with this compound lies in its conformational rigidity.[1][2] The trans-diequatorial orientation creates a molecular dipole and hydrogen-bonding network that often leads to aggregation in non-polar solvents (DCM, Toluene) and nucleophilic damping in protic solvents (MeOH).[1][2]
Successful manipulation requires a "Switch Protocol": utilizing protic solvents for dissolution/preparation and polar aprotic solvents for kinetic reactivity.[2]
PART 1: Troubleshooting Guides (Q&A)
Category A: Solubility & Aggregation (The "Dissolution" Phase)
Q1: I am trying to dissolve the HCl salt of this compound in DCM for an acylation, but it remains a suspension. Why? Diagnosis: Ionic Lattice & Aggregation.[2] Technical Insight: The HCl salt possesses a rigid crystal lattice driven by ionic interactions and the chair conformation of the cyclohexane ring. Dichloromethane (DCM) lacks the dielectric constant to break this lattice.[2] Furthermore, even the free base tends to aggregate in non-polar solvents due to intermolecular Hydrogen bonding between the carbamate (Boc) and the free amine. Protocol (The "Free-Base Switch"):
-
Dissolve: Use Methanol (MeOH) or a MeOH/Water mixture.[2] The salt is highly soluble here.[2]
-
Neutralize: Add 1.1 eq of aqueous NaOH or NaHCO₃.
-
Exchange: Evaporate the MeOH to dryness.
-
Resuspend: Add DCM. If a fine precipitate remains (NaCl), filter it.[2] If the amine is still insoluble, switch to DMF or NMP for the reaction.
Q2: Why does my reaction mixture turn into a gel/slurry when using Toluene? Diagnosis: Organogel Formation. Technical Insight: Trans-1,4-diamine derivatives are known low-molecular-weight organogelators.[1][2] In apolar solvents like Toluene, the trans-diequatorial geometry facilitates the formation of 1D supramolecular fibers via H-bonding, trapping the solvent.[1] Solution:
-
Immediate Fix: Add a "breaker" solvent. 5-10% DMF or THF will disrupt the H-bonding network and restore fluidity.[1][2]
-
Prevention: Avoid pure toluene or hexanes.[2] Use DCM with 5% MeOH or pure THF.[2]
Category B: Reactivity & Kinetics (The "Reaction" Phase)
Q3: My acylation yield is low (40-50%) in Methanol, despite good solubility. What is happening? Diagnosis: Solvation Shell Shielding. Technical Insight: While MeOH dissolves the amine well, it is a polar protic solvent. It forms a strong solvation shell around the nucleophilic nitrogen (the free amine) via hydrogen bonding.[2] This significantly increases the activation energy required for the amine to attack an electrophile (like an acid chloride or NHS-ester).[2] Corrective Action:
-
Do not react in pure MeOH.
-
The "Hybrid" Approach: Dissolve the amine in a minimum amount of MeOH/DCM (1:4 ratio). The DCM dilutes the H-bonding network, exposing the lone pair, while the MeOH maintains solubility.
-
Best Practice: Switch to DMF (Dimethylformamide) .[2] It provides high solubility and does not H-bond to the amine lone pair, maximizing nucleophilicity (
faster than in MeOH).[2]
Q4: I see di-Boc formation when trying to mono-protect the diamine. How does solvent influence this? Diagnosis: Statistical Reactivity & Mixing. Technical Insight: In batch reactors using efficient solvents (like DCM), the reaction is fast, leading to localized "hotspots" of high reagent concentration, favoring double protection. Optimization:
-
Solvent: Use Methanol at high dilution.[2] The reduced nucleophilicity (see Q3) slows the reaction, allowing better mixing and statistical distribution.
-
Stoichiometry: Use exactly 0.8 equivalents of (Boc)₂O.[2]
-
Flow Chemistry: If possible, use a microreactor in MeOH. This allows precise control of mixing, suppressing the di-Boc byproduct significantly compared to batch modes.[1][2]
Category C: Stability & Integrity
Q5: Is the Boc group stable if I heat the reaction to 80°C in DMF? Diagnosis: Thermal Instability of Carbamates. Technical Insight: While Boc is acid-labile, it is generally stable to base.[1][2] However, in polar aprotic solvents like DMF or DMSO at elevated temperatures (>70°C), tert-butyl carbamates can undergo slow thermal elimination to form isobutylene and the free amine, or varying degrees of transacylation. Limit: Keep reactions in DMF/DMSO below 60°C . If higher temperatures are required for a nucleophilic substitution (S_NAr), consider using a more robust protecting group (e.g., Cbz or Phthalimide) or microwave heating for short durations.[2]
PART 2: Experimental Protocols
Protocol A: The "Solvent Switch" for High-Yield Acylation
Use this when the starting material is the HCl salt, but high nucleophilicity is required.
-
Free-Basing (Aqueous Phase):
-
Drying (Critical):
-
Solvent Swap:
-
Evaporate DCM in vacuo.
-
Immediately redissolve the residue in anhydrous DMF (5 mL).
-
-
Reaction:
-
Add the electrophile (e.g., Acid Chloride + TEA) to the DMF solution.
-
Expected Result: Homogeneous solution, rapid kinetics (< 1 hour), >90% yield.
-
Protocol B: Comparative Solvent Data
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Nucleophilicity* | Risk Factor |
| DCM | Moderate (Aggregates) | Insoluble | High | Precipitation |
| Methanol | High | High | Low (H-bonding) | Slow Kinetics |
| DMF | High | Moderate | Very High | Workup (High BP) |
| Toluene | Low | Insoluble | Moderate | Gelation |
| THF | Moderate | Insoluble | High | Salt insolubility |
*Nucleophilicity refers to the kinetic activity of the free amine toward an electrophile.
PART 3: Decision Logic & Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on the starting form of the diamine and the intended reaction type.
Figure 2: Aggregation & Solvation Mechanism
Caption: Visualizing the impact of solvent on the trans-diamine conformation. Protic solvents (MeOH) cage the amine, while Apolar solvents (Toluene) promote intermolecular stacking.
References
-
BenchChem. (2025).[2][4] Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[1][2] MRT - Mono-Boc-Protection of Diamines. Retrieved from [1][2]
-
Google Patents. (2017).[2] WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid.[1][2] Retrieved from
-
Royal Society of Chemistry. (2020).[2] Supporting Information: Stereoisomeric Effects on Solubility. Retrieved from [2]
-
Peptide.com. (n.d.).[2] Solvents for Solid Phase Peptide Synthesis. Retrieved from [2]
Sources
- 1. tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate - CAS:177906-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of trans-N-Boc-1,4-cyclohexanediamine
Introduction
In the landscape of modern drug discovery and development, the structural and stereochemical purity of synthetic building blocks is paramount. trans-N-Boc-1,4-cyclohexanediamine is a critical bifunctional linker used in the synthesis of a wide array of pharmacologically active molecules, including V1A receptor antagonists. Its rigid cyclohexane core imparts specific conformational constraints, while the orthogonally protected amine functionalities allow for sequential, controlled chemical modifications.[1][2]
However, the very features that make this molecule valuable also present distinct analytical challenges. The potential for contamination with the cis-isomer, unreacted starting materials, or di-protected byproducts necessitates a robust, multi-faceted analytical strategy to ensure its identity, purity, and quality. A failure to adequately characterize this intermediate can have cascading effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the choice of techniques, empowering teams to build self-validating and reliable analytical workflows.
The Analytical Challenge: Isomers, Impurities, and Lability
The primary analytical hurdles in characterizing this compound stem from its structure:
-
Stereoisomerism: The synthesis can potentially yield both trans and cis isomers of N-Boc-1,4-cyclohexanediamine. As these isomers possess different three-dimensional arrangements, they can lead to final products with vastly different biological activities and safety profiles. Therefore, a key analytical objective is to confirm the trans configuration and quantify any cis impurity.
-
Process-Related Impurities: The synthesis typically involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate ((Boc)₂O).[4] Potential impurities include unreacted starting diamine, the di-Boc protected species (tert-butyl ((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)carbamate), and residual reagents.[5]
-
Degradation: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under strong acidic conditions or high temperatures, which could lead to deprotection during analysis or storage.[1][6]
A comprehensive characterization, therefore, requires a suite of analytical techniques that, when used together, provide an unambiguous and quantitative picture of the material's quality. This is the principle of orthogonal testing , where multiple, independent methods are used to validate results, ensuring accuracy and reliability.[7][8]
Comparative Analysis of Core Analytical Techniques
No single technique can provide all the necessary information. The following sections detail the application, strengths, and limitations of the most critical analytical methods, complete with field-tested protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation and confirmation of the trans-isomer. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
Causality Behind the Choice: For cyclohexane derivatives, the chemical shifts and coupling constants of the axial and equatorial protons are distinct. In the trans-isomer, the protons on C1 and C4 (the carbons bearing the amine groups) will show a characteristic splitting pattern that differs significantly from the cis-isomer due to their spatial orientation. ¹H NMR is the definitive method for confirming the stereochemical identity.
Strengths:
-
Provides definitive structural confirmation.
-
Clearly distinguishes between trans and cis isomers.
-
Can identify and quantify major impurities without the need for reference standards (qNMR).[5]
-
Non-destructive.
Limitations:
-
Lower sensitivity for trace impurities compared to chromatographic methods.[5]
-
Requires a relatively larger amount of sample.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: 0-12 ppm.
-
-
Data Interpretation:
-
Boc Group: A large singlet at approximately 1.44 ppm, integrating to 9 protons.
-
Cyclohexane Protons: A complex series of multiplets between 1.0 and 3.0 ppm.
-
CH-NHBoc and CH-NH₂ Protons: Broad signals around 3.4 ppm and 2.6 ppm, respectively. The proton adjacent to the Boc-protected amine (CH-NHBoc) typically appears further downfield.[4]
-
Amine Protons: Broad signals that may exchange with residual water in the solvent.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment and the quantification of impurities in pharmaceutical development.[3] For this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the primary choice for routine quality control.
-
Causality Behind the Choice: RP-HPLC separates compounds based on their polarity.[5] This allows for the effective separation of the main compound from more polar impurities (like the starting diamine) and less polar impurities (like the di-Boc protected byproduct). While the compound has a weak chromophore, detection at low UV wavelengths (e.g., 200-220 nm) provides sufficient sensitivity for purity analysis.[10]
Strengths:
-
High resolution and sensitivity for separating closely related impurities.[10]
-
Excellent quantitative accuracy and precision.[11]
-
Robust and widely available technology.
Limitations:
-
Requires reference standards for definitive impurity identification and quantification.
-
UV detection requires impurities to have a chromophore; non-UV active impurities will be missed.
-
May not separate the cis and trans isomers without specific method development.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, its primary utility lies in identifying isomeric impurities and volatile organic compounds.
-
Causality Behind the Choice: The free amine group can cause poor peak shape (tailing) on standard GC columns. Derivatization, for example with an acylating agent like acetic anhydride, can significantly improve chromatographic performance by capping the polar amine group.[9][12] The mass spectrometer provides definitive identification of eluting peaks based on their mass-to-charge ratio and fragmentation patterns, making it excellent for isomer differentiation.[13][14]
Strengths:
-
Excellent separation efficiency for isomers.[13]
-
High sensitivity and specificity from the mass spectrometer detector.[9]
-
Ideal for detecting volatile impurities like residual solvents.
Limitations:
-
The compound's Boc group may be thermally labile, potentially degrading in the hot GC inlet.[5]
-
Often requires a derivatization step, adding complexity to the sample preparation.[9]
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Preparation (In-situ Derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of Dichloromethane.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection. This procedure acetylates the primary amine, improving volatility and peak shape.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature may be needed to prevent degradation).
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in a molecule. It is a rapid and simple technique for confirming the presence of key structural motifs.
-
Causality Behind the Choice: FT-IR can quickly verify the presence of the N-H bonds of both the carbamate and the free amine, as well as the characteristic C=O stretch of the Boc group's carbonyl. While not quantitative, it serves as an excellent identity check.
Strengths:
-
Fast and non-destructive.
-
Provides clear confirmation of key functional groups.
-
Requires minimal sample preparation.
Limitations:
-
Provides limited information on purity or isomeric composition.
-
Not a quantitative technique.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Interpretation (Expected Peaks):
-
~3300-3400 cm⁻¹: N-H stretching vibrations (from both amine and carbamate).
-
~2850-2950 cm⁻¹: C-H stretching of the cyclohexane ring.
-
~1680-1700 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.
-
~1520 cm⁻¹: N-H bending vibration.
-
Data Synthesis: An Orthogonal Approach
The true power of this analytical suite comes from the synthesis of data from each orthogonal technique. No single method provides the complete picture, but together they create a robust and self-validating system.[7]
Table 1: Comparison of Analytical Methods for this compound Characterization
| Parameter | NMR Spectroscopy | HPLC-UV | GC-MS | FT-IR Spectroscopy |
| Primary Application | Structure Elucidation, Isomer ID | Purity & Impurity Quantification | Isomer Separation, Volatile Impurities | Functional Group ID |
| Isomer Differentiation | Excellent | Method Dependent | Excellent | Poor |
| Purity Assessment | Good (for major components) | Excellent | Good (if stable) | Poor (Identity only) |
| Sensitivity | Moderate | High | Very High | Low |
| Quantification | Yes (qNMR) | Excellent | Good (with standards) | No |
| Key Advantage | Definitive structural info | Robustness & quantitative accuracy | High specificity of MS detection | Speed & simplicity |
| Key Limitation | Lower sensitivity | Requires chromophores | Thermal lability concerns | Lacks quantitative/purity info |
Workflow for Comprehensive Characterization
A logical workflow ensures that all critical quality attributes are assessed efficiently.
Caption: Logical workflow for the analytical characterization of a new batch.
Conclusion
The characterization of this compound is a multi-step process that relies on the strategic application of orthogonal analytical techniques. While NMR spectroscopy stands as the definitive tool for structural and stereochemical confirmation, it must be complemented by high-resolution chromatographic methods like HPLC for accurate purity determination and GC-MS for isomeric impurity analysis. FT-IR serves as a rapid and invaluable tool for initial identity confirmation.
By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality, purity, and identity of this critical building block, thereby safeguarding the integrity of their synthetic pathways and the quality of their final products. This comprehensive approach is not just good science; it is a fundamental requirement for regulatory compliance and the development of safe and effective medicines.[3]
References
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
-
Gumm, A. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at: [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc. Available at: [Link]
-
Al-Afroz, M. F., et al. (2010). Rapid identification of phenylenediamine isomers in henna hair dye products by gas chromatography‐mass spectrometry (GC‐MS). Journal of the Chemical Society of Pakistan, 32(3), 384-389. Available at: [Link]
-
Shedbalkar, P. S., et al. (2018). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science, 56(8), 736-746. Available at: [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. Available at: [Link]
-
Dutta, V., et al. (2020). Tuning the Morphological Structure and Photocatalytic Activity of Nitrogen-Doped (BiO)2CO3 by the Hydrothermal Temperature. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112767. Available at: [Link]
-
Calder, A. G., et al. (1999). GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria. Biomedical Chromatography, 13(1), 46-50. Available at: [Link]
-
Lin, C. H., et al. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 30(5), 1234. Available at: [Link]
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Oakwood Chemical. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]
-
Schettgen, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2959-2969. Available at: [Link]
-
NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST WebBook. Available at: [Link]
-
da Silva, G. L., et al. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 37(3), 442-448. Available at: [Link]
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. PubChem. Available at: [Link]
-
El-Gamal, M. I., et al. (2018). HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. Acta Pharmaceutica, 68(4), 461-470. Available at: [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
de Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of trans-N-Boc-1,4-cyclohexanediamine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-N-Boc-1,4-cyclohexanediamine. As a crucial building block in medicinal chemistry and organic synthesis, the unambiguous structural confirmation and purity assessment of this compound are paramount.[1][2] This document moves beyond a simple recitation of spectral data, offering insights into the causality behind experimental choices and a framework for self-validating spectral interpretation.
The Subject: this compound
This compound is a diamine derivative where one of the amino groups on a cyclohexane ring is protected by a tert-butyloxycarbonyl (Boc) group.[1] The "trans" designation refers to the stereochemical relationship of the two nitrogen-bearing substituents, which are located on opposite faces of the cyclohexane ring. This specific configuration is critical as it dictates the molecule's three-dimensional shape and, consequently, its reactivity and utility in the synthesis of complex pharmaceutical agents.[1][3]
NMR spectroscopy is the definitive analytical technique for confirming this structure. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the spatial relationship between adjacent protons, allowing for unequivocal differentiation from its cis isomer.
Caption: 2D structure of this compound.
Experimental Protocol: Data Acquisition
The quality of NMR data is fundamentally dependent on a robust experimental protocol. The following steps outline a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound. It is chemically inert and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-defined and do not typically interfere with the signals of the analyte.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃. Ensure the solid is fully dissolved.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Interpretation: A Deep Dive
The trans configuration of the substituents on the cyclohexane ring leads to a preferred diequatorial orientation in the stable chair conformation. This has predictable and observable consequences in the NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into several distinct regions, each providing specific structural information.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Comments |
| tert-butyl (Boc) | ~1.45 | Singlet (s) | 9H | A characteristic sharp singlet, confirming the presence of the Boc protecting group.[4][5] |
| Cyclohexane CH₂ (axial) | ~1.2-1.4 | Multiplet (m) | 4H | Shielded (upfield) protons of the cyclohexane ring. |
| Cyclohexane CH₂ (equatorial) | ~1.9-2.1 | Multiplet (m) | 4H | Deshielded (downfield) relative to the axial protons. |
| CH-NH₂ | ~2.6-2.7 | Multiplet (m) | 1H | The methine proton on the carbon bearing the free amine. Partial data suggests a signal in this region.[6] |
| NH₂ | ~1.5-3.0 | Broad Singlet (br s) | 2H | Chemical shift and line shape are variable; concentration and solvent dependent. Disappears upon D₂O exchange. |
| CH-NHBoc | ~3.4-3.5 | Broad Multiplet (br m) | 1H | Deshielded due to the electron-withdrawing effect of the carbamate. Partial data indicates a signal around 3.39 ppm.[6] |
| NH-Boc | ~4.3-4.5 | Broad Singlet (br s) | 1H | The amide proton. Its broadness is due to quadrupolar coupling and potential hydrogen bonding. Partial data shows a broad singlet at 4.35 ppm.[6] |
Key Insight: The methine protons (CH-N) in the trans isomer are typically axial, leading to large diaxial coupling constants (J ≈ 10-13 Hz) with adjacent axial protons. This results in a characteristic broad multiplet or a triplet of doublets, which is a key signature for the trans configuration.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the C₂ symmetry of the molecule (considering the Boc group as a single substituent), we expect to see 7 distinct signals.
| Assignment | Expected δ (ppm) | Comments |
| tert-butyl CH₃ | ~28.4 | A strong signal for the three equivalent methyl carbons of the Boc group.[4][5][7] |
| Cyclohexane C3/C5 | ~32-34 | The two methylene carbons beta to the CH-NH₂ group. |
| Cyclohexane C2/C6 | ~35-37 | The two methylene carbons beta to the CH-NHBoc group. |
| C-NH₂ | ~45-47 | The carbon atom attached to the free amino group. |
| C-NHBoc | ~50-52 | The carbon atom attached to the Boc-protected amino group, shifted downfield. |
| Boc C(CH₃)₃ | ~79-80 | The quaternary carbon of the Boc group.[4][7] |
| Boc C=O | ~155-156 | The carbonyl carbon of the Boc protecting group.[4][7] |
Comparative Analysis: trans vs. cis Isomer
A common challenge is distinguishing the desired trans product from its cis diastereomer, a potential byproduct of the synthesis. NMR spectroscopy is exceptionally well-suited for this task.
| NMR Feature | trans-Isomer (Diequatorial) | cis-Isomer (Axial/Equatorial) | Rationale for Difference |
| Symmetry | C₂ symmetry | Cₛ symmetry | The plane of symmetry in the cis isomer makes certain carbons and protons equivalent, which are non-equivalent in the trans isomer. |
| ¹³C Signals | 7 signals expected. | Potentially fewer signals due to higher symmetry. | |
| ¹H CH-N Signals | Two distinct methine proton environments. | Two distinct methine proton environments. | |
| ¹H Coupling (J) | Methine protons show large diaxial couplings (~10-13 Hz). | One methine proton shows smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz). | The Karplus relationship dictates that the dihedral angle between protons determines their coupling constant. The ~180° angle in diaxial protons gives a large J-coupling, which is absent in the cis isomer's methine protons. |
A Self-Validating System: 2D NMR for Unambiguous Confirmation
To ensure the highest degree of confidence in spectral assignments, 2D NMR experiments are indispensable. They provide a self-validating framework by correlating signals based on established physical principles.
Sources
- 1. CAS 177906-48-8: this compound [cymitquimica.com]
- 2. This compound | 177906-48-8 [chemicalbook.com]
- 3. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide: HPLC and GC-MS Methods for Assessing the Purity of trans-N-Boc-1,4-cyclohexanediamine
As a pivotal intermediate in pharmaceutical development, the purity of trans-N-Boc-1,4-cyclohexanediamine is a critical parameter that directly impacts the quality, safety, and efficacy of final drug products.[1][2] Its structure, featuring both a protected and a free amine on a cyclohexane scaffold, presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust purity assessment of this compound, grounded in field-proven insights and experimental data.
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound is a non-volatile solid at ambient temperatures with significant polarity conferred by the free primary amine group.[2][3] While the tert-butyloxycarbonyl (Boc) protecting group reduces overall polarity compared to the parent diamine, the molecule is not suited for direct analysis by methods requiring high volatility.[4][5] This understanding is crucial in selecting and optimizing the appropriate chromatographic technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the premier technique for the purity analysis of non-volatile and thermally labile compounds like Boc-protected amines.[4][5] Its strength lies in high-resolution separation and precise quantification.[6] For a polar molecule such as this, conventional Reversed-Phase (RP-HPLC) can sometimes provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior and more robust alternative.
The Rationale for HILIC
HILIC is specifically designed for the separation of polar and hydrophilic compounds that are poorly retained on traditional C18 reversed-phase columns.[7][8][9] The technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Retention in HILIC is primarily driven by the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[9] This mechanism provides excellent retention and separation for polar amines, making it an ideal choice for this application.
Experimental Protocol: HILIC-UV Method
This protocol outlines a validated system for determining the purity of this compound and separating it from potential process-related impurities, such as the parent diamine or the di-Boc protected analog.
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or diol-based), such as a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 80% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm (for carbamate group) or via Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Data Interpretation and System Validation
The resulting chromatogram will show a primary peak for this compound. Any additional peaks represent impurities. Purity is calculated using the area percent method. The method's validity must be confirmed through a rigorous validation process, assessing parameters like specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[10]
HPLC Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 177906-48-8: this compound [cymitquimica.com]
- 3. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comprehensive Guide to Mass Spectrometry Analysis of trans-N-Boc-1,4-cyclohexanediamine
Executive Summary
trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8) is a critical bifunctional linker used in the synthesis of peptidomimetics, PROTACs, and receptor antagonists (e.g., V1A antagonists). Its value lies in its rigid cyclohexane scaffold, which provides specific spatial orientation (trans-diequatorial) distinct from flexible linear diamines.
For the analytical scientist, this compound presents specific challenges:
-
Stereochemical Differentiation: Mass spectrometry (MS) alone cannot distinguish the trans-isomer from the cis-impurity without orthogonal separation (LC or Ion Mobility).
-
In-Source Fragmentation: The labile tert-butyloxycarbonyl (Boc) group often degrades in the electrospray source, leading to false negatives for the intact molecule.
This guide provides a validated technical framework for the characterization of this compound, comparing it against stereoisomers and alternative protecting groups.
Part 1: Analyte Profile & MS Behavior[1][2]
Physicochemical & MS Characteristics[2][3][4]
| Property | Data / Value | Note |
| Formula | C₁₁H₂₂N₂O₂ | |
| Monoisotopic Mass | 214.1681 Da | |
| [M+H]⁺ | 215.1754 m/z | Primary target ion in ESI+.[1] |
| LogP | ~1.2 | Moderately lipophilic; retains well on C18. |
| pKa (Amine) | ~10.5 | Highly basic; readily protonates in formic acid. |
| Key Fragment | 159.1 m/z | Loss of isobutene [M+H - 56]⁺. |
| Core Fragment | 115.1 m/z | Fully deprotected diamine [M+H - 100]⁺. |
The "Boc Signature" Fragmentation Pathway
The MS analysis of Boc-protected amines is dominated by the instability of the tert-butyl carbamate moiety. Under Collision-Induced Dissociation (CID), the pathway follows a predictable "unzipping" mechanism.
Critical Insight: In high-temperature ESI sources (>350°C) or high cone voltage settings, the [M+H]⁺ ion (215) may be entirely absent, replaced by the fragment at m/z 159 or 115. This is in-source fragmentation , not sample degradation.
Figure 1: Step-wise fragmentation pathway of this compound in ESI-MS/MS.
Part 2: Comparative Analysis
Stereochemical Purity: trans vs. cis
The most common impurity is the cis-isomer. Since MS/MS spectra for both isomers are virtually identical (indistinguishable fragmentation channels), chromatographic separation is mandatory.
| Feature | trans-Isomer | cis-Isomer | Analytical Strategy |
| Conformation | Diequatorial (Planar/Extended) | Axial-Equatorial (Bent) | LC Separation |
| C18 Retention | Typically elutes later | Typically elutes earlier | The trans form has a larger hydrophobic surface area in the planar conformation. |
| Ion Mobility (CCS) | Larger Collisional Cross Section | Smaller Collisional Cross Section | IM-MS can separate them in the gas phase (drift time difference). |
Recommendation: Use a high-efficiency C18 column (e.g., superficially porous particles) with a shallow gradient. If baseline resolution is difficult, switch to a chiral stationary phase (e.g., Amylose-based) even for achiral diastereomers, as the selectivity often differs.
Protecting Group Alternatives: Boc vs. Fmoc vs. Cbz
When designing a synthesis, the choice of protecting group drastically alters the MS analysis strategy.
| Protecting Group | MS Detectability (ESI+) | Fragmentation Characteristic | Verdict for Analysis |
| Boc (Acid Labile) | Good. Protonates easily on the carbonyl or amine. | Simple. Clean loss of 56/100 Da. High in-source fragmentation risk. | Best for routine monitoring, but watch for thermal degradation. |
| Fmoc (Base Labile) | Excellent. High ionization due to fluorenyl ring. | Complex. Characteristic loss of dibenzofulvene. | Higher sensitivity (LOD) due to aromatic ring, but spectra are "noisier". |
| Cbz (Hydrogenation) | Moderate. | Variable. Loss of benzyl cation (m/z 91) or toluene. | Harder to interpret; m/z 91 often dominates the spectrum. |
Part 3: Experimental Protocols
Validated LC-MS Workflow
This protocol ensures the separation of the trans-isomer from the cis-impurity and minimizes in-source decay.
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Acetonitrile . (Avoid Methanol if possible to prevent transesterification artifacts during long storage).
-
Dilute to 1 µg/mL with Water/Acetonitrile (50:50).
LC Conditions (Reverse Phase):
-
Column: C18, 2.1 x 100 mm, 1.7 µm or 2.7 µm (e.g., Agilent Poroshell or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 stabilizes the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes. Trans-isomer typically elutes between 4.5–6.0 min depending on dead volume.
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage / Fragmentor: Low (10–20 V). Crucial: High voltages will strip the Boc group before the quadrupole.
-
Source Temp: < 300°C.[2]
-
Scan Range: m/z 100 – 500.
Decision Tree for Impurity Identification
Use this logic flow to identify unknown peaks in your chromatogram.
Figure 2: Logical workflow for identifying this compound and distinguishing it from impurities and artifacts.
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
National Institutes of Health (NIH). Differentiation of Boc-protected peptide isomers by ESI-MS. PubMed. Retrieved from
-
BenchChem. Mechanism of Boc Protection and Deprotection. Retrieved from
-
Organic Chemistry Portal. Boc Protecting Group Stability and Cleavage. Retrieved from
-
ChemicalBook. this compound Properties and Synthesis. Retrieved from
Sources
A Guide to the Stereoisomers of N-Boc-1,4-Cyclohexanediamine: A Comparative Analysis for Researchers
For the discerning researcher in drug discovery, medicinal chemistry, and materials science, the choice between stereoisomers is a critical decision that can profoundly impact the outcome of a synthetic route and the properties of the final product. This guide provides a comprehensive comparison of trans-N-Boc-1,4-cyclohexanediamine and cis-N-Boc-1,4-cyclohexanediamine, two key building blocks that, despite their deceptively similar names, exhibit distinct properties and reactivity profiles. This document is intended to serve as a practical resource, offering not only a theoretical understanding of these differences but also actionable experimental protocols.
Introduction: The Significance of Stereochemistry in the 1,4-Diaminocyclohexane Scaffold
The 1,4-diaminocyclohexane scaffold is a versatile building block in organic synthesis, prized for its rigid, chair-like conformation. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities yields a valuable intermediate for the synthesis of a wide array of molecules, from pharmaceuticals to specialized polymers.[1] The relative orientation of the amino and Boc-protected amino groups—either trans or cis—gives rise to two distinct diastereomers with unique three-dimensional structures, which in turn dictate their physical properties, spectroscopic signatures, and chemical reactivity.
Conformational Analysis: The Root of the Difference
The fundamental differences between the trans and cis isomers of N-Boc-1,4-cyclohexanediamine lie in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[2]
-
This compound: In the trans isomer, the two substituents can both occupy equatorial positions in the chair conformation. This diequatorial arrangement is the most stable conformation, as it minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions.[3] This conformational rigidity and stability make the trans isomer a popular choice for creating well-defined, linear, and rigid molecular architectures.
-
cis-N-Boc-1,4-cyclohexanediamine: The cis isomer, in its chair conformation, must have one substituent in an axial position and the other in an equatorial position. This leads to a dynamic equilibrium between two chair conformers of equal energy through a process of ring flipping.[4] This inherent conformational flexibility and the presence of a sterically more hindered axial substituent can influence its reactivity and the geometry of its derivatives. In some highly substituted cis-1,4-cyclohexane systems, non-chair conformations like the twist-boat may also be populated.[5]
Physical Properties: A Tale of Two Isomers
The differences in conformational stability and molecular symmetry between the trans and cis isomers manifest in their physical properties.
| Property | This compound | cis-N-Boc-1,4-cyclohexanediamine |
| CAS Number | 177906-48-8[6] | 247570-24-7[7] |
| Molecular Formula | C₁₁H₂₂N₂O₂[6] | C₁₁H₂₂N₂O₂[7] |
| Molecular Weight | 214.31 g/mol [4] | 214.31 g/mol [8] |
| Appearance | White solid[9] | Liquid or solid[10] |
| Melting Point | Not specified in searches | 88-90 °C[7] |
Synthesis and Purification
The synthesis of both isomers typically involves the mono-Boc protection of the corresponding diamine.
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.3-0.5 equivalents) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Synthesis of cis-N-Boc-1,4-cyclohexanediamine
A specific, detailed protocol for the cis isomer was not found in the search results. However, a similar procedure to the trans isomer is expected, starting with cis-1,4-diaminocyclohexane. The purification of the cis isomer may require column chromatography due to its potentially different physical properties.
Sources
- 1. 946002-43-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. Stability, relaxometric and computational studies on Mn2+ complexes with ligands containing a cyclobutane scaffold - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 247570-24-7 Cas No. | cis-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. 1-N-Boc-cis-1,4-cyclohexyldiamine | CAS 247570-24-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-N-Boc-cis-1,4-cyclohexyldiamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Alternative Protecting Groups for 1,4-Cyclohexanediamine: A Comparative Technical Guide
Executive Summary: The Symmetry Challenge
1,4-Cyclohexanediamine presents a classic "desymmetrization" challenge in organic synthesis. As a symmetrical bifunctional amine, it possesses two identical primary amino groups (
The standard statistical approach—adding 1 equivalent of a protecting group (e.g.,
-
~50% Mono-protected (Desired)
-
~25% Di-protected (Waste)
-
~25% Unreacted starting material
This guide evaluates alternative protecting groups and strategic protocols to bypass this statistical limit. We compare the industry-standard Boc (optimized via salt formation) against Phthalimide , Trifluoroacetyl (TFAc) , and Alloc groups, focusing on selectivity, solubility, and orthogonality.
Strategic Decision Framework
Before selecting a reagent, determine the "Orthogonal Axis" required for your synthesis.
Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemistry.
Comparative Analysis of Alternatives
The following table contrasts the performance of standard vs. alternative groups specifically for 1,4-cyclohexanediamine.
Table 1: Performance Matrix
| Feature | Boc (Standard) | Phthalimide (Phth) | Trifluoroacetyl (TFAc) | Alloc |
| Primary Utility | General synthesis; Acid labile. | Blocking N-alkylation ; Steric bulk. | Orthogonality ; Modifying solubility. | Mild conditions ; Pd-sensitive. |
| Mono-Selectivity | High (87%) if using HCl-salt protocol. | Moderate; often requires chromatography. | High; solubility differences aid separation. | Moderate. |
| Stability | Stable to Base/H₂. Labile to TFA/HCl. | Stable to Acid/Mild Base. Labile to Hydrazine. | Stable to Acid. Labile to Base (pH > 10). | Stable to Acid/Base.[1][2] Labile to Pd(PPh₃)₄. |
| Solubility Impact | Increases lipophilicity (sol. in DCM/EtOAc). | Lowers solubility in ethers; crystallizable. | Increases volatility (good for GC analysis). | Moderate lipophilicity. |
| Cis/Trans Impact | Preserves ratio. | May allow crystallization of one isomer. | Preserves ratio.[2][3] | Preserves ratio.[2][3] |
| Cost Efficiency | High ($) | High ($) | Moderate ( | Low ( |
Deep Dive: Technical Specifications
A. The "Optimized Standard": Mono-Boc via Salt Bridge
While Boc is standard, the method matters. Direct addition of
-
The Fix: Convert the diamine to a monohydrochloride salt first.
-
Mechanism: The protonated amine (
) deactivates that side of the ring electronically and sterically, forcing the to react only with the free amine. -
Data: Yields for 1,4-cyclohexanediamine mono-Boc can reach 80-87% using this method, compared to ~50% via direct addition.
B. The Steric Shield: Phthalimide (Phth)
-
Why use it? If your next step involves alkylating the other amine, Boc is risky because the urethane proton is acidic enough to allow over-alkylation. Phthalimide fully blocks the nitrogen, preventing any side reactions at that site.
-
Constraint: The bulky Phth group can be difficult to install on cis-1,4-cyclohexanediamine if the ring conformation is sterically crowded, but it works well on the trans isomer.
C. The Orthogonal Switch: Trifluoroacetyl (TFAc)
-
Why use it? It provides a "middle ground" polarity. Unlike the lipophilic Boc group, TFAc-protected amines often have distinct solubility profiles, allowing the mono-protected species to precipitate out of non-polar solvents, simplifying purification without chromatography.
-
Deprotection: Mild base (
/MeOH) removes it, leaving Boc or Cbz groups intact.
Experimental Protocols
Protocol A: High-Yield Mono-Boc Protection (The Salt-Bridge Method)
This protocol utilizes the solubility difference of the mono-salt to prevent di-protection.
Reagents:
-
1,4-Cyclohexanediamine (1.0 eq)
-
HCl (1.0 eq, as 1M solution in MeOH or via TMSCl hydrolysis)
-
Di-tert-butyl dicarbonate (
) (1.0 eq)
Step-by-Step:
-
Salt Formation: Dissolve 1,4-cyclohexanediamine (e.g., 10 mmol) in MeOH (50 mL). Cool to 0°C.[1][6]
-
Acidification: Add HCl (10 mmol) dropwise. Critical: Ensure exactly 1:1 stoichiometry. Stir for 30 mins.
-
Note: The statistical mixture now favors the mono-protonated species in equilibrium.
-
-
Protection: Add
(10 mmol) in MeOH (10 mL) dropwise over 30 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup:
-
Strip solvent in vacuo.[5]
-
Partition residue between water and diethyl ether.
-
Phase Separation: The di-Boc byproduct (if any) stays in the ether. The mono-Boc product (as a salt) stays in the water.
-
Basification: Collect the aqueous layer, adjust pH to >12 with NaOH (4M).
-
Extraction: Extract the free mono-Boc amine into DCM (
mL).
-
-
Yield: Expect 80–87% as a white solid/oil.
Protocol B: Phthalimide Protection (Desymmetrization via Precipitation)
Ideal for differentiating the amines for subsequent alkylation.
Reagents:
-
1,4-Cyclohexanediamine (1.0 eq)
-
N-Carboethoxyphthalimide (1.0 eq) (Cleaner than phthalic anhydride)
Step-by-Step:
-
Dissolve diamine in THF (0.1 M concentration).
-
Add N-Carboethoxyphthalimide (1.0 eq) at 0°C.
-
Stir at RT for 12 hours.
-
Purification: The mono-phthalimide derivative often precipitates or crystallizes due to the rigid planar structure of the phthalimide group interacting with the cyclohexane ring. Filter the solid.
-
Deprotection (Later stage): Reflux with Hydrazine hydrate in EtOH.
Mechanistic Visualization
The success of the Mono-Boc protocol relies on the "Statistical Breakdown" via protonation.
Figure 2: Kinetic selectivity mechanism using the Mono-Hydrochloride Salt method.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on stability/deprotection conditions).
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[5][6][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564. (Source for the high-yield mono-Boc protocol).
-
Ha, H. J., et al. (2007).[5] "Selective Mono-BOC Protection of Diamines." Synthetic Communications, 37(5), 737-742. (Validation of the HCl salt method for cyclic diamines).
-
Kukula, P., et al. (2009). "Monoprotection of symmetrical diamines." European Journal of Organic Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,4-Cyclohexanediamine | 3114-70-3 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | MDPI [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ru.dgb.unam.mx [ru.dgb.unam.mx]
Comparative Guide: Reactivity & Performance of Boc-Protected Diamine Linkers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
In bifunctional molecule design—such as PROTACs, molecular glues, and dimeric ligands—the linker is rarely just a passive bridge. The choice of a Boc-protected diamine linker dictates synthetic feasibility, solubility, and the final physicochemical properties of the drug candidate.
This guide objectively compares the reactivity profiles of common Boc-diamine classes. Our analysis reveals that while long alkyl chains (C6+) offer superior coupling kinetics due to reduced steric hindrance, short linkers (C2-C3) and rigid cyclic linkers require specialized handling to overcome inductive deactivation and cyclization risks.
Critical Analysis: Linker Architecture & Reactivity
The reactivity of the free amine in a mono-Boc diamine is governed by three primary factors: Inductive Effects , Steric Environment , and Conformational Entropy .
A. Alkyl Chain Length (C2 vs. C6+)
-
C2 (Ethylenediamine): The free amine in N-Boc-ethylenediamine is proximal to the carbamate group. The electron-withdrawing nature of the Boc-carbamate reduces the nucleophilicity of the free amine via inductive effects (through-bond). Additionally, C2 linkers often suffer from poor solubility in non-polar solvents, leading to aggregation that hampers reactivity.
-
C6+ (Hexamethylenediamine and longer): As the chain lengthens, the free amine becomes electronically decoupled from the Boc group. These linkers behave like isolated primary amines. However, beyond C10, "chain folding" (hydrophobic collapse) in aqueous or polar media can sequester the amine, paradoxically reducing apparent reaction rates.
B. Rigid vs. Flexible Linkers
-
Cyclic Amines (Azetidine, Piperazine): Cyclic diamines introduce conformational constraints.
-
Azetidine:[1][2][3] Highly reactive due to ring strain and relief of torsional strain upon reaction.
-
Piperazine: Moderate reactivity; the secondary amine is less nucleophilic than a primary alkyl amine but offers excellent solubility profiles.
-
Trans-cyclohexane: Provides a rigid rod-like spacer. The equatorial amine is accessible, but the axial amine (if present) suffers massive steric retardation.
-
C. The "Cyclization Trap" (Stability)
Short linkers (C2-C3) carrying a leaving group (or activated ester) on the other end are prone to intramolecular cyclization .
-
C3 Linkers: N-Boc-1,3-diaminopropane derivatives are notorious for cyclizing to form azetidines or 6-membered cyclic ureas if activated incorrectly.
-
C2 Linkers: Prone to forming imidazolidinones.
Experimental Case Studies
Case Study A: Amide Coupling Efficiency
In a comparative study of DNA-encoded library synthesis, linker length significantly impacted acylation yields.
| Linker Type | Chain Length | Coupling Reagent | Conversion (1h) | Notes |
| Ethylenediamine | C2 | HATU/DIPEA | 65-75% | Slow kinetics; inductive deactivation. |
| Propylenediamine | C3 | HATU/DIPEA | 80-85% | Moderate; risk of cyclization if activated too long. |
| Hexamethylenediamine | C6 | HATU/DIPEA | >95% | Ideal spacing; high freedom of motion. |
| PEG-4 | ~14 atoms | HATU/DIPEA | 85-90% | Good solubility, but "coiling" can shield the amine. |
Case Study B: Selectivity in Mono-Protection
Synthesizing the mono-Boc diamine starting material is the first hurdle. Statistical reaction with Boc₂O often yields 20-30% di-Boc byproduct for C2-C4 linkers.
-
The "Salt Bridge" Solution: Using 1 equivalent of HCl (or TMSCl) generates a mono-ammonium salt. The electrostatic repulsion prevents the second amine from reacting with Boc₂O, boosting mono-selectivity to >90%.
Visualized Mechanisms & Workflows
Diagram 1: Selective Mono-Boc Protection Strategy
This workflow illustrates the "In-Situ Salt" method to maximize yield and minimize di-Boc formation.
Caption: Protocol for selective mono-protection utilizing electrostatic repulsion to prevent di-Boc formation.[4][5][6][7][8]
Diagram 2: Intramolecular Cyclization Risk (C3 Linkers)
When activating a C3 mono-Boc linker (e.g., for alkylation), the carbamate nitrogen can act as a nucleophile.
Caption: Mechanism of unwanted azetidine formation in C3 linkers under basic conditions.
Detailed Protocols
Protocol 1: High-Selectivity Mono-Boc Protection (The TMSCl Method)
Best for: C2, C3, and C4 diamines where statistical methods fail.
Reagents:
-
Diamine (10 mmol)
-
Trimethylsilyl chloride (TMSCl) (10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (10 mmol)
Step-by-Step:
-
Salt Formation: Dissolve diamine (10 mmol) in anhydrous Methanol (50 mL) at 0°C.
-
Acidification: Add TMSCl (1.28 mL, 10 mmol) dropwise. Note: TMSCl reacts with MeOH to generate HCl in situ. Stir for 30 min.
-
Protection: Add Boc₂O (2.18 g, 10 mmol) dissolved in MeOH (10 mL) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain).
-
Workup:
-
Evaporate MeOH.[8]
-
Dissolve residue in water. Wash with Diethyl Ether (removes di-Boc byproduct).
-
Basify aqueous layer to pH >12 with 2N NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry DCM over Na₂SO₄ and concentrate. Validation: Yield should be >85%. NMR should show integration of 9H (Boc) to 2H (CH2 adjacent to NHBoc).
-
Protocol 2: Relative Nucleophilicity Assay
Use this to benchmark a new linker against a standard.
-
Setup: In an NMR tube, mix equimolar amounts of the Test Linker and a Standard (e.g., Benzylamine) in CDCl₃.
-
Competition: Add 0.5 equivalents of Acetic Anhydride.
-
Analysis: Immediately monitor ¹H NMR.
-
Calculation: The ratio of acetylated products reflects the relative rate constant (
) of the amines.-
Result: If Test Linker product > Standard product, the linker is highly nucleophilic.
-
Decision Matrix: Selecting the Right Linker
| Feature | Ethylenediamine (C2) | Propylenediamine (C3) | Hexanediamine (C6) | Piperazine (Rigid) |
| Nucleophilicity | Low (Inductive effect) | Medium | High | Moderate (2° amine) |
| Solubility (Free Base) | High (Hydrophilic) | High | Medium | High |
| Coupling Efficiency | Moderate | Good | Excellent | Good |
| Cyclization Risk | Low (Imidazolidinone) | High (Azetidine) | Low | None |
| Primary Use Case | Compact ligands | Standard spacers | PROTACs / Dimerizers | Solubility enhancement |
References
-
Selective Mono-Boc Protection of Diamines. Synthetic Communications. A facile route for mono-BOC protection using HCl salt intermediate.[8][9]
-
Identification of Diamine Linkers with Differing Reactivity. Tetrahedron Letters. Comparison of cyclic amine reactivities (Azetidine vs Piperidine).
-
Predicting relative efficiency of amide bond formation. Science Advances. Data science analysis of linker length and steric effects on coupling rates.
-
Intramolecular Cyclization of N-Boc-3-Chloropropylamine. BenchChem Application Notes. Protocols for azetidine formation and stability risks.
-
General Method for Selective Mono-Boc Protection. J. Mex. Chem. Soc. Detailed experimental data on TMSCl-mediated protection. [4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. bioorg.org [bioorg.org]
- 9. researchgate.net [researchgate.net]
trans-N-Boc-1,4-Cyclohexanediamine: The Rigid Linker Advantage in Targeted Protein Degradation
Executive Summary
In the precise architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues —the linker is no longer viewed as a passive connector.[1][] It is a thermodynamic lever. While flexible linkers (PEGs, alkyl chains) dominated first-generation degraders, they often suffer from high entropic penalties during ternary complex formation and poor metabolic stability.
trans-N-Boc-1,4-cyclohexanediamine has emerged as a superior alternative. Its rigid cyclohexane core, locked in the trans-diequatorial conformation, offers three distinct advantages:
-
Entropic Pre-organization: It reduces the energetic cost of binding by restricting conformational freedom.
-
Vectorial Definition: It enforces a "stick-out" geometry that prevents intramolecular collapse (a common failure mode in cis-isomers and PEGs).
-
Orthogonal Synthesis: The mono-Boc protection allows for precise, sequential functionalization, eliminating the statistical mixtures common in symmetric diamine chemistry.
Physicochemical & Thermodynamic Analysis
The "Rigid Stick-Out" Effect vs. The "Fold-Back" Problem
The primary failure mode of flexible linkers (like PEG) is their tendency to adopt "folded" conformations in solution due to intramolecular hydrophobic interactions or hydrogen bonding. This obscures the warheads, reducing the effective concentration of the active degrader.
-
The trans Advantage: The 1,4-trans substitution pattern on the cyclohexane ring forces the two amino substituents into equatorial positions (the lowest energy chair conformation). This creates an extended, rod-like vector (~5-6 Å spacing) that physically separates the E3 ligase ligand from the Target Protein ligand.
-
The cis Liability: Conversely, cis-1,4-cyclohexanediamine allows axial/equatorial positioning, which facilitates a "U-shape" or "folded-back" conformation. Recent data on LRRK2 degraders (e.g., XL01126) demonstrated that while cis-linkers might bind the E3 ligase tighter (binary complex), they failed to degrade the target because they could not span the required distance for the ternary complex.
Comparative Performance Matrix
The following table contrasts this compound against standard alternatives.
| Feature | This compound | Polyethylene Glycol (PEG) | Alkyl Chains | cis-1,4-Cyclohexanediamine |
| Conformation | Rigid, Extended (Rod-like) | Flexible, Random Coil | Flexible, Lipophilic | Semi-rigid, "Folded-back" |
| Entropy Penalty ( | Low (Pre-organized) | High (Must freeze many rotatable bonds) | High | Medium |
| Metabolic Stability | High (No oxidative cleavage sites) | Low (Susceptible to oxidative cleavage) | Medium (Cytochrome P450 oxidation) | High |
| Solubility (ClogP) | Moderate (Lipophilic core, polar amines) | High (Hydrophilic) | Low (Very Lipophilic) | Moderate |
| Selectivity | High (Restricted exit vectors) | Low ("Floppy" fit) | Low | Low (Promotes intramolecular contacts) |
Mechanism of Action: The Entropic Pivot
The success of a PROTAC depends on the stability of the Ternary Complex (Target:PROTAC:E3). The binding energy is defined by:
Flexible linkers introduce a massive entropic penalty (
Visualization: Linker Impact on Ternary Complex
The following diagram illustrates how the rigid trans-linker enforces the necessary distance for ubiquitination, whereas flexible linkers allow unproductive collapse.
Figure 1: Comparison of ternary complex geometry. The rigid trans-linker (Green) maintains separation, facilitating ubiquitin transfer. The flexible linker (Red) allows collapse, preventing degradation.
Experimental Protocol: Selective Synthesis
One of the practical challenges in using diamines is avoiding polymerization or double-functionalization. Using This compound (commercially available or synthesized) solves this via orthogonal protection.
Below is a self-validating protocol for synthesizing the mono-protected linker if starting from the raw diamine, followed by the coupling workflow.
Protocol A: Selective Mono-Boc Protection
Objective: Synthesize this compound from trans-1,4-cyclohexanediamine with >85% selectivity.
Reagents:
-
trans-1,4-Cyclohexanediamine (1.0 equiv)[3]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)[3]
-
Methanol (anhydrous)
-
Dichloromethane (DCM) / Brine for workup
Step-by-Step Workflow:
-
Dissolution: Dissolve trans-1,4-cyclohexanediamine (2.0 g, 17.5 mmol) in Methanol (50 mL). Cool the solution to 0°C in an ice bath. Crucial: Low temperature controls the reaction rate to favor mono-substitution.
-
Controlled Addition: Dissolve (Boc)₂O (1.1 equiv) in a minimal amount of MeOH. Add this solution dropwise over 30 minutes to the stirring diamine solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
-
Validation Point: Check TLC (MeOH/DCM 5:95).[3] Stain with Ninhydrin. You should see a major spot at Rf ~0.3 (Mono-Boc) and a faint spot for Di-Boc (higher Rf).
-
-
Workup (The Purification Hack):
-
Evaporate volatiles.
-
Dilute residue with water.
-
Extract with Ethyl Acetate (2x).[3] The Di-Boc byproduct is highly soluble in organic solvent, while the unreacted diamine stays in the water. The Mono-Boc product partitions into the organic layer but can be purified further.
-
Refinement: If high purity is needed, wash the organic layer with mild acidic buffer (pH 4-5) to pull the Mono-Boc amine into the aqueous phase (as a salt), discard the organic phase (containing Di-Boc), then basify the aqueous phase and re-extract the Mono-Boc product.
-
-
Yield: Expect ~85-90% yield of a white solid.
Protocol B: Linker Coupling (PROTAC Synthesis)
Objective: Couple the free amine of the linker to a carboxylic acid-containing Ligand (e.g., VHL Ligand).
-
Activation: Dissolve the Carboxylic Acid Ligand (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling: Add this compound (1.1 equiv). Stir at RT for 2-4 hours.
-
Deprotection: Isolate the intermediate. Treat with TFA/DCM (1:4) for 1 hour to remove the Boc group, exposing the second amine for the final coupling step.
Visualizing the Synthesis Logic
The following diagram details the decision tree and synthesis flow, highlighting the orthogonal protection advantage.
Figure 2: Step-wise synthesis workflow utilizing the orthogonal protection of the mono-Boc linker.
References
-
Ciulli, A., et al. (2024).[4] Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (n.d.). This compound Synthesis Protocol. Link
-
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
-
Enamine. (n.d.). Linkers for Linkerology: Mono-Boc diamines in PROTAC design. Link
-
Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine Product Specifications. Link
Sources
cost-benefit analysis of different synthetic routes to mono-protected diamines
Executive Summary: The "Symmetry Problem"
The selective mono-protection of symmetrical diamines (e.g., piperazine, trans-1,4-diaminocyclohexane, ethylenediamine) is a deceptive bottleneck in medicinal chemistry. The core challenge is statistical: in a standard solution-phase reaction with a 1:1 stoichiometric ratio, the theoretical maximum yield of the mono-protected species is 50%, with the remainder being unreacted starting material (25%) and di-protected byproduct (25%).
This guide analyzes three distinct synthetic methodologies to overcome this statistical barrier:
-
Kinetic/Salt Control (Solution Phase): The most cost-effective for bulk synthesis.
-
Continuous Flow Chemistry: The most scalable and reproducible for kinetic control.
-
Solid-Phase Organic Synthesis (SPOS): The highest fidelity for complex/high-value linkers.
Technical Analysis of Synthetic Routes
Route A: The "Smart" Batch (Monoprotonation Strategy)
The most accessible route for standard laboratory scales (1g – 100g).
Mechanism: Rather than relying on slow addition or high dilution, this method utilizes pKa manipulation. By treating the diamine with exactly 1 equivalent of acid (e.g., HCl), you generate a mono-ammonium salt. The Coulombic repulsion and the deactivation of the protonated amine prevent the second amine from reacting, allowing the free amine to be selectively protected.
-
Selectivity Source: Electronic deactivation (Protonation).
-
Key Benefit: High atom economy; avoids large excess of diamine.
-
Key Drawback: Requires precise pH control; solubility of the mono-salt can be an issue in non-polar solvents.
Route B: Continuous Flow Chemistry
The preferred route for process scale-up and kinetic control.
Mechanism: Flow reactors allow for "infinitely" fast mixing and precise residence time control. By operating under strict kinetic control, the reaction is quenched before the mono-protected species can compete for the protecting group reagent.
-
Selectivity Source: Kinetic control and mixing efficiency.
-
Key Benefit: Safety (handles exotherms), reproducibility, and automation.
-
Key Drawback: High initial Capital Expenditure (CapEx) for pumps/reactors; clogging risks with precipitation.
Route C: Solid-Phase Organic Synthesis (SPOS)
The premium route for high-purity library generation.
Mechanism: This relies on "Site Isolation" (pseudo-dilution). A diamine is loaded onto a resin (e.g., 2-Chlorotrityl chloride).[1] Because the reactive sites are spatially fixed on the polymer matrix, cross-linking (where one diamine reacts with two resin sites) is sterically disfavored if loading is controlled. The free amine is then protected, and the product is cleaved.
-
Selectivity Source: Steric/Spatial isolation.
-
Key Benefit: >98% selectivity; filtration-based purification (no chromatography).
-
Key Drawback: Poor atom economy (resin mass); high material cost (OpEx).
Cost-Benefit Analysis Matrix
The following table standardizes the performance metrics for a hypothetical synthesis of N-Boc-trans-1,4-diaminocyclohexane .
| Metric | Route A: Monoprotonation (Batch) | Route B: Continuous Flow | Route C: Solid Phase (SPOS) |
| Mono-Selectivity | High (80–90%) | Moderate-High (60–85%) | Very High (>95%) |
| Yield (Isolated) | 75–85% | 50–70% | 85–95% |
| Atom Economy | Excellent (No carrier polymers) | Good | Poor (Resin weight waste) |
| E-Factor (Waste) | Low (< 5 kg/kg ) | Moderate (Solvent usage) | High (> 20 kg/kg ) |
| OpEx (Materials) | $ (Low) | $ (Low) | |
| CapEx (Equipment) | $ (Glassware) | ||
| Scalability | Good (up to kg) | Excellent (Linear scale-up) | Poor (Resin volume limits) |
| Purification | Extraction/Crystallization | Extraction | Filtration (Resin wash) |
Visualizing the Logic
Diagram 1: Reaction Pathways & Selectivity
This diagram illustrates how each method diverts the reaction away from the statistical "Di-protected Trap."
Caption: Mechanistic divergence of synthetic routes preventing di-protection.
Experimental Protocols
Protocol A: Selective Mono-Boc Protection via Monoprotonation
Based on the method by Lee & Ha (2007).
Reagents:
-
Symmetrical Diamine (10 mmol)
-
HCl (1.0 M in ether or dioxane, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (10 mmol)
-
Methanol (50 mL)
Workflow:
-
Salt Formation: Dissolve diamine (10 mmol) in Methanol (25 mL) at 0°C.
-
Acidification: Dropwise add HCl (10 mmol) over 15 minutes. Critical: Stoichiometry must be 1:1 to ensure mono-ammonium salt formation.
-
Equilibration: Stir for 20 minutes. The solution now contains a statistical distribution heavily skewed toward the mono-protonated species.
-
Protection: Add Boc2O (10 mmol) in Methanol (25 mL) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Workup (Self-Validating Step):
-
Partition between water and Ethyl Acetate (EtOAc).
-
The di-protected byproduct (neutral) extracts into EtOAc.
-
The mono-protected product (charged ammonium) stays in the aqueous phase.
-
Separate phases. Basify the aqueous phase (pH > 12) with NaOH.[4]
-
Extract the now-neutral mono-protected diamine into DCM.
-
Yield: Expected 80-87%.
Protocol B: Continuous Flow Synthesis
General setup for kinetic control.
Reagents:
-
Stream A: Diamine (0.5 M in MeOH)
-
Stream B: Boc2O (0.5 M in MeOH)
Workflow:
-
Setup: Use a T-mixer connected to a PTFE reactor coil (0.5 mm ID, 10 mL volume).
-
Pumping: Pump Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min each).
-
Residence Time: Adjust flow rate to achieve a residence time of ~5 minutes (reactor volume / total flow rate).
-
Quench: Direct the output immediately into a flask containing dilute acid or scavenger resin to stop the reaction.
-
Optimization: Analyze the output via LC-MS. If di-protected product is observed, increase the flow rate (reduce residence time) or slightly decrease Boc2O stoichiometry (0.9 eq).
Decision Framework
When should you choose which path? Use this logic flow to determine the optimal route for your specific project.
Caption: Decision matrix for selecting synthesis route based on scale and constraints.
References
-
Lee, D. W., & Ha, H. J. (2007).[2][3] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link[2]
-
Jong, T. S., & Bradley, M. (2015).[5] Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines.[5] Organic Letters, 17(3), 422–425.[5] Link
-
Krapcho, A. P., & Kuell, C. S. (1990).[6] Mono-protected diamines.[1][2][3][4][5][6][7][8][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[6] Synthetic Communications, 20(16), 2559–2564.[6] Link
-
Verma, S. K., et al. (2012). Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors.[7][11] Reaction Chemistry & Engineering. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioorg.org [bioorg.org]
- 4. researchgate.net [researchgate.net]
- 5. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 11. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Beyond the Stain: A Comparative Guide to Validating Boc Deprotection via TLC and LC-MS
Executive Summary
In synthetic organic chemistry and peptide synthesis, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step. While the reaction itself—typically acidolysis using Trifluoroacetic Acid (TFA) or HCl—is robust, verifying its completion often leads to analytical bottlenecks.
This guide objectively compares the two dominant validation methods: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . While TLC offers rapid, at-line qualitative data, it is prone to false negatives due to the interaction of free amines with acidic silica. Conversely, LC-MS provides definitive quantitative data but requires higher capital and time investment. This guide details protocols, mechanistic insights, and a decision matrix to optimize your deprotection workflows.
The Mechanistic Foundation: What Are We Detecting?
To validate deprotection, one must understand the species generated. Boc removal is not merely the loss of a protecting group; it is a fragmentation cascade.[1]
The Acidolysis Pathway
Upon exposure to strong acid (e.g., TFA), the carbonyl oxygen of the Boc group is protonated.[1][2][] This triggers the cleavage of the tert-butyl cation (
Critical Analytical Marker:
-
Mass Shift: The net loss is the Boc group (
), corresponding to a mass reduction of 100.05 Da . -
The Isobutylene Trap: The generated
cation is an electrophile.[2] Without adequate scavengers (e.g., triethylsilane, water), it will re-alkylate electron-rich regions of your molecule (e.g., Indole rings in Tryptophan), creating "tert-butylated" impurities (+56 Da) that mimic the starting material's lipophilicity.
Figure 1: The Boc deprotection cascade showing the critical divergence between successful product formation and t-butyl adduct generation.
Method A: Thin Layer Chromatography (The Rapid Screen)
TLC is the frontline defense for reaction monitoring. However, standard protocols often fail for amines because silica gel is slightly acidic (
The Challenge: "Streaking" and False Positives
Free amines formed after deprotection are basic. They interact strongly with the silanol groups (
Optimized Protocol: The "Basified" System
To validate Boc removal via TLC, you must neutralize the stationary phase in situ.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a standard organic solvent system (e.g., DCM:MeOH 9:1).
-
The Modifier: Add 1% v/v Ammonium Hydroxide (
) or 0.5% Triethylamine ( ) to the mobile phase. This competes for silanol sites, allowing the free amine to migrate as a tight spot. -
Staining (Ninhydrin):
-
Dip the plate in Ninhydrin stain (0.3% ninhydrin in ethanol/acetic acid).
-
Heat with a heat gun until spots appear.[6]
-
Interpretation:
-
Free Primary Amines: Intense Dark Blue/Purple (Ruhemann’s Purple).
-
Boc-Protected Amines: Faint pink/brown or no color initially (requires prolonged heating to deprotect on the plate).
-
Secondary Amines (e.g., Proline): Yellow/Orange.[7]
-
-
Expert Tip: Always co-spot the starting material (SM). Even if the
is similar, the color change in the stain (PinkPurple) is diagnostic of deprotection.
Method B: LC-MS (The Definitive Confirmation)
Liquid Chromatography-Mass Spectrometry is the gold standard for validating not just conversion, but clean conversion.
The Challenge: Ion Suppression and Adducts
While accurate, LC-MS can be misled by "ion suppression" from residual TFA, which dampens the signal. Furthermore, distinguishing the product from a t-butyl adduct requires precise mass analysis.
Optimized Protocol: The "Scout" Gradient
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Sample Prep: Dilute 5 µL of reaction mixture into 500 µL MeOH.
-
Gradient: Run a fast 3-minute gradient (5% to 95% B).
-
Data Analysis:
-
Extract Ion Chromatogram (XIC) for:
-
Target:
(Product). -
SM:
(Starting Material). -
Adduct:
(t-Butyl alkylated byproduct).
-
-
Figure 2: Logic flow for interpreting LC-MS data during Boc deprotection monitoring.
Comparative Analysis
The following table synthesizes the performance metrics of both methods.
| Feature | TLC (Thin Layer Chromatography) | LC-MS (Liquid Chrom.[5] Mass Spec.) |
| Primary Output | Qualitative (Visual) | Quantitative (Mass/Area%) |
| Time to Result | 5–10 Minutes | 15–30 Minutes (queue dependent) |
| Limit of Detection | ||
| Specificity | Low (Relies on | High (Exact Mass + Retention Time) |
| Cost Per Run | < $1.00 | $10.00 - $50.00 (Consumables/Amortization) |
| Blind Spot | Cannot detect non-UV/non-staining impurities | Ion suppression; Isobaric interferences |
| Best Use Case | In-process spot checks; High throughput | Final purity check; Troubleshooting |
Decision Matrix: Which Method Should You Use?
Do not view these methods as mutually exclusive. They are complementary stages of a validation workflow.
-
Phase 1: The Hourly Monitor (TLC)
-
Use TLC to monitor the disappearance of the starting material.[5]
-
Why? It is wasteful to run LC-MS every hour. If SM is visible on TLC, the reaction is definitely not done.
-
Stop Condition: When the SM spot disappears and the "Purple" product spot stabilizes.
-
-
Phase 2: The Final Verdict (LC-MS)
-
Once TLC indicates completion, run one LC-MS.
-
Why? To confirm the absence of the +56 Da t-butyl adduct, which TLC cannot distinguish from the product (similar polarity).
-
Troubleshooting Case Study
-
Scenario: You are deprotecting Boc-Trp-OH.
-
TLC Result: Shows a single clean spot, ninhydrin positive.
-
LC-MS Result: Shows two peaks. Peak A is product (M-100). Peak B is M-44 (Product + 56).
-
Diagnosis: The t-butyl cation alkylated the Tryptophan indole ring. TLC failed to separate these chemically similar species.[5]
-
Action: Repeat reaction with a scavenger cocktail (e.g., TFA:TIS:H2O 95:2.5:2.5).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on deprotection conditions and stability).
-
Lundt, B. F., et al. (1978).[9][11] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[][9][11] International Journal of Peptide and Protein Research, 12(5), 258-268.[11] (Seminal paper on scavenger mechanisms).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including Boc removal side reactions).
-
Not Voodoo. (n.d.). TLC Stains. University of Rochester. (Authoritative practical guide for TLC stain preparation). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
trans-N-Boc-1,4-cyclohexanediamine proper disposal procedures
Operational Guide: Safe Disposal and Handling of trans-N-Boc-1,4-cyclohexanediamine
Executive Summary & Chemical Identity
-
Synonyms: tert-Butyl (trans-4-aminocyclohexyl)carbamate; N-Boc-trans-1,4-diaminocyclohexane.[1][6]
-
Primary Function: A mono-protected diamine linker used extensively in medicinal chemistry for synthesizing heterocycles and peptidomimetics.
Operational Directive: This guide supersedes generic waste protocols. It addresses the specific dual-nature of this molecule: a basic primary amine capable of forming salts and a carbamate (Boc) group susceptible to thermal and acid-catalyzed decomposition.
Hazard Identification & Risk Assessment (The "Why")
Effective disposal requires understanding the chemical's behavior. Treating this merely as "organic waste" ignores reactivity risks that can compromise waste stream integrity.
Chemical Hazard Profile
| Parameter | Classification | Operational Implication |
| GHS Signal Word | WARNING / DANGER | Treat as a potential corrosive.[8] While often labeled "Irritant," aliphatic amines can cause severe eye damage. |
| Primary Hazards | Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335) | Dust is the primary exposure vector. Inhalation causes respiratory tract inflammation. |
| Reactivity | Basic (Amine) | DO NOT mix with acid waste streams (exothermic neutralization). |
| Stability | Thermal/Acid Sensitive | The Boc group decomposes at elevated temperatures (>150°C) or in strong acid, releasing isobutylene gas (flammable) and CO₂. |
Critical Control Point:
-
Segregation: Never dispose of this compound in containers holding strong acids (e.g., HCl, H₂SO₄) or acid chlorides. The resulting exotherm can trigger Boc-decomposition, pressurizing the waste container with isobutylene gas.
Pre-Disposal Handling & Segregation
Before the waste enters the bin, it must be conditioned to prevent cross-reactivity.
Step 1: Waste Characterization
Determine the physical state and concentration.
-
Category A (Pure Solid): Expired or excess reagent.
-
Category B (Liquid Solution): Reaction mixtures or mother liquors.
-
Category C (Contaminated Solids): Gloves, weighing papers, filter cakes.
Step 2: Segregation Protocol
-
Stream: Organic Alkali / Basic Organic.
-
Incompatibles: Oxidizers (Peroxides, Nitrates), Acids, Anhydrides.
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if moisture is present (corrosion risk).
Disposal Procedures (The "How")
Protocol A: Solid Waste (Pure Substance & Debris)[8]
-
Applicability: Expired reagent, spill cleanup residues, contaminated PPE.
-
Method: High-Temperature Incineration.
-
Collection: Place solid waste into a dedicated wide-mouth jar labeled "Hazardous Waste - Solid Organic - Basic."
-
Labeling: Explicitly list "Contains: this compound."[4]
-
Disposal Path: Transfer to EHS (Environmental Health & Safety) for off-site incineration.
-
Scientific Rationale: Incineration ensures complete destruction of the carbamate backbone. Landfilling is prohibited for amines due to potential groundwater leaching and ecotoxicity.
-
Protocol B: Liquid Waste (Solutions)
-
Applicability: Reaction solvents (DCM, MeOH, DMF) containing the amine.
-
Method: Combustible Solvent Incineration.
-
pH Check: Verify the waste stream pH. If pH > 10, ensure the container is rated for bases.
-
Solvent Compatibility:
-
Halogenated Solvents (DCM): Segregate into "Halogenated Organic" waste.
-
Non-Halogenated (MeOH, DMF): Segregate into "Non-Halogenated Organic" waste.
-
-
Neutralization (Optional but Recommended for High Concentrations):
-
If the concentration is high (>10%), carefully neutralize with dilute acetic acid before adding to the main solvent waste drum to prevent pH shock in the drum.
-
Warning: Perform this in a fume hood. Monitor temperature.
-
Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the benchtop.
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[8][9][10][11][12][13]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a particulate respirator (N95) if dust is visible.
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.
-
Cleanup:
-
Do not dry sweep. This generates dust.
-
Wet a paper towel with a dilute, weak acid (e.g., 5% citric acid or vinegar) or water.
-
Gently wipe the powder inward. The weak acid converts the free amine to a non-volatile salt, reducing vapor/dust pressure.
-
-
Disposal: Place all cleanup materials into a sealable bag and treat as Protocol A (Solid Waste) .
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.
Figure 1: Operational decision tree for the segregation and disposal of N-Boc-diamine waste.
Regulatory Compliance (US Focus)
-
RCRA Classification:
-
This compound is not explicitly listed (P-list or U-list).
-
However, it constitutes a Characteristic Waste if the pH of an aqueous solution is ≥ 12.5 (Waste Code D002 ).
-
As an organic amine, it is generally classified under "Organic N.O.S. (Not Otherwise Specified)" for shipping and disposal manifests.
-
-
DOT Shipping (Pure Substance):
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification and SDS: this compound. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
Sources
- 1. CAS 177906-48-8: this compound [cymitquimica.com]
- 2. 177906-48-8|trans-tert-Butyl (4-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 3. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to Handling trans-N-Boc-1,4-cyclohexanediamine
As researchers and drug development professionals, our work with novel chemical intermediates like trans-N-Boc-1,4-cyclohexanediamine is foundational to innovation.[1] This compound, with its versatile structure featuring a tert-butyl carbamate (Boc) protecting group, is a key building block in the synthesis of complex pharmaceutical agents and specialty polymers.[1][2] However, its utility in the lab is matched by the critical need for rigorous safety protocols. The presence of a primary amine functional group, even on a protected diamine, necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are essential. By grounding our practices in the chemical nature of this substance, we can build a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.
Hazard Assessment: Understanding the Compound
While this compound is a modified structure, its core safety profile is informed by the hazards of its parent compound, trans-1,4-diaminocyclohexane. The unprotected compound is classified as a corrosive material that can cause severe skin burns and eye damage, and is harmful if swallowed.[3][4][5] The Boc group modulates the reactivity of one amine, but the remaining free primary amine group retains its basicity and, therefore, its potential to act as a corrosive and irritant. The toxicological properties of the N-Boc derivative have not been fully investigated, demanding a cautious approach.[3]
| Compound Identifiers & Properties | |
| IUPAC Name | tert-Butyl (4-aminocyclohexyl)carbamate |
| Synonym | This compound |
| CAS Number | 177906-48-8[2] |
| Molecular Formula | C11H22N2O2[2] |
| Molecular Weight | 214.31 g/mol [2] |
| Appearance | White to light brown solid[1][6] |
| Primary Hazards | Based on the parent compound: Causes severe skin burns and eye damage. Harmful if swallowed.[3][5] May cause respiratory irritation. |
| Storage | Store in a cool place (0-8 °C), in a tightly closed container in a dry, well-ventilated area under an inert atmosphere.[1][3][6] |
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as chemical fume hoods and proper ventilation, are the primary methods for minimizing exposure. PPE is the essential final barrier. The selection of appropriate PPE is not merely a suggestion but a requirement dictated by the chemical's properties.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields[7] | Nitrile gloves[8] | Lab coat | Not generally required |
| Weighing/Transfer (in fume hood) | Chemical splash goggles[3][7] | Nitrile gloves | Long-sleeved lab coat[7] | Not required if performed correctly in a certified fume hood |
| Use in Reaction | Chemical splash goggles | Nitrile gloves (change frequently) | Long-sleeved lab coat | Not required if performed in a closed system or fume hood |
| Spill Cleanup / High-Risk Operations | Goggles and Face Shield[7][9] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat[7][10] | Air-purifying respirator (APR) with appropriate cartridges for organic vapors/amines |
Eye and Face Protection: Non-Negotiable
The compound is a solid powder, which can easily become airborne and contact the eyes. Furthermore, as a corrosive substance, any splash from a solution poses a severe threat of eye damage, potentially leading to blindness.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[7]
-
Active Handling: When weighing, transferring, or performing any manipulation of the solid or its solutions, you must upgrade to chemical splash goggles. These provide a full seal around the eyes, protecting from dust and splashes from any angle.[3][7]
-
High-Risk Scenarios: For large-volume transfers or spill cleanup, a face shield must be worn over chemical splash goggles to protect the entire face.[7][9]
Skin and Body Protection: A Complete Barrier
Direct contact with amine compounds can cause severe burns.[3][5] The basicity of the free amine can rapidly damage skin tissue.
-
Gloves: Nitrile gloves offer good resistance to a variety of chemicals and are the recommended choice for incidental contact.[7][8] Before each use, inspect gloves for any signs of degradation or punctures. If any contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.[7]
-
Lab Coat: A long-sleeved, fully buttoned lab coat is mandatory to protect your skin and personal clothing from contamination.[7]
-
Clothing: Always wear long pants and closed-toe shoes in the laboratory.
Respiratory Protection: Guarding Against Inhalation
While working in a certified chemical fume hood should prevent inhalation, certain procedures can generate dust. The precautionary statements for the parent compound explicitly warn against breathing dust.[3][5][6]
-
Standard Operations: When handled properly within a fume hood, respiratory protection is not typically required.
-
When Required: If you must handle the powder outside of a fume hood or if there is a risk of significant aerosolization (e.g., during a large spill), a NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and dusts is necessary.[3][10]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize risk at every stage of handling, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation and Engineering Controls
-
Designate Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Verify Safety Equipment: Before starting, confirm the location and operational readiness of the nearest safety shower and eyewash station.[3]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the primary container.
Weighing and Dispensing Protocol
-
Work in Fume Hood: Place an analytical balance inside the fume hood or use a tared container to weigh the powder.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid onto a weigh boat or into a container. Avoid any actions that could create dust, such as dropping or rapid movements.
-
Secure Container: Immediately and tightly close the primary container after dispensing.
-
Clean Up: Use a small brush and dustpan or a damp wipe to clean any residual powder from the balance and surrounding surfaces inside the hood. Dispose of these cleaning materials as hazardous waste.
Spill and Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Small Spill (in fume hood):
-
Ensure your PPE is intact.
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).
-
Do not use water, as this could create a corrosive solution.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Waste Disposal and Storage Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, are considered hazardous waste. They must be collected in a clearly labeled, sealed container.[6]
-
Disposal Compliance: Chemical waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[3] Do not pour any waste down the drain.[5][6]
-
Storage: Store the primary container in a designated, well-ventilated corrosives area, away from incompatible materials like strong oxidizing agents and acids.[3] Adhere to the recommended storage temperature of 0-8 °C to ensure chemical stability.[1]
By adhering to these scientifically grounded protocols, we not only ensure our personal safety but also uphold the highest standards of professional and environmental responsibility in our critical research endeavors.
References
-
Safety Data Sheet for trans-1,4-Diaminocyclohexane. Fisher Scientific.
-
trans-1,4-Diaminocyclohexane - Safety Data Sheet. ChemicalBook.
-
N-Boc-trans-1,4-cyclohexanediamine. Chem-Impex.
-
1,4-Diaminocyclohexane PubChem Compound Summary. National Center for Biotechnology Information.
-
This compound. Santa Cruz Biotechnology.
-
Safety Data Sheet for trans-1,4-Diaminocyclohexane. Sigma-Aldrich.
-
Personal Protective Equipment When Working with Resins. Polyestershoppen.
-
This compound Properties. ChemicalBook.
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
-
trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook.
-
Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
-
Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
